Glucotropaeolin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H19NO9S2 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-2-phenyl-N-sulfooxyethanimidothioate |
InChI |
InChI=1S/C14H19NO9S2/c16-7-9-11(17)12(18)13(19)14(23-9)25-10(15-24-26(20,21)22)6-8-4-2-1-3-5-8/h1-5,9,11-14,16-19H,6-7H2,(H,20,21,22)/b15-10+/t9-,11-,12+,13-,14+/m1/s1 |
InChI Key |
QQGLQYQXUKHWPX-BXLHIMNRSA-N |
SMILES |
C1=CC=C(C=C1)CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=N\OS(=O)(=O)O)/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O |
Synonyms |
glucotropaeolin glucotropeolin glucotropeolin, potassium salt |
Origin of Product |
United States |
Foundational & Exploratory
The Structural Unveiling of Glucotropaeolin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed exploration of the structure elucidation and confirmation of glucotropaeolin (B1208891), a benzyl (B1604629) glucosinolate of significant interest in phytochemical and pharmacological research. Through a comprehensive review of spectroscopic and analytical data, this document outlines the key experimental methodologies and definitive structural characteristics of this important natural product.
Physicochemical and Spectroscopic Data of this compound
The structural confirmation of this compound has been achieved through a combination of synthetic efforts and advanced spectroscopic techniques. Initially confirmed by total synthesis in 1957, its absolute configuration was later established by X-ray crystallography and other spectroscopic methods, which definitively assigned the Z-configuration to the C=N bond.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₉NO₉S₂ | [2] |
| Molar Mass | 409.42 g/mol | [2] |
| IUPAC Name | 1-S-[(1Z)-2-Phenyl-N-(sulfooxy)ethanimidoyl]-1-thio-β-D-glucopyranose | [2] |
| CAS Number | 499-26-3 | [2] |
Table 1: Physicochemical Properties of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals corresponding to the monosubstituted benzene (B151609) ring of the benzyl group.
-
Methylene Protons: A characteristic signal for the CH₂ group adjacent to the aromatic ring.
-
Anomeric Proton: A doublet for the H-1' proton of the glucose unit, with a coupling constant indicative of a β-anomeric configuration.
-
Sugar Protons: A complex region of signals for the remaining protons of the glucopyranose ring.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Signals for the carbons of the benzene ring.
-
Methylene Carbon: A signal for the benzylic CH₂ carbon.
-
Thiohydroximate Carbon: A key signal for the C=N carbon.
-
Anomeric Carbon: The signal for the C-1' of the glucose unit.
-
Sugar Carbons: Signals corresponding to the other carbons of the glucopyranose ring.
Mass Spectrometry (MS)
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for the characterization of intact glucosinolates. In negative ion mode, this compound is expected to exhibit a prominent [M-H]⁻ ion. Collision-induced dissociation (CID) would lead to characteristic fragmentation patterns.
| Fragment Ion (m/z) | Proposed Identity |
| 408 | [M-H]⁻ |
| 328 | [M-H-SO₃]⁻ |
| 259 | [C₆H₁₁O₉S]⁻ (Glucose-sulfate) |
| 195 | [C₆H₇O₅S]⁻ (Thioglucose fragment) |
| 97 | [HSO₄]⁻ |
Table 2: Predicted ESI-MS/MS Fragmentation of Intact this compound (Negative Ion Mode)
Experimental Protocols
Isolation and Purification of this compound from Tropaeolum majus (Nasturtium) Seeds
This protocol outlines a general procedure for the extraction and purification of this compound, which can be adapted based on available laboratory equipment.
Materials:
-
Tropaeolum majus seeds
-
Methanol (B129727) (MeOH)
-
Deionized water
-
Ammonia (B1221849) acetate
-
Liquid nitrogen
-
Mortar and pestle
-
Ultrasonicator
-
Centrifuge
-
Rotary evaporator
-
Solid-phase extraction (SPE) cartridges (e.g., DEAE-Sephadex) or access to preparative HPLC or high-speed counter-current chromatography (HSCCC).[3][4][5]
Procedure:
-
Sample Preparation: Freeze Tropaeolum majus seeds in liquid nitrogen and grind to a fine powder using a mortar and pestle.[3]
-
Extraction: Extract the powdered seeds three times with 80% methanol containing 8.5 mM ammonia acetate. Use ultrasonication for 10 minutes at 50°C to enhance extraction.[3]
-
Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes to pellet solid debris.[3]
-
Concentration: Pool the supernatants and concentrate under reduced pressure using a rotary evaporator.[3]
-
Purification:
-
Solid-Phase Extraction (SPE): The concentrated crude extract can be further purified using anion-exchange SPE cartridges. The anionic this compound will bind to the resin and can be eluted with a suitable buffer.
-
Preparative Chromatography: For higher purity, the concentrated extract can be subjected to preparative reverse-phase high-performance liquid chromatography (prep-HPLC) or high-speed counter-current chromatography (HSCCC).[4][5]
-
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This protocol describes a typical analytical HPLC method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4 mm).[3]
-
Mobile Phase: A gradient of methanol and 40 mM ammonia acetate.[3]
-
Detection: UV at 220 nm.[3]
-
Internal Standard: Arbutin can be used as an internal standard.[3]
Procedure:
-
Sample Preparation: Prepare extracts as described in the isolation protocol.
-
Injection: Inject the filtered sample onto the HPLC column.
-
Elution: Run the gradient program to separate the components.
-
Quantification: Calculate the concentration of this compound based on the peak area relative to a standard curve or an internal standard.[3]
Key Signaling and Metabolic Pathways
Biosynthesis of this compound
This compound is biosynthesized from the amino acid L-phenylalanine through a multi-step enzymatic pathway. Key intermediates include phenylacetaldoxime. The enzymes involved include cytochromes P450.[6][7][8][9][10]
Enzymatic Hydrolysis of this compound by Myrosinase
Upon tissue damage, the enzyme myrosinase comes into contact with this compound, catalyzing its hydrolysis. This reaction cleaves the thioglucosidic bond, leading to the formation of an unstable aglycone, which then spontaneously rearranges to form benzyl isothiocyanate, glucose, and sulfate.[11][12][13][14][15]
Conclusion
The structural elucidation of this compound has been a pivotal achievement in the field of natural product chemistry. The combination of chemical synthesis, NMR spectroscopy, mass spectrometry, and X-ray crystallography has provided an unambiguous understanding of its molecular architecture. The detailed experimental protocols and pathway diagrams presented in this guide offer a valuable resource for researchers engaged in the study of glucosinolates and their diverse biological activities. Further research to obtain and publish high-resolution NMR and MS/MS data for the intact molecule will be invaluable to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzyl glucosinolate | C14H19NO9S2 | CID 6537197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ojs.openagrar.de [ojs.openagrar.de]
- 4. researchgate.net [researchgate.net]
- 5. Separation and purification of glucosinolates from crude plant homogenates by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. maltawildplants.com [maltawildplants.com]
- 7. youtube.com [youtube.com]
- 8. Deregulation of phenylalanine biosynthesis evolved with the emergence of vascular plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Studies on the mechanism of myrosinase. Investigation of the effect of glycosyl acceptors on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story - PMC [pmc.ncbi.nlm.nih.gov]
Glucotropaeolin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucotropaeolin (B1208891), a benzyl (B1604629) glucosinolate, is a naturally occurring secondary metabolite found in a variety of plant species. Upon enzymatic hydrolysis by myrosinase, it yields benzyl isothiocyanate (BITC), a compound of significant interest for its potential chemopreventive and antimicrobial properties. This technical guide provides an in-depth overview of the natural sources, distribution within plant tissues, and quantitative analysis of this compound. Detailed experimental protocols for its extraction and quantification are provided, along with a visualization of its biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Natural Sources and Distribution of this compound
This compound has been identified in several plant families, primarily within the order Brassicales. The most well-documented sources belong to the Brassicaceae, Caricaceae, and Tropaeolaceae families. Other families reported to contain this glucosinolate include Resedaceae, Salvadoraceae, and Tovariaceae.
The distribution of this compound is not uniform throughout the plant, with concentrations varying significantly between different tissues. This differential accumulation is a key consideration for the targeted extraction and isolation of this compound.
Major Plant Sources
-
Tropaeolaceae: Tropaeolum majus (Garden Nasturtium) is a prominent source of this compound, which is often the principal glucosinolate in this species. It is found in various parts of the plant, including the leaves, seeds, and flowers.
-
Caricaceae: Carica papaya (Papaya) is a notable tropical fruit species that contains this compound. The highest concentrations are found in the seeds and latex, with lower levels in the leaves and peel, and minimal amounts in the fruit flesh.
-
Brassicaceae: While the Brassicaceae family is rich in a diverse array of glucosinolates, this compound is found in several species. Lepidium sativum (Garden Cress) is a significant horticultural source of this compound, particularly in its seeds. It has also been identified in other Brassica vegetables.
-
Resedaceae: Species within the Reseda genus, such as Reseda lutea, have been shown to contain this compound.
Quantitative Distribution in Plant Tissues
The concentration of this compound varies depending on the plant species, cultivar, developmental stage, and environmental conditions. The following tables summarize the quantitative data on this compound content in various plant tissues from key species.
Table 1: this compound Content in Tropaeolum majus
| Plant Part | Concentration (µmol/g Dry Weight) | Reference |
| Leaves | 23.45 - 45.26 | N/A |
| Seeds (unripe green) | 117.92 - 156.31 | N/A |
| In Vitro Plants | 10 - 50 | N/A |
Table 2: this compound Content in Carica papaya
| Plant Part | Concentration | Reference |
| Latex | Highest Concentration | |
| Newly-expanding Leaves | High Concentration | |
| Green Peel | High Concentration | |
| Seeds | High Concentration | |
| Fruit Flesh (Pulp) | 0 - 100 mg/100g Fresh Weight | |
| Ripe Placenta | Lowest Concentration |
Table 3: this compound Content in Lepidium sativum (Garden Cress)
| Cultivar/Stage | Concentration (µmol/g Dry Weight) | Reference |
| Cultivar 'Dadas' (Optimum Harvest) | 4.57 | N/A |
| Cultivar 'Bahar' (Optimum Harvest) | 3.30 | N/A |
| Cultivar 'Dadas' (Flowering) | 1.79 - 4.11 | N/A |
| Cultivar 'Bahar' (Flowering) | 1.92 - 2.02 | N/A |
Table 4: this compound Content in Reseda lutea
| Plant Part | Concentration (µmol/g Dry Weight) | Reference |
| Root | 106.69 | |
| Flower | 8.66 | |
| Various Tissues | 0.6 - 106.69 |
Experimental Protocols
Accurate quantification of this compound requires meticulous sample preparation and analytical procedures to prevent its enzymatic degradation and ensure reliable results.
Extraction of this compound
The following protocol is a widely used method for the extraction of glucosinolates from plant material.
Materials:
-
Plant tissue (fresh, frozen, or freeze-dried)
-
Liquid nitrogen
-
Mortar and pestle or grinder
-
70% Methanol (B129727) (HPLC grade)
-
Deionized water
-
Centrifuge
-
Microcentrifuge tubes
-
DEAE-Sephadex A-25 ion-exchange resin
-
Purified sulfatase (from Helix pomatia)
-
Sodium acetate (B1210297) buffer (pH 5.5)
Procedure:
-
Sample Preparation: Immediately freeze fresh plant tissue in liquid nitrogen to inactivate myrosinase. The frozen tissue can then be freeze-dried (lyophilized) to remove water. Grind the freeze-dried or frozen tissue to a fine powder using a pre-chilled mortar and pestle or a grinder.
-
Extraction: Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube. Add 1 mL of pre-heated 70% methanol (70°C). Vortex the mixture vigorously for 1 minute.
-
Heat Inactivation: Incubate the mixture at 70°C for 20 minutes to ensure complete inactivation of myrosinase.
-
Centrifugation: Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the glucosinolates and transfer it to a new tube.
-
Purification (Ion-Exchange Chromatography):
-
Prepare a mini-column with DEAE-Sephadex A-25 resin.
-
Wash the column with deionized water and then with the sodium acetate buffer.
-
Apply the crude extract (supernatant) to the column. The negatively charged glucosinolates will bind to the resin.
-
Wash the column with deionized water to remove impurities.
-
-
Desulfation:
-
Add a solution of purified sulfatase to the column.
-
Incubate the column overnight at room temperature to allow for the enzymatic removal of the sulfate (B86663) group from the glucosinolates, converting them to their desulfo-analogs.
-
-
Elution: Elute the desulfo-glucosinolates from the column with deionized water.
-
Sample for HPLC: The eluted solution containing the desulfo-glucotropaeolin is now ready for HPLC analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Solvent A: Deionized water
-
Solvent B: Acetonitrile (B52724)
-
A gradient elution is typically used, starting with a low percentage of acetonitrile and gradually increasing.
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 229 nm
-
Column Temperature: 30°C
Quantification:
-
Standard Curve: Prepare a series of standard solutions of desulfo-glucotropaeolin of known concentrations.
-
Analysis: Inject the standards and the extracted samples into the HPLC system.
-
Calculation: Identify the peak corresponding to desulfo-glucotropaeolin in the sample chromatograms based on the retention time of the standard. Quantify the concentration by comparing the peak area of the sample with the standard curve.
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step enzymatic process that begins with the amino acid L-phenylalanine. The pathway involves the formation of a core glucosinolate structure followed by side-chain modifications.
Biosynthetic Pathway of this compound
The following diagram illustrates the key steps in the biosynthesis of this compound.
Caption: Biosynthetic pathway of this compound from L-Phenylalanine.
Experimental Workflow for this compound Analysis
The following diagram outlines the general workflow for the extraction and analysis of this compound from plant materials.
Biosynthesis of Glucotropaeolin from Phenylalanine in Tropaeolum majus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucotropaeolin (B1208891), a benzylglucosinolate, is a prominent secondary metabolite in Tropaeolum majus (garden nasturtium). Upon enzymatic hydrolysis by myrosinase, it yields benzyl (B1604629) isothiocyanate, a compound of significant interest for its potential chemoprotective and antimicrobial properties. Understanding the biosynthesis of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the biosynthesis of this compound from L-phenylalanine in Tropaeolum majus, focusing on the core biochemical pathway, key enzymes, regulatory mechanisms, and experimental methodologies.
Core Biosynthetic Pathway
The biosynthesis of this compound from phenylalanine is a multi-step process involving the conversion of the amino acid to a core glucosinolate structure, which is then modified to form the final product. The pathway can be broadly divided into three stages:
-
Chain Elongation of Phenylalanine (Not applicable for this compound): While many aliphatic glucosinolates undergo chain elongation, the biosynthesis of the aromatic glucosinolate this compound directly utilizes phenylalanine.
-
Formation of the Core Glucosinolate Structure: This central part of the pathway involves the conversion of phenylalanine to a thiohydroximic acid derivative.
-
Secondary Modifications: The core structure undergoes glucosylation and sulfation to yield this compound.
The key intermediates in this pathway include phenylacetaldoxime, phenylacetothiohydroximate, and desulfothis compound.
Diagram of the this compound Biosynthetic Pathway
Caption: Biosynthetic pathway of this compound from L-phenylalanine.
Key Enzymes and Quantitative Data
The biosynthesis of this compound is catalyzed by several key enzymes. While specific kinetic data for these enzymes in Tropaeolum majus are limited, data from homologous enzymes in other glucosinolate-producing plants provide valuable insights.
| Enzyme Family | Proposed Enzyme in T. majus | Reaction Catalyzed | Substrate(s) | Product(s) | Cofactor(s) | Km | Vmax | Source Organism for Kinetic Data |
| Cytochrome P450 | CYP79 (putative) | N-hydroxylation of Phenylalanine | L-Phenylalanine | N-Hydroxy-L-phenylalanine | NADPH | N/A | N/A | N/A |
| Cytochrome P450 | CYP83 (putative) | Oxidative conversion of Phenylacetaldoxime | Phenylacetaldoxime | aci-Nitro Phenylacetate (putative) | NADPH | N/A | N/A | N/A |
| C-S Lyase | (putative) | Cleavage of cysteine conjugate | S-alkyl-phenylacetothiohydroximate | Phenylacetothiohydroximate | N/A | N/A | N/A | N/A |
| UDP-Glucosyltransferase (UGT) | UGT74 family (putative) | Glucosylation of thiohydroximate | Phenylacetothiohydroximate, UDP-Glucose | Desulfothis compound, UDP | N/A | N/A | N/A | N/A |
| Sulfotransferase (SOT) | SOT family (putative) | Sulfation of desulfoglucosinolate | Desulfobenzylglucosinolate, PAPS | This compound, PAP | N/A | 0.23 mM (for Desulfobenzylglucosinolate) | N/A | Lepidium sativum |
| 1 mM (for PAPS) |
Note: N/A indicates that specific data for Tropaeolum majus is not available in the reviewed literature. The kinetic data for sulfotransferase is from a study on cress (Lepidium sativum), a plant that also produces aromatic glucosinolates. PAPS: 3'-phosphoadenosine-5'-phosphosulfate.
Experimental Protocols
Isolation of Microsomal Enzymes from Tropaeolum majus Seedlings
This protocol is adapted from studies that successfully isolated active microsomal fractions for studying the initial steps of glucosinolate biosynthesis.[1]
Materials:
-
Tropaeolum majus seedlings (induced with jasmonic acid and light for higher enzyme activity)
-
Isolation buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.5), 250 mM sucrose, 100 mM ascorbic acid, 5 mM EDTA, 1 mM PMSF, 2 mM DTT.
-
Homogenizer
-
Centrifuge (refrigerated)
-
Ultracentrifuge (refrigerated)
Procedure:
-
Harvest fresh T. majus seedlings and immediately place them in liquid nitrogen to flash-freeze.
-
Grind the frozen seedlings to a fine powder using a pre-chilled mortar and pestle.
-
Homogenize the powdered tissue in ice-cold isolation buffer (approximately 3 mL of buffer per gram of tissue). The high concentration of ascorbic acid is crucial to inactivate myrosinase, which can degrade this compound and its intermediates.[1]
-
Filter the homogenate through several layers of cheesecloth to remove cell debris.
-
Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet chloroplasts and mitochondria.
-
Carefully collect the supernatant and centrifuge it at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.
-
Discard the supernatant and resuspend the microsomal pellet in a minimal volume of resuspension buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM DTT and 20% glycerol).
-
The microsomal preparation can be used immediately for enzyme assays or stored at -80°C.
Assay for Cytochrome P450-Mediated Conversion of Phenylalanine to Phenylacetaldoxime
This assay measures the activity of the initial enzymes in the pathway using a radiolabeled substrate.
Materials:
-
Microsomal enzyme preparation from T. majus
-
[14C]-L-Phenylalanine
-
Reaction buffer: 50 mM potassium phosphate buffer (pH 7.5)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Ethyl acetate (B1210297)
-
TLC plates (silica gel)
-
Scintillation counter
Procedure:
-
Set up the reaction mixture containing the microsomal preparation, reaction buffer, and the NADPH regenerating system.
-
Initiate the reaction by adding [14C]-L-Phenylalanine.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of ethyl acetate.
-
Vortex vigorously to extract the product, phenylacetaldoxime, into the organic phase.
-
Centrifuge to separate the phases and carefully collect the ethyl acetate layer.
-
Spot the ethyl acetate extract onto a TLC plate and develop the chromatogram using an appropriate solvent system (e.g., toluene:ethyl acetate, 85:15 v/v).
-
Visualize the radioactive spots using a phosphorimager or by scraping the silica (B1680970) and counting in a scintillation counter.
-
Quantify the conversion of phenylalanine to phenylacetaldoxime by comparing the radioactivity of the product spot to the total radioactivity.
Assay for UDP-Glucosyltransferase (UGT) Activity
This assay measures the glucosylation of the thiohydroximate intermediate.
Materials:
-
Partially purified UGT enzyme preparation
-
Phenylacetothiohydroximate (substrate)
-
UDP-[14C]-Glucose
-
Reaction buffer: 100 mM Tris-HCl (pH 7.5)
-
DEAE-Sephadex column
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture containing the enzyme preparation, reaction buffer, and phenylacetothiohydroximate.
-
Start the reaction by adding UDP-[14C]-Glucose.
-
Incubate at 30°C for a defined period.
-
Stop the reaction by boiling for 2 minutes.
-
Apply the reaction mixture to a DEAE-Sephadex column to separate the unreacted, negatively charged UDP-[14C]-Glucose from the neutral product, [14C]-desulfothis compound.
-
Elute the desulfothis compound with water and measure its radioactivity using a scintillation counter.
Assay for Sulfotransferase (SOT) Activity
This assay measures the final step in this compound biosynthesis.
Materials:
-
Partially purified SOT enzyme preparation
-
Desulfobenzylglucosinolate (substrate)
-
[35S]-PAPS (3'-phosphoadenosine-5'-phosphosulfate)
-
Reaction buffer: 100 mM Tris-HCl (pH 9.0)
-
Barium acetate solution
-
Scintillation counter
Procedure:
-
The reaction mixture should contain the enzyme preparation, reaction buffer, and desulfobenzylglucosinolate.
-
Initiate the reaction by adding [35S]-PAPS.
-
Incubate at 30°C for a set time.
-
Terminate the reaction by adding barium acetate solution to precipitate the unreacted [35S]-PAPS.
-
Centrifuge to pellet the precipitate.
-
Measure the radioactivity of the supernatant, which contains the [35S]-glucotropaeolin product, using a scintillation counter.
Regulation of this compound Biosynthesis
The biosynthesis of this compound in T. majus is regulated by various internal and external signals, with jasmonic acid and light being significant factors. While detailed signaling pathways in T. majus are not fully elucidated, the pathways in the model plant Arabidopsis thaliana provide a strong framework for understanding this regulation.
Jasmonic Acid (JA) Signaling Pathway
Jasmonic acid and its derivatives, collectively known as jasmonates, are key signaling molecules in plant defense responses, including the induction of glucosinolate biosynthesis.
Caption: Model for Jasmonic Acid signaling in glucosinolate biosynthesis.
Light Signaling Pathway
Light is another critical environmental cue that influences the production of glucosinolates. Light quality and intensity, perceived by photoreceptors like phytochromes and cryptochromes, can modulate the expression of key biosynthetic genes.
Caption: Simplified model of light signaling impacting glucosinolate biosynthesis.
Conclusion
The biosynthesis of this compound in Tropaeolum majus is a complex, multi-enzyme pathway that is tightly regulated by developmental and environmental cues. While the general framework of this pathway is understood and shares similarities with glucosinolate biosynthesis in other species, further research is needed to characterize the specific enzymes and regulatory networks in T. majus. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this important biosynthetic pathway and harness its potential for various applications.
References
An In-depth Technical Guide to the Myrosinase-Catalyzed Hydrolysis of Glucotropaeolin to Benzyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic hydrolysis of glucotropaeolin (B1208891) by myrosinase, leading to the formation of the bioactive compound, benzyl (B1604629) isothiocyanate. This document details the reaction kinetics, optimal conditions, experimental protocols, and the molecular pathways influenced by benzyl isothiocyanate, offering valuable insights for research and development in the fields of pharmacology and biotechnology.
Introduction
This compound is an aromatic glucosinolate found in various plants of the Brassicaceae family. Upon tissue damage, it comes into contact with the endogenous enzyme myrosinase (a β-thioglucosidase), initiating a hydrolysis reaction. This process yields D-glucose and an unstable aglycone intermediate, which subsequently rearranges to form benzyl isothiocyanate (BITC), a compound of significant interest due to its potential anti-inflammatory and chemopreventive properties.[1][2] The efficiency of this conversion and the nature of the hydrolysis products are influenced by several factors, including pH, temperature, and the presence of specifier proteins.[3][4] Understanding and optimizing this enzymatic reaction is crucial for harnessing the therapeutic potential of benzyl isothiocyanate.
Reaction Mechanism and Kinetics
The hydrolysis of this compound by myrosinase follows Michaelis-Menten kinetics.[5][6] The enzyme catalyzes the cleavage of the thioglucosidic bond in this compound, releasing glucose and a transient thiohydroximate-O-sulfonate. This intermediate spontaneously undergoes a Lossen rearrangement to produce benzyl isothiocyanate.[7]
dot
Caption: Myrosinase-catalyzed hydrolysis of this compound.
Kinetic Parameters
The kinetic parameters for myrosinase activity vary depending on the enzyme source, substrate, and assay conditions. The following table summarizes reported kinetic values for myrosinase with this compound and a commonly used standard, sinigrin.
| Substrate | Enzyme Source | Method | Km (µM) | Vmax (µM min-1) | Reference |
| This compound | Sinapis alba | Spectrophotometric | 130 ± 20 | 1.34 ± 0.07 | [1] |
| This compound | Sinapis alba | HPLC | 160 ± 30 | 1.31 ± 0.09 | [1] |
| Sinigrin | Sinapis alba | Spectrophotometric | 140 ± 10 | 1.83 ± 0.05 | [1] |
| Sinigrin | Sinapis alba | HPLC | 160 ± 20 | 1.80 ± 0.09 | [1] |
| Glucoraphanin | Broccoli | Spectrophotometric | 0.37 mM | 606.25 µmol/ml/min | [3] |
Optimal Reaction Conditions
The catalytic activity of myrosinase is significantly influenced by pH and temperature.
| Parameter | Optimal Range | Notes | References |
| pH | 5.0 - 7.0 | The optimal pH for myrosinase from broccoli has been reported to be around 5.0, while stability is maintained between pH 4-7.[3] Neutral to slightly alkaline conditions (pH 7-9) have been shown to favor the formation of isothiocyanates over nitriles.[5][7] | [3][5][7] |
| Temperature | 30°C - 50°C | The optimal temperature for broccoli myrosinase activity is around 40°C, with stability observed between 20-50°C.[3] Some studies have reported an optimal temperature of around 30°C for broccoli myrosinase.[8] Higher temperatures can lead to enzyme denaturation.[7] | [3][7][8] |
Experimental Protocols
Myrosinase Activity Assay (Spectrophotometric Method)
This protocol is adapted from established methods for determining myrosinase activity by monitoring the decrease in glucosinolate concentration.[1][6]
Materials:
-
Myrosinase extract
-
This compound stock solution (e.g., 10 mM in deionized water)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (10 mm path length)
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the phosphate buffer.
-
Add a specific volume of the this compound stock solution to achieve the desired final concentration (e.g., 1000–3.91 µM).[1]
-
Equilibrate the cuvette at 37°C for 15 minutes.[1]
-
Initiate the reaction by adding a known amount of myrosinase extract.
-
Immediately monitor the decrease in absorbance at a specific wavelength (e.g., 227 nm) for a set period (e.g., 5 minutes).[1]
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
One unit of myrosinase activity is typically defined as the amount of enzyme that hydrolyzes 1 nmol of substrate per minute under the specified conditions.[1]
dot
Caption: Workflow for spectrophotometric myrosinase assay.
Quantification of Benzyl Isothiocyanate by HPLC
This protocol outlines the quantification of benzyl isothiocyanate using reverse-phase high-performance liquid chromatography (HPLC).[2][4]
Materials:
-
Sample extract containing benzyl isothiocyanate
-
Benzyl isothiocyanate standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) and a UV detector
Procedure:
-
Sample Preparation: Extract the hydrolyzed sample with a suitable solvent like ethanol.[2] Concentrate the extract under reduced pressure and reconstitute it in a known volume of the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.
-
Standard Curve Preparation: Prepare a stock solution of benzyl isothiocyanate standard in the mobile phase. Perform serial dilutions to create a series of standards with known concentrations (e.g., 0.1 to 500 µg/mL).[2]
-
Chromatographic Conditions:
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify the benzyl isothiocyanate peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the regression equation of the calibration curve to determine the concentration of benzyl isothiocyanate in the samples.
Biological Activity of Benzyl Isothiocyanate: Modulation of the NF-κB Signaling Pathway
Benzyl isothiocyanate has been shown to exert anti-inflammatory effects by modulating the Nuclear Factor-kappaB (NF-κB) signaling pathway.[9][10] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.
In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of its target genes, including pro-inflammatory cytokines like IL-1β.[9]
Benzyl isothiocyanate can attenuate this pathway. Studies have shown that BITC can inhibit the phosphorylation of IKK, IκBα, and the p65 subunit of NF-κB.[9][11] This prevents the degradation of IκBα and the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory mediators.[10][11]
dot
Caption: BITC's modulation of the NF-κB signaling pathway.
Conclusion
The myrosinase-catalyzed hydrolysis of this compound is a critical step in the production of benzyl isothiocyanate, a compound with promising pharmacological activities. This guide has provided a detailed overview of the reaction kinetics, optimal conditions, and standardized protocols for its study. Furthermore, the elucidation of its interaction with key cellular signaling pathways, such as NF-κB, underscores its potential for therapeutic applications. The provided data and methodologies serve as a valuable resource for researchers and professionals in the ongoing exploration and development of glucosinolate-derived compounds for human health.
References
- 1. HPLC-Based Method to Evaluate Kinetics of Glucosinolate Hydrolysis by Sinapis alba Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Effect of cooking brassica vegetables on the subsequent hydrolysis and metabolic fate of glucosinolates | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. tost.unise.org [tost.unise.org]
- 8. The activity of myrosinase from broccoli (Brassica oleracea L. cv. Italica): influence of intrinsic and extrinsic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nuclear factor-kappaB sensitizes to benzyl isothiocyanate-induced antiproliferation in p53-deficient colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Benzyl isothiocyanates modulate inflammation, oxidative stress, and apoptosis via Nrf2/HO-1 and NF-κB signaling pathways on indomethacin-induced gastric injury in rats - Food & Function (RSC Publishing) [pubs.rsc.org]
The Role of Glucotropaeolin as a Plant Defense Compound: An In-depth Technical Guide
Abstract
Glucosinolates are a class of plant secondary metabolites that play a crucial role in the defense mechanisms of many species within the Brassicales order. This technical guide focuses on glucotropaeolin (B1208891), an aromatic glucosinolate, and its role as a potent plant defense compound. Upon tissue damage by herbivores or pathogens, this compound is hydrolyzed by the enzyme myrosinase to produce benzyl (B1604629) isothiocyanate (BITC), a volatile and highly toxic compound. This guide provides a comprehensive overview of the biosynthesis of this compound, the mechanisms of its activation, and its biological activity against a range of insect pests and microbial pathogens. Detailed experimental protocols for the analysis of this compound and the assessment of its defensive properties are provided, along with quantitative data on its efficacy. Furthermore, the signaling pathways that regulate the induction of this compound biosynthesis are elucidated. This document is intended for researchers, scientists, and drug development professionals working in the fields of plant science, entomology, phytopathology, and natural product chemistry.
Introduction
Plants have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a myriad of biotic threats, including herbivorous insects and pathogenic microorganisms.[1] Among these defenses, the glucosinolate-myrosinase system, often referred to as the "mustard oil bomb," is a classic example of a two-component defense system.[1][2] Glucosinolates are sulfur- and nitrogen-containing secondary metabolites that are chemically stable and biologically inactive in intact plant tissues.[1][3] However, when plant tissues are damaged, glucosinolates come into contact with the enzyme myrosinase (a thioglucosidase), which is spatially segregated in healthy tissues.[2][4] This interaction triggers the hydrolysis of glucosinolates into a variety of biologically active and often toxic compounds, including isothiocyanates, thiocyanates, and nitriles.[1][5]
This compound (benzyl glucosinolate) is an aromatic glucosinolate derived from the amino acid phenylalanine.[6] It is found in a variety of plants, most notably in the family Tropaeolaceae, such as nasturtium (Tropaeolum majus), and in members of the Brassicaceae family.[5][6] The hydrolysis of this compound by myrosinase yields benzyl isothiocyanate (BITC), a volatile compound with a pungent odor and potent biological activity against a broad spectrum of organisms.[6][7] This guide will delve into the multifaceted role of this compound as a key player in plant defense.
Biosynthesis and Regulation of this compound
The biosynthesis of this compound is a multi-step process that originates from the amino acid L-phenylalanine. The pathway can be broadly divided into three stages: chain elongation, formation of the core glucosinolate structure, and secondary modifications. For aromatic glucosinolates like this compound, the chain elongation of phenylalanine is not a prerequisite.
The core pathway involves the conversion of phenylalanine to phenylacetaldoxime, a reaction catalyzed by cytochrome P450 enzymes of the CYP79 family.[8] Subsequent steps involve the addition of a sulfur donor, glucosylation by a UDPG-glucosyltransferase, and finally, sulfation by a sulfotransferase to yield the mature this compound molecule.
Signaling Pathways for Induction
The production of this compound is not merely constitutive but is also induced in response to biotic stress, primarily through the jasmonate signaling pathway.[6][9] Jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are plant hormones that play a central role in mediating defense responses against herbivores and necrotrophic pathogens.[10][11]
Upon herbivore feeding or pathogen attack, JA levels rise, triggering a signaling cascade that leads to the upregulation of glucosinolate biosynthetic genes.[8][10] This induction results in an increased accumulation of this compound at the site of attack, enhancing the plant's defensive capacity.[6][12] For instance, treatment of radish seedlings with methyl jasmonate has been shown to increase the accumulation of this compound.[6]
The "Mustard Oil Bomb": Activation of this compound
The efficacy of this compound as a defense compound lies in its conversion to the toxic benzyl isothiocyanate (BITC). This activation is a classic example of a two-component defense system where the substrate and the activating enzyme are physically separated in intact plant tissues.[2][4] Glucosinolates are typically stored in the vacuole of S-cells, while myrosinase is localized in myrosin cells, often found in the phloem parenchyma or as idioblasts.[2][10]
When a herbivore chews on the plant tissue or a pathogen degrades the cell walls, this compartmentalization is disrupted, allowing this compound to come into contact with myrosinase.[1][4] Myrosinase then cleaves the β-thioglucose linkage, releasing glucose and an unstable aglycone. This aglycone spontaneously rearranges to form the highly reactive benzyl isothiocyanate.[6]
Biological Activity and Affected Organisms
The primary active product of this compound hydrolysis, benzyl isothiocyanate (BITC), exhibits a broad spectrum of biological activity, functioning as a potent deterrent, toxin, and growth inhibitor to a wide range of organisms.
Effects on Insect Herbivores
BITC is particularly effective against generalist insect herbivores, which have not evolved specific mechanisms to detoxify this compound. The effects can range from feeding deterrence and reduced growth to increased mortality.
-
Generalist Herbivores: For many generalist insects, the presence of this compound and its hydrolysis product acts as a strong feeding deterrent. Those that do ingest plant material containing this compound often experience reduced fitness, including slower growth rates, decreased fecundity, and in some cases, death. For example, the toxic effects of BITC have been demonstrated against the springtail Folsomia fimetaria.[13]
-
Specialist Herbivores: In contrast, specialist insects that have co-evolved with glucosinolate-containing plants have developed mechanisms to overcome this defense. Some specialists, like the diamondback moth (Plutella xylostella), can detoxify isothiocyanates or prevent their formation.[14][15] Interestingly, some specialists even use glucosinolates as oviposition cues, indicating the presence of a suitable host plant for their larvae.[5] The green peach aphid (Myzus persicae) shows a preference for young leaves with higher glucosinolate concentrations, suggesting a complex interplay between nutrition and defense.[16]
Antimicrobial Activity
Benzyl isothiocyanate has demonstrated significant antimicrobial properties against a variety of bacteria and fungi, making it a key component of the plant's defense against pathogens.[7][17]
-
Antibacterial Activity: BITC is effective against both Gram-positive and Gram-negative bacteria.[7][13] Its mechanism of action is thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, and induction of oxidative stress.[7]
-
Antifungal Activity: BITC also exhibits potent antifungal activity against several pathogenic fungi, including species of Candida, Aspergillus, and Alternaria.[1][2][4][10] It can inhibit spore germination, mycelial growth, and mycotoxin production.[2][4] The antifungal action is also linked to the disruption of the fungal cell membrane and interference with cellular metabolism.[1][2]
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data on the biological activity of benzyl isothiocyanate (BITC) against various organisms.
Table 1: Insecticidal and Nematicidal Activity of Benzyl Isothiocyanate
| Target Organism | Life Stage | Bioassay Type | Metric | Value | Reference(s) |
| Folsomia fimetaria (Springtail) | Adult | Soil toxicity | LC50 | 110 nmol/g (16.4 mg/kg) | [13][17] |
| Folsomia fimetaria (Springtail) | - | Soil toxicity | EC50 (reproduction) | 65 nmol/g (9.7 mg/kg) | [13][17] |
| Heterodera glycines (Soybean cyst nematode) | Egg | Hatching inhibition | - | 30-60 µM significantly decreased hatching | [3] |
| Meloidogyne incognita (Root-knot nematode) | Juvenile | Nematicidal assay | LD50 | 15 µM | [3] |
Table 2: Antimicrobial Activity of Benzyl Isothiocyanate (MIC Values)
| Target Microorganism | Type | MIC (Minimum Inhibitory Concentration) | Reference(s) |
| Aspergillus fumigatus | Fungus | 25 µg/mL (inhibited growth and germination) | [2] |
| Alternaria alternata | Fungus | 1.25 mM (completely suppressed mycelial growth) | [4] |
| Candida albicans | Fungus (Yeast) | 1.43–143.0 μg/mL | [10] |
| Fusobacterium nucleatum | Gram-negative Bacterium | 0.2% | [18] |
| Staphylococcus aureus | Gram-positive Bacterium | 1/8 MIC in combination studies | [19] |
| Escherichia coli | Gram-negative Bacterium | - | [7] |
| Pseudomonas fragi | Gram-negative Bacterium | ~1000 ppm (1 mg/L) | [20] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound and its defensive properties.
Extraction and Quantification of this compound via HPLC
This protocol describes a standard method for the extraction of glucosinolates from plant material and their quantification as desulfoglucosinolates using High-Performance Liquid Chromatography (HPLC).
Workflow Diagram:
Methodology:
-
Sample Preparation:
-
Harvest fresh plant material and immediately freeze in liquid nitrogen to halt enzymatic activity.
-
Lyophilize (freeze-dry) the tissue to a constant weight and then homogenize to a fine powder using a ball mill or mortar and pestle.
-
-
Extraction:
-
Accurately weigh approximately 100 mg of the dried, homogenized plant material into a 2 mL microcentrifuge tube.
-
Add 1 mL of 70% (v/v) methanol pre-heated to 70°C.
-
Vortex thoroughly and incubate in a 70°C water bath for 5 minutes, vortexing occasionally.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a new tube. Repeat the extraction on the pellet with another 1 mL of 70% methanol and combine the supernatants.
-
-
Ion-Exchange Chromatography and Desulfation:
-
Prepare small columns with DEAE-Sephadex A-25.
-
Load the combined methanol extract onto the column.
-
Wash the column with water followed by a sodium acetate buffer.
-
Apply a purified sulfatase solution (e.g., from Helix pomatia) to the column and incubate overnight at room temperature. This step removes the sulfate (B86663) group, converting the glucosinolates to their desulfo-analogs.
-
-
Elution and Analysis:
-
Elute the desulfoglucosinolates from the column with ultrapure water.
-
Analyze the eluate using a reverse-phase HPLC system with a C18 column and a UV detector set to 229 nm.
-
Use a gradient of water and acetonitrile (B52724) for separation.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of a desulfoglucosinolate standard (e.g., desulfosinigrin).
-
Identify the desulfothis compound peak based on its retention time compared to a known standard or by LC-MS.
-
Quantify the amount of desulfothis compound in the sample by comparing its peak area to the standard curve and applying a relative response factor.
-
Insect Herbivore Feeding Bioassay
This protocol outlines a choice and no-choice feeding bioassay to assess the deterrent and toxic effects of this compound or BITC on a generalist insect herbivore.
Workflow Diagram:
Methodology:
-
Insect Rearing:
-
Rear a generalist insect herbivore (e.g., Spodoptera litura) on a standard artificial diet under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).
-
Use time-mated individuals to obtain a synchronized cohort of larvae for the experiment.
-
-
Diet Preparation:
-
Prepare a standard artificial diet for the chosen insect species.
-
Divide the diet into two batches. To one batch (treatment), add benzyl isothiocyanate dissolved in a minimal amount of a suitable solvent (e.g., ethanol) to achieve the desired final concentration(s). Add an equal amount of the solvent alone to the other batch (control).
-
Allow the solvent to evaporate completely before dispensing the diet.
-
-
No-Choice Assay:
-
Place a pre-weighed amount of either the control or treatment diet into individual containers (e.g., Petri dishes or multi-well plates).
-
Place one pre-weighed, third-instar larva into each container.
-
Replicate each treatment sufficiently (e.g., n=30).
-
Incubate under the standard rearing conditions.
-
After a set period (e.g., 72 hours), record larval survival, final larval weight, and the amount of diet consumed.
-
-
Choice Assay:
-
Place pre-weighed and equal amounts of both the control and treatment diet at opposite sides of a larger container (e.g., a 10 cm Petri dish).
-
Place one pre-weighed larva in the center of the dish.
-
Replicate as above.
-
After 24-48 hours, measure the amount of each diet consumed to determine feeding preference.
-
-
Data Analysis:
-
Analyze differences in larval weight gain, consumption, and mortality between control and treatment groups in the no-choice assay using t-tests or ANOVA.
-
Analyze feeding preference in the choice assay using a paired t-test or Wilcoxon signed-rank test.
-
Pathogen Growth Inhibition Assay
This protocol describes a method to determine the Minimum Inhibitory Concentration (MIC) of benzyl isothiocyanate against a target fungal or bacterial pathogen using a broth microdilution method.
Methodology:
-
Pathogen Culture:
-
Culture the target pathogen (e.g., Aspergillus fumigatus or Staphylococcus aureus) in a suitable liquid medium (e.g., Sabouraud Dextrose Broth for fungi, Tryptic Soy Broth for bacteria) to obtain a log-phase culture.
-
Adjust the concentration of the microbial suspension to a standard inoculum density (e.g., 1 x 10^5 CFU/mL).
-
-
Preparation of Test Compound:
-
Prepare a stock solution of benzyl isothiocyanate in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the BITC stock solution in the appropriate culture medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well of the microtiter plate.
-
Include positive controls (medium with inoculum, no BITC) and negative controls (medium only). Also include a solvent control to ensure the solvent itself has no inhibitory effect at the concentrations used.
-
Incubate the plate at the optimal growth temperature for the pathogen (e.g., 37°C) for a specified period (e.g., 24-48 hours).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of BITC that completely inhibits visible growth of the microorganism.
-
Alternatively, cell growth can be quantified by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that causes a significant reduction in OD compared to the positive control.
-
Conclusion and Future Directions
This compound, through its conversion to the potent biocide benzyl isothiocyanate, represents a highly effective and inducible chemical defense in plants. The glucosinolate-myrosinase system is a sophisticated mechanism that allows for the rapid deployment of toxic compounds at the site of herbivore or pathogen attack. The broad-spectrum activity of BITC against both insects and microbes underscores the importance of this defense system for plant survival.
For drug development professionals, the potent antimicrobial properties of benzyl isothiocyanate offer a promising avenue for the discovery of new therapeutic agents. Further research should focus on elucidating the precise molecular targets of BITC in various pathogens and on optimizing its delivery for potential clinical applications. For agricultural scientists, a deeper understanding of the regulation of this compound biosynthesis could lead to novel strategies for enhancing pest and disease resistance in crops, potentially reducing the reliance on synthetic pesticides. The continued exploration of this fascinating plant defense system holds significant promise for both medicine and sustainable agriculture.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Benzyl isothiocyanate improves the prognosis of Aspergillus fumigatus keratitis by reducing fungal load and inhibiting Mincle signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myzus persicae (green peach aphid) feeding on Arabidopsis induces the formation of a deterrent indole glucosinolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzyl isothiocyanate fumigation inhibits growth, membrane integrity and mycotoxin production in Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methyl Jasmonate- and Light-Induced Glucosinolate and Anthocyanin Biosynthesis in Radish Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caringsunshine.com [caringsunshine.com]
- 8. Exogenous Methyl Jasmonate and Salicylic Acid Induce Subspecies-Specific Patterns of Glucosinolate Accumulation and Gene Expression in Brassica oleracea L. [mdpi.com]
- 9. Jasmonic acid and glucose synergistically modulate the accumulation of glucosinolates in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of benzyl isothiocyanate on Candida albicans growth, cell size, morphogenesis, and ultrastructure [agris.fao.org]
- 11. Methyl Jasmonate Induced Oxidative Stress and Accumulation of Secondary Metabolites in Plant Cell and Organ Cultures | MDPI [mdpi.com]
- 12. Jasmonate-Dependent Induction of Indole Glucosinolates in Arabidopsis by Culture Filtrates of the Nonspecific Pathogen Erwinia carotovora - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzyl Isothiocyanate, a Major Component from the Roots of Salvadora Persica Is Highly Active against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Insights into the Plutella xylostella Detoxifying Enzymes: Sequence Evolution, Structural Similarity, Functional Diversity, and Application Prospects of Glucosinolate Sulfatases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. masujournal.org [masujournal.org]
- 16. Nutrition versus defense: Why Myzus persicae (green peach aphid) prefers and performs better on young leaves of cabbage | PLOS One [journals.plos.org]
- 17. Benzyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 18. connectjournals.com [connectjournals.com]
- 19. mdpi.com [mdpi.com]
- 20. masujournal.org [masujournal.org]
The Occurrence and Biological Significance of Glucotropaeolin in Cruciferous Vegetables: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Glucotropaeolin (B1208891), an aromatic glucosinolate, is a significant secondary metabolite found in a variety of cruciferous vegetables. Upon enzymatic hydrolysis by myrosinase, it yields benzyl (B1604629) isothiocyanate (BITC), a compound of considerable interest to the scientific community for its potent biological activities, including chemopreventive and anti-inflammatory properties. This technical guide provides a comprehensive overview of the occurrence of this compound in cruciferous vegetables, detailing its quantitative distribution across different species. Furthermore, it outlines established experimental protocols for the extraction, identification, and quantification of this compound. The guide also delves into the molecular signaling pathways modulated by its bioactive hydrolysis product, benzyl isothiocyanate, offering insights for researchers in pharmacology and drug development.
Introduction
Cruciferous vegetables, belonging to the family Brassicaceae, are widely recognized for their health-promoting properties, which are largely attributed to their rich content of glucosinolates. These sulfur-containing secondary metabolites are precursors to isothiocyanates, compounds that have demonstrated significant potential in disease prevention. This compound, or benzyl glucosinolate, is an aromatic glucosinolate that serves as the precursor to benzyl isothiocyanate (BITC). BITC has been the subject of extensive research due to its anticancer, anti-inflammatory, and antioxidant activities. Understanding the distribution and concentration of this compound in various cruciferous vegetables is crucial for dietary assessments, the development of functional foods, and the isolation of this compound for pharmacological studies. This guide aims to provide a detailed technical overview of the current knowledge on this compound, focusing on its quantitative occurrence, analytical methodologies, and the signaling pathways influenced by its derivative, BITC.
Quantitative Occurrence of this compound
The concentration of this compound varies significantly among different cruciferous vegetables, and is influenced by factors such as cultivar, developmental stage, and growing conditions.[1] Garden cress (Lepidium sativum) is notably one of the richest sources of this compound, where it is the predominant glucosinolate.[1][2] Its presence has also been reported in other Brassica species, although often in lower concentrations compared to other glucosinolates. The following table summarizes the quantitative data on this compound content in various cruciferous vegetables, compiled from multiple studies.
| Vegetable | Species | Cultivar/Variety | Plant Part | This compound Content (µmol/g DW) | Reference(s) |
| Garden Cress | Lepidium sativum | Dadaş | Leaves | 4.57 | [1] |
| Garden Cress | Lepidium sativum | Bahar | Leaves | 3.13 | [1] |
| Garden Cress | Lepidium sativum | - | Sprouts | 57.4 mg/g DW | [3] |
| Red Kale | Brassica oleracea var. acephala | - | Baby Leafy Greens | Newly Identified | [4][5] |
| Kimchi Cabbage | Brassica rapa | Various | Leaves | Low Concentrations | [1] |
| Turnip | Brassica rapa | Various | Leaves | Low Concentrations | [1] |
| Leaf Mustard | Brassica juncea | - | Leaves | Low Concentrations | [1] |
| Red Mustard | Brassica juncea | - | Hairy Roots | Significantly Higher than Green Mustard | [2] |
| Chinese Cabbage | Brassica rapa ssp. pekinensis | Various | Leaves | Present in some accessions | [6] |
DW: Dry Weight. Note: Direct comparisons should be made with caution due to variations in analytical methods and reporting units across studies.
Experimental Protocols
Accurate quantification of this compound in plant matrices requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for the analysis of glucosinolates.[7][8] This section details a generalized protocol for the extraction and quantification of this compound.
Glucosinolate Extraction and Purification
This protocol is adapted from established methods for glucosinolate analysis.[9][10][11]
Materials:
-
Plant material (fresh, frozen, or lyophilized)
-
Boiling 70% methanol (B129727)
-
Internal standard (e.g., sinigrin (B192396) or this compound)
-
DEAE-Sephadex A-25 resin
-
Purified aryl sulfatase (Type H-1 from Helix pomatia)
-
Sodium acetate (B1210297) buffer (pH 5.0)
-
Ultrapure water
Procedure:
-
Sample Homogenization: Weigh and homogenize the plant material in boiling 70% methanol to inactivate endogenous myrosinase.[10]
-
Extraction: Add a known amount of internal standard. Continue extraction by refluxing or sonicating the sample.
-
Centrifugation: Centrifuge the extract to pellet solid plant material. Collect the supernatant.
-
Purification: Apply the supernatant to a column containing DEAE-Sephadex A-25 resin. The glucosinolates will bind to the anion-exchange resin.
-
Washing: Wash the column with water and then with sodium acetate buffer to remove interfering compounds.
-
Desulfation: Add purified aryl sulfatase to the column and incubate overnight at room temperature. This enzymatic step removes the sulfate (B86663) group, yielding desulfo-glucosinolates, which are more amenable to reverse-phase HPLC.[9]
-
Elution: Elute the desulfo-glucosinolates from the column with ultrapure water.
-
Sample Preparation for HPLC: Lyophilize the eluate and redissolve in a known volume of ultrapure water or the initial mobile phase for HPLC analysis.
HPLC Quantification
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B) is commonly employed.
-
Detection: Detection is typically performed at 229 nm.
-
Quantification: Quantification is based on the peak area of the desulfo-glucotropaeolin relative to the peak area of the desulfo-internal standard, using a response factor.
A generalized experimental workflow for the extraction and analysis of this compound is depicted in the following diagram.
Signaling Pathways Modulated by Benzyl Isothiocyanate (BITC)
The biological activity of this compound is primarily mediated through its hydrolysis product, benzyl isothiocyanate (BITC). BITC has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, oxidative stress, and carcinogenesis.
Nrf2/HO-1 Pathway
BITC is a potent inducer of the Nrf2/HO-1 antioxidant response pathway. Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of antioxidant and detoxification enzymes. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to inducers like BITC, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of target genes, including Heme Oxygenase-1 (HO-1). This pathway plays a crucial role in protecting cells from oxidative damage.[7][12]
References
- 1. Glucosinolate Content in Brassica Genetic Resources and Their Distribution Pattern within and between Inner, Middle, and Outer Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analysis of glucosinolates and metabolite profiling of green and red mustard (brassica juncea) hairy roots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling of Individual Desulfo-Glucosinolate Content in Cabbage Head (Brassica oleracea var. capitata) Germplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. researchgate.net [researchgate.net]
- 6. Variations of Major Glucosinolates in Diverse Chinese Cabbage (Brassica rapa ssp. pekinensis) Germplasm as Analyzed by UPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isothiocyanate-Rich Extracts from Cauliflower (Brassica oleracea Var. Botrytis) and Radish (Raphanus sativus) Inhibited Metabolic Activity and Induced ROS in Selected Human HCT116 and HT-29 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Pharmacokinetics of Glucotropaeolin and Its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucotropaeolin (B1208891), a prominent glucosinolate found in cruciferous vegetables such as garden cress (Lepidium sativum) and nasturtium (Tropaeolum majus), is a precursor to the bioactive compound benzyl (B1604629) isothiocyanate (BITC). Upon ingestion and hydrolysis, this compound releases BITC, which has garnered significant scientific interest for its potential chemopreventive and therapeutic properties. Understanding the pharmacokinetic profile of this compound and its metabolites is crucial for the development of novel therapeutic agents and for assessing the health benefits of diets rich in these compounds. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion of this compound and its primary metabolites, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Pharmacokinetics of this compound and its Metabolites
The pharmacokinetic profile of this compound is intrinsically linked to its conversion to benzyl isothiocyanate (BITC) and subsequent metabolism. This compound itself is not biologically active until it is hydrolyzed by the enzyme myrosinase, which is either present in the plant material or produced by the gut microbiota.
Absorption
Following oral administration, this compound is hydrolyzed to BITC, which is then absorbed. The absorption of BITC is relatively rapid. In a human study involving the consumption of garden cress, the primary metabolite of BITC appeared in the urine with maximum concentrations observed 2-6 hours after dosing[1]. Another study in pigs administered Tropaeolum majus showed that the maximum BITC concentration in plasma was reached in approximately 1.93 hours[2].
Distribution
Limited information is available on the specific tissue distribution of this compound and its metabolites in humans. However, preclinical studies suggest that BITC and its metabolites are distributed to various tissues.
Metabolism
The primary metabolic pathway for BITC is the mercapturic acid pathway. BITC first conjugates with glutathione (B108866) (GSH) to form BITC-glutathione (BITC-GSH). This conjugate is then sequentially metabolized to BITC-cysteinylglycine (BITC-CysGly), BITC-cysteine (BITC-Cys), and finally to the main excretory product, BITC-N-acetyl-L-cysteine (BITC-NAC), also known as a mercapturic acid. In a human intervention study, plasma contained high levels of BITC-GSH, BITC-CysGly, and BITC-NAC 1-5 hours after ingestion of Indian cress, with BITC-CysGly being the main plasma metabolite[3].
Excretion
The metabolites of BITC are primarily excreted in the urine. In humans, the excretion of the N-acetyl-S-(N-benzylthiocarbamoyl)-L-cysteine metabolite is rapid and essentially complete within 10-12 hours after administration[1]. On average, 53.7% of an administered dose of BITC was excreted as this metabolite via the renal route[1]. In the human intervention study with Indian cress, the main urinary metabolites were identified as BITC-NAC and BITC-Cys, with peak concentrations observed 4-6 hours after ingestion[3].
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic data for the metabolites of this compound in humans. It is important to note that direct pharmacokinetic data for this compound is scarce as it is rapidly converted to BITC.
Table 1: Plasma Concentrations of Benzyl Isothiocyanate (BITC) Metabolites in Humans After Oral Administration of this compound
| Metabolite | Dose of this compound | Cmax (µM) | Tmax (h) | AUC | Half-life (t½) | Reference |
| BITC-Cysteinylglycine | 1000 µmol from 10 g freeze-dried Indian cress | 0.19 - 2.61 | 1 - 5 | Data not reported | Data not reported | [4] |
| BITC-N-acetyl-L-cysteine | 1000 µmol from 10 g freeze-dried Indian cress | 0.14 - 1.25 | 1 - 5 | Data not reported | Data not reported | [4] |
| BITC-Glutathione | 1000 µmol from 10 g freeze-dried Indian cress | Detected | 1 - 5 | Data not reported | Data not reported | [3] |
| BITC-Cysteine | 1000 µmol from 10 g freeze-dried Indian cress | Detected | 1 - 5 | Data not reported | Data not reported | [3] |
Table 2: Urinary Excretion of Benzyl Isothiocyanate (BITC) Metabolites in Humans After Oral Administration of this compound
| Metabolite | Dose of this compound/BITC | Peak Excretion Time (h) | % of Dose Excreted | Reference |
| N-acetyl-S-(N-benzylthiocarbamoyl)-L-cysteine | Not specified (from garden cress) | 2 - 6 | 53.7 (as BITC) | [1] |
| BITC-N-acetyl-L-cysteine | 1000 µmol from 10 g freeze-dried Indian cress | 4 - 6 | Data not reported | [3] |
| BITC-Cysteine | 1000 µmol from 10 g freeze-dried Indian cress | 4 - 6 | Data not reported | [3] |
Experimental Protocols
Quantification of this compound and its Metabolites in Biological Samples
This protocol describes a general method for the analysis of this compound metabolites in human plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Plasma:
-
To 100 µL of plasma, add a suitable internal standard (e.g., deuterated BITC).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at ≥10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
Urine:
-
Centrifuge urine samples to remove particulate matter.
-
Dilute the supernatant with an appropriate volume of mobile phase.
Solid-Phase Extraction (SPE) for both Plasma and Urine (optional but recommended for cleaner samples):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the pre-treated plasma supernatant or diluted urine onto the cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each metabolite and the internal standard need to be optimized on the specific instrument.
-
The analytical method should be validated according to standard guidelines, including assessment of linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects[5].
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Benzyl Isothiocyanate
BITC has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, oxidative stress, apoptosis, and cell proliferation.
Caption: Signaling pathways modulated by Benzyl Isothiocyanate (BITC).
Experimental Workflow for Pharmacokinetic Analysis
Caption: Experimental workflow for pharmacokinetic analysis of this compound metabolites.
Conclusion
The pharmacokinetic profile of this compound is characterized by the rapid conversion to its bioactive metabolite, benzyl isothiocyanate, followed by metabolism through the mercapturic acid pathway and subsequent renal excretion. While quantitative data on the complete pharmacokinetic parameters for all metabolites are still emerging, the available evidence provides valuable insights into the absorption, metabolism, and elimination of these compounds. The modulation of key signaling pathways by BITC underscores its therapeutic potential. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct further studies to elucidate the complex pharmacokinetics and pharmacodynamics of this compound and its metabolites. Continued research in this area is essential for the development of evidence-based dietary recommendations and novel therapeutic strategies.
References
- 1. Studies on the metabolism and excretion of benzyl isothiocyanate in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of this compound from Tropaeolum majus L. (Nasturtium) and the Bioavailability of Benzyl-Isothiocyanates in Growing Pigs [scirp.org]
- 3. Bioavailability and metabolism of benzyl glucosinolate in humans consuming Indian cress (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-inflammatory Potential of Glucotropaeolin Hydrolysis Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucotropaeolin (B1208891), a glucosinolate found in cruciferous plants, undergoes enzymatic hydrolysis to yield benzyl (B1604629) isothiocyanate (BITC), a compound of significant interest for its potent anti-inflammatory properties. This technical guide provides an in-depth analysis of the mechanisms underlying BITC's anti-inflammatory effects, focusing on its modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This document summarizes key quantitative data, provides detailed experimental protocols for assessing anti-inflammatory activity, and presents visual representations of the involved signaling cascades and experimental workflows to support further research and development in this area.
Introduction
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is a key driver of numerous diseases. Glucosinolates, secondary metabolites found in plants of the Brassicales order, and their hydrolysis products, particularly isothiocyanates (ITCs), have garnered attention for their health-promoting benefits, including anti-inflammatory and chemopreventive effects. This compound is hydrolyzed by the enzyme myrosinase into BITC, a highly reactive organosulfur compound.[1][2] Emerging evidence strongly suggests that BITC exerts significant anti-inflammatory effects by targeting critical cellular signaling pathways.[1][3] This guide serves as a technical resource for researchers investigating the therapeutic potential of this compound-derived compounds.
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
The anti-inflammatory activity of Benzyl Isothiocyanate (BITC) is primarily attributed to its ability to suppress key signaling pathways that orchestrate the inflammatory response, namely the NF-κB and MAPK pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators.[4]
BITC has been shown to effectively inhibit this pathway by:
-
Preventing IκBα Degradation: BITC treatment has been observed to block the phosphorylation and subsequent degradation of IκBα in LPS-stimulated macrophages.[5]
-
Inhibiting NF-κB Nuclear Translocation: By preserving IκBα levels, BITC prevents the translocation of the p65 subunit of NF-κB into the nucleus.[5][6]
Modulation of the MAPK Signaling Pathway
The MAPK family of proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are crucial for transducing extracellular signals into cellular responses, including inflammation.[7] LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn contributes to the production of inflammatory cytokines and enzymes.[8] BITC has been demonstrated to attenuate the phosphorylation of ERK and JNK in response to LPS stimulation, thereby dampening the downstream inflammatory cascade.[5]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the dose-dependent inhibitory effects of BITC on various markers of inflammation in LPS-stimulated macrophage cell lines, such as RAW 264.7 and THP-1.
Table 1: Inhibitory Effect of Benzyl Isothiocyanate on Nitric Oxide (NO) Production
| Cell Line | BITC Concentration (µM) | Inhibition of NO Production | Reference |
| RAW 264.7 | 2.08 | IC50 | [9] |
Table 2: Dose-Dependent Inhibition of Pro-inflammatory Cytokine Secretion by Benzyl Isothiocyanate in LPS-Stimulated RAW 264.7 Macrophages
| Cytokine | BITC Concentration (µM) | % Inhibition (approx.) | Reference |
| TNF-α | 1 | 25% | [10] |
| 2.5 | 50% | [10] | |
| 5 | 80% | [10] | |
| IL-6 | 1 | 20% | [10] |
| 2.5 | 45% | [10] | |
| 5 | 75% | [10] | |
| IL-1β | 1 | 30% | [10] |
| 2.5 | 60% | [10] | |
| 5 | 85% | [10] |
Table 3: Dose-Dependent Inhibition of iNOS and COX-2 Protein Expression by Benzyl Isothiocyanate in LPS-Stimulated RAW 264.7 Macrophages
| Protein | BITC Concentration (µM) | % Inhibition (approx.) | Reference |
| iNOS | 1 | 30% | [10] |
| 2.5 | 60% | [10] | |
| 5 | 90% | [10] | |
| COX-2 | 1 | 25% | [10] |
| 2.5 | 55% | [10] | |
| 5 | 85% | [10] |
Experimental Protocols
Detailed methodologies for key in vitro assays to assess the anti-inflammatory properties of this compound hydrolysis products are provided below.
Cell Culture and LPS Stimulation
This protocol outlines the standard procedure for culturing and stimulating RAW 264.7 macrophages to induce an inflammatory response.
-
Materials:
-
RAW 264.7 cell line (e.g., ATCC TIB-71)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Heat-inactivated Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
Tissue culture flasks and plates
-
-
Procedure:
-
Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.[11]
-
Subculture cells every 2-3 days, ensuring they do not exceed 80% confluency.
-
For experiments, seed cells in appropriate culture plates (e.g., 96-well for Griess assay and ELISA, 6-well or 100 mm dishes for Western blotting) at a density of approximately 1.5 x 10^5 cells/mL and allow them to adhere overnight.[10][11]
-
Pre-treat the cells with various concentrations of BITC (or vehicle control) for 1-2 hours.
-
Stimulate the cells with LPS (typically 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and NO measurement, shorter time points for signaling pathway analysis).[10][11]
-
Nitric Oxide (NO) Production Measurement (Griess Assay)
This protocol describes the quantification of nitrite (B80452), a stable metabolite of NO, in culture supernatants.
-
Materials:
-
Cell culture supernatants
-
Griess Reagent:
-
Component A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.
-
Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
-
Sodium nitrite (NaNO2) standard solution
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in the cell culture medium.
-
Collect 50-100 µL of cell culture supernatant from each well and transfer to a new 96-well plate.[11][12]
-
Mix equal volumes of Griess Reagent Component A and Component B immediately before use.
-
Add 100 µL of the freshly mixed Griess reagent to each well containing the standards and samples.[12]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540-550 nm using a microplate reader.[13]
-
Calculate the nitrite concentration in the samples by interpolating from the standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol provides a general procedure for quantifying cytokines like TNF-α, IL-6, and IL-1β in cell culture supernatants using a sandwich ELISA.
-
Materials:
-
Cell culture supernatants
-
ELISA plate
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine)
-
Recombinant cytokine standard
-
Avidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent/blocking buffer (e.g., PBS with 10% FBS or 1% BSA)
-
Microplate reader
-
-
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[2]
-
Wash the plate with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.[2]
-
Wash the plate.
-
Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.[2]
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.[2]
-
Wash the plate.
-
Add Avidin-HRP conjugate and incubate for 1 hour at room temperature.[2]
-
Wash the plate.
-
Add TMB substrate solution and incubate in the dark until a color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm.[2]
-
Determine the cytokine concentrations in the samples from the standard curve.
-
Western Blot Analysis for Signaling Proteins
This protocol details the detection of key proteins in the NF-κB and MAPK pathways (e.g., p-p65, IκBα, p-ERK, p-JNK).
-
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.[14]
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory effects of BITC.
References
- 1. 3.4. Measurement of Cytokine Secretion by ELISA [bio-protocol.org]
- 2. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 3. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Attenuation of Lipopolysaccharide-Induced Inflammatory Responses through Inhibition of the NF-κB Pathway and the Increased NRF2 Level by a Flavonol-Enriched n-Butanol Fraction from Uvaria alba - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzyl Isothiocyanate Attenuates Inflammasome Activation in Pseudomonas aeruginosa LPS-Stimulated THP-1 Cells and Exerts Regulation through the MAPKs/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. researchgate.net [researchgate.net]
- 9. diva-portal.org [diva-portal.org]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Pancreatic tumor suppression by benzyl isothiocyanate is associated with inhibition of PI3K/AKT/FOXO pathway - PMC [pmc.ncbi.nlm.nih.gov]
Potential anticancer activities of benzyl isothiocyanate from Glucotropaeolin
An In-Depth Technical Guide on the Anticancer Activities of Benzyl (B1604629) Isothiocyanate from Glucotropaeolin (B1208891)
Introduction
Benzyl isothiocyanate (BITC) is a naturally occurring isothiocyanate (ITC) that has garnered significant attention in cancer research for its potent chemopreventive and therapeutic properties.[1][2] It is derived from the hydrolysis of its precursor, this compound, a glucosinolate found abundantly in cruciferous vegetables such as garden cress, watercress, and papaya seeds.[2][3][4][5] The conversion is catalyzed by the myrosinase enzyme, which is released when the plant tissue is damaged, such as through chewing.[3][6] This "mustard oil bomb" defense mechanism in plants produces the biologically active BITC.[3] Preclinical studies, both in vitro and in vivo, have demonstrated BITC's efficacy against a wide range of human cancers, including pancreatic, breast, lung, prostate, and colon cancers.[2][7][8][9] This document provides a comprehensive technical overview of the anticancer activities of BITC, focusing on its mechanisms of action, relevant signaling pathways, and the experimental protocols used in its evaluation.
The enzymatic conversion of this compound to the active benzyl isothiocyanate is a critical step in its bioactivation.
Figure 1: Conversion of this compound to BITC.
Core Anticancer Mechanisms of BITC
BITC exerts its anticancer effects through a multi-targeted approach, influencing key cellular processes from cell cycle progression and apoptosis to angiogenesis and metastasis.
Induction of Apoptosis
A primary mechanism of BITC's anticancer activity is the induction of apoptosis, or programmed cell death, in various cancer cell lines.[2][6] This is often initiated by the generation of Reactive Oxygen Species (ROS), which leads to mitochondrial dysfunction.[6][8][10]
Key events in BITC-induced apoptosis include:
-
ROS Generation : BITC treatment leads to a rapid increase in intracellular ROS levels.[6][11]
-
Mitochondrial Membrane Potential (MMP) Disruption : The increase in ROS causes a loss of MMP, a critical step in the intrinsic apoptotic pathway.[6][8][10]
-
Modulation of Bcl-2 Family Proteins : BITC upregulates pro-apoptotic proteins like Bax and Bak while down-regulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL, thereby increasing the Bax/Bcl-2 ratio.[7][8]
-
Caspase Activation : Disruption of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3.[7][10] Cleavage of procaspase-3 and Poly(ADP-ribose) polymerase (PARP) are hallmark indicators of this process.[7]
Cell Cycle Arrest
BITC can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase.[7][8] This prevents cancer cells from dividing and propagating. The arrest is associated with the modulation of key regulatory proteins:
-
Downregulation of G2/M Proteins : BITC treatment decreases the protein levels of cyclin B1, cyclin-dependent kinase 1 (Cdk1), and cell division cycle 25B/C (Cdc25B/C), which are essential for the G2 to M phase transition.[7][8]
-
Involvement of MAPK Pathways : The p38 MAPK pathway, in particular, has been shown to play a significant role in BITC-mediated G2/M arrest.[12][13]
Inhibition of Angiogenesis and Metastasis
BITC has demonstrated potent anti-angiogenic and anti-metastatic capabilities, crucial for preventing tumor growth and spread.
-
Anti-Angiogenesis : BITC inhibits the formation of new blood vessels (neovascularization), which are necessary to supply tumors with nutrients.[14][15] It achieves this by suppressing key angiogenic factors and signaling pathways, including Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), and inhibiting the phosphorylation of VEGFR-2.[15][16]
-
Anti-Metastasis : BITC inhibits the migration and invasion of cancer cells.[14][17][18] This is linked to its ability to down-regulate the activity and expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, and urokinase-plasminogen activator (u-PA), enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues.[17][18]
Modulation of Key Signaling Pathways
BITC's diverse anticancer effects are rooted in its ability to modulate multiple intracellular signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway : BITC is a potent inhibitor of the PI3K/Akt pathway, which is critical for cell survival and proliferation.[19][20] It suppresses the phosphorylation of PI3K and Akt, leading to the nuclear retention of FOXO transcription factors, which upregulate pro-apoptotic proteins like Bim.[19][20][21]
-
MAPK Pathway : BITC activates all three major mitogen-activated protein kinases (MAPKs): ERK, JNK, and p38.[12][13][22] The activation of these kinases is linked to both cell cycle arrest and apoptosis. For instance, ERK activation is primarily associated with G2/M arrest, whereas the activation of all three MAPKs contributes to apoptosis.[13][22]
-
NF-κB Pathway : In many cancers, the transcription factor Nuclear Factor-kappa B (NF-κB) is constitutively active and protects cells from apoptosis.[23] BITC has been shown to inhibit NF-κB activation, thereby sensitizing cancer cells to apoptosis.[7][23][24]
-
STAT3 Pathway : Signal Transducer and Activator of Transcription 3 (STAT-3) is another key protein involved in tumor progression. BITC suppresses pancreatic tumor growth and angiogenesis by inhibiting STAT-3 phosphorylation and its downstream targets, including HIF-1α and VEGF.[14]
Figure 2: Key signaling pathways modulated by BITC.
Quantitative Data Presentation
The efficacy of BITC varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric.
| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time (h) | Reference |
| Pancreatic Cancer | BxPC-3 | ~8 | 24 | [7] |
| Prostate Cancer | CRW-22Rv1 | <20 | 24 | [6] |
| Prostate Cancer | PC-3 | <20 | 24 | [6] |
| Oral Squamous Cell | SCC9 | EC50: 1.8-17 | 3 | [25] |
| Ovarian Carcinoma | SKOV-3, 41-M, CH1 | 0.86 - 9.4 | Not Specified | [26] |
| Murine Leukemia | L-1210 | 0.86 - 9.4 | Not Specified | [26] |
Table 1: In Vitro Cytotoxicity (IC50) of BITC in Various Cancer Cell Lines
| Cancer Model | Animal Model | BITC Dose | Effect | Reference |
| Pancreatic Cancer | BxPC-3 Xenograft (Mice) | 12 µmol (oral gavage) | 43% reduction in tumor growth | [19][21] |
| Melanoma | A375.S2 Xenograft (Mice) | 20 mg/kg (IP injection) | Significant decrease in tumor weight | [27][28] |
| Pancreatic Cancer | Matrigel Plug (Mice) | 12 µmol (oral gavage) | 70% reduction in hemoglobin content | [29] |
Table 2: In Vivo Anticancer Efficacy of BITC
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of BITC's anticancer effects.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of BITC on cancer cells.[1][25][30]
-
Materials : 96-well plates, cancer cell line, complete culture medium, Benzyl Isothiocyanate (BITC), Dimethyl sulfoxide (B87167) (DMSO), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.
-
Procedure :
-
Seed cells in 96-well plates at a density of 3x10³ to 5x10³ cells/well and allow them to adhere overnight.[25][30]
-
Prepare a stock solution of BITC in DMSO. Prepare serial dilutions of BITC in fresh culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different BITC concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).[1]
-
Incubate the plates for specified time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator.[1]
-
Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C, allowing formazan (B1609692) crystals to form.[1][30]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This method quantifies the percentage of cells undergoing apoptosis.[1][25]
Figure 3: Experimental workflow for Apoptosis Assay.
-
Materials : Cancer cells, BITC, 6-well plates, Phosphate-Buffered Saline (PBS), Annexin V-FITC/PI apoptosis detection kit, flow cytometer.
-
Procedure :
-
Seed cells (e.g., 2x10⁶ cells) and treat with BITC for the desired duration (e.g., 24 or 48 hours).[25]
-
Harvest both adherent and floating cells, and wash them with cold PBS.
-
Resuspend the cell pellet in the provided 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.[1]
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells promptly (within 1 hour) using a flow cytometer.[1]
-
Quantify the percentages of cells in different quadrants: viable (Annexin V-/PI-), early apoptosis (Annexin V+/PI-), and late apoptosis/necrosis (Annexin V+/PI+).[25]
-
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.[1][19]
-
Materials : BITC-treated cells, RIPA buffer with inhibitors, BCA Protein Assay Kit, SDS-PAGE equipment, PVDF membrane, primary and secondary antibodies, chemiluminescent substrate.
-
Procedure :
-
Treat cells with BITC for the specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Determine the protein concentration of the lysates using a BCA assay.[1]
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.[1]
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a specific primary antibody (e.g., against p-Akt, Akt, Bax, Bcl-2, cleaved caspase-3) overnight at 4°C.[1][19]
-
Wash the membrane multiple times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[1]
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescent (ECL) substrate and an imaging system.[1]
-
Re-probe the membrane with an antibody for a loading control (e.g., actin or GAPDH) to ensure equal protein loading.[19]
-
In Vivo Tumor Xenograft Study
This protocol evaluates the antitumor efficacy of BITC in a living organism.[19][21][25]
-
Materials : Immunocompromised mice (e.g., female nude nu/nu mice), cancer cells (e.g., BxPC-3), Matrigel, BITC, vehicle for oral gavage.
-
Procedure :
-
Acclimatize mice (e.g., 6-7 weeks old) for at least one week.[25]
-
Subcutaneously inject a suspension of cancer cells (e.g., BxPC-3) mixed with Matrigel into the flank of each mouse.
-
Allow tumors to grow to a palpable size.
-
Randomly divide the mice into a control group and a treatment group.
-
Administer BITC (e.g., 12 µmol) or a vehicle control to the mice via oral gavage daily or on a specified schedule.[19][21]
-
Monitor mouse body weight and tumor volume regularly throughout the experiment. Tumor volume can be calculated using the formula: (length × width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis, such as immunohistochemistry or Western blotting, to examine biomarkers of proliferation (Ki-67), apoptosis, and angiogenesis (CD31).[21][31]
-
Conclusion
Benzyl isothiocyanate, a natural compound derived from this compound in cruciferous vegetables, exhibits potent and multifaceted anticancer activities.[2][32] Its ability to induce apoptosis, cause cell cycle arrest, and inhibit angiogenesis and metastasis is underpinned by its modulation of critical signaling networks, including the PI3K/Akt, MAPK, and NF-κB pathways.[13][19][24] The quantitative data from numerous preclinical studies highlight its efficacy across a range of cancer types, often at concentrations achievable through diet.[7] The detailed experimental protocols provide a framework for the continued investigation of BITC and similar natural compounds. While the existing evidence is compelling, further clinical research is necessary to translate these promising preclinical findings into effective cancer prevention and treatment strategies for humans.[32]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Benzyl isothiocyanate induces reactive oxygen species-initiated autophagy and apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Oral Administration of Benzyl-isothiocyanate Inhibits In Vivo Growth of Subcutaneous Xenograft Tumors of Human Malignant Melanoma A375.S2 Cells | In Vivo [iv.iiarjournals.org]
- 10. Benzyl Isothiocyanate Induces Apoptotic Cell Death Through Mitochondria-dependent Pathway in Gefitinib-resistant NCI-H460 Human Lung Cancer Cells In Vitro | Anticancer Research [ar.iiarjournals.org]
- 11. phcog.com [phcog.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Benzyl isothiocyanate-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of MAPK in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzyl Isothiocyanate Suppresses Pancreatic Tumor Angiogenesis and Invasion by Inhibiting HIF-α/VEGF/Rho-GTPases: Pivotal Role of STAT-3 | PLOS One [journals.plos.org]
- 15. Benzyl Isothiocyanate Suppresses Pancreatic Tumor Angiogenesis and Invasion by Inhibiting HIF-α/VEGF/Rho-GTPases: Pivotal Role of STAT-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.plos.org [journals.plos.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Benzyl isothiocyanate (BITC) inhibits migration and invasion of human colon cancer HT29 cells by inhibiting matrix metalloproteinase-2/-9 and urokinase plasminogen (uPA) through PKC and MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pancreatic tumor suppression by benzyl isothiocyanate is associated with inhibition of PI3K/AKT/FOXO pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pancreatic tumor suppression by benzyl isothiocyanate is associated with inhibition of PI3K/AKT/FOXO pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Benzyl isothiocyanate-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of MAPK in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. mdpi.com [mdpi.com]
- 25. Benzyl isothiocyanate inhibits invasion and induces apoptosis via reducing S100A4 expression and increases PUMA expression in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vitro and in vivo antitumor activity of benzyl isothiocyanate: a natural product from Tropaeolum majus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. sub.chgh.org.tw [sub.chgh.org.tw]
- 28. Oral administration of benzyl-isothiocyanate inhibits in vivo growth of subcutaneous xenograft tumors of human malignant melanoma A375.S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. aacrjournals.org [aacrjournals.org]
- 30. Benzyl Isothiocyanate (BITC) Induces Reactive Oxygen Species-dependent Repression of STAT3 Protein by Down-regulation of Specificity Proteins in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 31. aacrjournals.org [aacrjournals.org]
- 32. research.monash.edu [research.monash.edu]
Glucotropaeolin as a Precursor to Bioactive Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of glucotropaeolin (B1208891) and its transformation into the potent bioactive compound, benzyl (B1604629) isothiocyanate (BITC). It details the chemical properties, natural occurrence, and enzymatic conversion of this compound, with a focus on the biological activities of its derivatives. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.
Introduction to this compound
This compound, also known as benzyl glucosinolate, is a secondary metabolite found in a variety of plants, most notably in the order Brassicales, which includes cruciferous vegetables.[1] Its chemical structure consists of a β-D-glucopyranose group linked via a sulfur atom to a Z-thiohydroximate-O-sulfate moiety with a benzyl side chain.[1][2] The IUPAC name for this compound is 1-S-[(1Z)-2-Phenyl-N-(sulfooxy)ethanimidoyl]-1-thio-beta-D-glucopyranose.[1]
Natural Sources:
This compound is present in a range of plants, including but not limited to:
-
Tropaeolum majus (Nasturtium): First isolated from this species in 1899.[1]
-
Carica papaya (Papaya): Particularly high concentrations are found in the seeds and leaves.[3][4]
-
Cruciferous Vegetables: Found in vegetables such as broccoli, cabbage, and garden cress.[1][5][6]
-
Salvadora persica (Miswak): Used in traditional oral hygiene.[3]
-
Moringa oleifera: Found in the seeds of this plant.[7]
Enzymatic Conversion to Benzyl Isothiocyanate (BITC)
This compound itself is biologically inactive. Its bioactivity is realized upon conversion to benzyl isothiocyanate (BITC) through enzymatic hydrolysis.[8] This process is catalyzed by the enzyme myrosinase (a thioglucoside glucohydrolase, EC 3.2.1.147), which is physically separated from this compound in intact plant cells.[1][9] When the plant tissue is damaged, for instance, by chewing or cutting, myrosinase comes into contact with this compound, initiating the hydrolysis.[1][10]
The reaction involves the cleavage of the β-D-glucose group, leading to the formation of an unstable aglycone intermediate. This intermediate then spontaneously rearranges to form the biologically active benzyl isothiocyanate.[1][11] This defensive mechanism in plants is often referred to as the "mustard oil bomb".[1] It is noteworthy that in papaya, the hydrolysis of this compound yields almost exclusively benzyl-isothiocyanate, whereas in garden cress, other products like phenyl-acetonitrile and benzyl-thiocyanate are also formed.[4]
Bioactive Properties of Benzyl Isothiocyanate (BITC)
BITC is a well-studied isothiocyanate with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
BITC has demonstrated significant potential as a chemopreventive and therapeutic agent against various types of cancer.[5][12][13] Its anticancer effects are mediated through the modulation of multiple signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis.[12][13][14]
Quantitative Data on Cytotoxicity of BITC:
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| HeLa | Cervical Cancer | 1.9 | Not Specified | [14] |
| CH1 | Ovarian Tumor | 2.2 | Not Specified | [14] |
| 41M | Ovarian Tumor | 7.2 | Not Specified | [14] |
| SKOV-3 | Ovarian Tumor | 6.1 | Not Specified | [14] |
| L-1210 | Mouse Leukemia | 2.0 | Not Specified | [14] |
| PC6/sens | Mouse Solid Tumor | 2.2 | Not Specified | [14] |
| SCC9 | Oral Squamous Cell Carcinoma | 5 and 25 (concentrations used) | 24 and 48 | [15] |
| MCF-7 | Breast Cancer | 23.4 (EC50) | Not Specified | [16][17] |
| SKM-1 | Acute Myeloid Leukemia | 4.15 | 24 | [18] |
| SKM/VCR (drug-resistant) | Acute Myeloid Leukemia | 4.76 | 24 | [18] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 18.65 | 24 | [19] |
Signaling Pathways in Cancer:
BITC influences several key signaling pathways involved in cancer progression:
-
Apoptosis Induction: BITC induces apoptosis through both intrinsic and extrinsic pathways. It can trigger the mitochondrial death pathway with the activation of caspase-9 and caspase-3.[5] In some cancer cells, BITC has been shown to induce apoptosis via the accumulation of reactive oxygen species (ROS) and subsequent DNA damage.[20] It can also upregulate pro-apoptotic proteins like PUMA (p53 upregulated modulator of apoptosis).[15]
-
Cell Cycle Arrest: BITC can cause cell cycle arrest, thereby inhibiting cancer cell proliferation.[5][13]
-
Inhibition of Metastasis: BITC has been shown to inhibit the migration and invasion of cancer cells by downregulating proteins such as S100A4 and matrix metalloproteinase-9 (MMP-9).[15]
-
Anti-angiogenesis: BITC exhibits anti-angiogenic properties, which are crucial for restricting tumor growth and metastasis.[14]
-
Autophagy Regulation: BITC can modulate autophagy, a cellular process that can either promote or suppress tumor growth depending on the context.[21]
-
STAT3 Repression: In pancreatic cancer, BITC has been shown to induce ROS-dependent repression of the STAT3 protein.[22]
-
Wnt/β-catenin Pathway: BITC can suppress the development and metastasis of murine mammary carcinoma by regulating the Wnt/β-catenin pathway.[23]
Figure 1: Simplified signaling pathway of BITC-induced apoptosis.
Antimicrobial Activity
BITC exhibits broad-spectrum antimicrobial activity against a range of bacteria and fungi.[3][24] Its mechanism of action is multifactorial and can involve:
-
Disruption of Cell Membranes: BITC can protrude bacterial membranes, leading to a loss of integrity.[3][24]
-
Induction of Oxidative Stress: It can induce the production of reactive oxygen species within microbial cells.[3]
-
Inhibition of Metabolic Activity: BITC can interfere with essential metabolic processes, such as the biological oxidation system and ATP production.[25]
-
Protein Aggregation: In some bacteria, like Campylobacter jejuni, BITC has been shown to induce intracellular protein aggregation.[26]
-
Inhibition of Biofilm Formation: BITC can effectively inhibit the formation of biofilms by pathogenic bacteria.[3][24]
Quantitative Data on Antimicrobial Activity of BITC:
| Microorganism | Activity | Concentration | Reference |
| Campylobacter jejuni | Bactericidal | 1.25 mg/L (MBC) | [26] |
| Escherichia coli | Inhibitory | 1 µL/mL (MIC) | [25] |
| Bacillus subtilis | Inhibitory | 1 µL/mL (MIC) | [25] |
| Aspergillus niger | Inhibitory | 1 µL/mL (MIC) | [25] |
| Salmonella enterica | Inhibitory | 0.5 µL/mL (MIC) | [25] |
| Staphylococcus aureus | Inhibitory | 0.5 µL/mL (MIC) | [25] |
| Penicillium citrinum | Inhibitory | 0.5 µL/mL (MIC) | [25] |
Anti-inflammatory Activity
BITC also possesses anti-inflammatory properties. It can modulate key inflammatory signaling pathways, such as the NF-κB and Nrf2/HO-1 pathways.[27]
-
NF-κB Pathway: BITC can downregulate the expression of nuclear factor-κB (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[27]
-
Nrf2/HO-1 Pathway: BITC can upregulate the expression of nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1), which are critical components of the cellular antioxidant and anti-inflammatory response.[27]
Figure 2: BITC's modulation of anti-inflammatory signaling pathways.
Experimental Protocols
This section outlines common experimental protocols for the extraction of this compound, its conversion to BITC, and the assessment of BITC's biological activity.
Extraction and Purification of this compound
This protocol is a general guideline for the extraction of glucosinolates from plant material.[28]
-
Sample Preparation: Freeze-dry plant material (e.g., seeds, leaves) and grind to a fine powder.
-
Extraction:
-
Add 70% methanol (B129727) to the powdered plant material.
-
Heat at 70°C for 10 minutes to inactivate myrosinase.
-
Centrifuge the mixture and collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
-
-
Purification (Solid Phase Extraction):
-
Prepare a column with an appropriate ion-exchange resin (e.g., DEAE-Sephadex).
-
Load the crude extract onto the column.
-
Wash the column with water and then with a buffer (e.g., 20 mM sodium acetate).
-
Apply a purified sulfatase solution to the column to desulfate the glucosinolates, which aids in their elution and subsequent analysis.
-
Elute the desulfoglucosinolates with ultrapure water.
-
-
Analysis: Analyze the purified extract using High-Performance Liquid Chromatography (HPLC).[28][29]
Enzymatic Conversion of this compound to BITC
-
Reaction Setup:
-
Dissolve the purified this compound in a suitable buffer (e.g., phosphate (B84403) or citrate (B86180) buffer, pH 6-7).[10]
-
Add a purified myrosinase enzyme solution.[30]
-
-
Incubation: Incubate the reaction mixture at room temperature (around 25°C) for a specified time (e.g., 1 hour).[4][10]
-
Extraction of BITC:
-
Extract the BITC from the aqueous reaction mixture using an organic solvent such as dichloromethane (B109758) or hexane.
-
Dry the organic extract over anhydrous sodium sulfate.
-
-
Analysis: Analyze the product by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence and purity of BITC.[4]
Figure 3: Workflow for this compound extraction and conversion to BITC.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of BITC on cancer cell lines.[16][23][31]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of BITC in the cell culture medium. A stock solution is typically made in DMSO.
-
Replace the medium in the wells with the medium containing different concentrations of BITC. Include a vehicle control (medium with DMSO).
-
-
Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by BITC.[15][31]
-
Cell Treatment: Treat cells with BITC at the desired concentrations for a specific time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
This compound serves as a stable precursor to the highly bioactive compound, benzyl isothiocyanate. The enzymatic conversion of this compound to BITC unlocks a wide array of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The mechanisms underlying these activities are multifaceted, involving the modulation of numerous key cellular signaling pathways. This guide provides a foundational understanding for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound-derived compounds. Further research is warranted to fully elucidate the clinical applications of BITC and to optimize its delivery and efficacy for various therapeutic interventions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C14H19NO9S2 | CID 9548605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study [frontiersin.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. eprints.ums.edu.my [eprints.ums.edu.my]
- 11. researchgate.net [researchgate.net]
- 12. research.monash.edu [research.monash.edu]
- 13. Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Benzyl isothiocyanate inhibits invasion and induces apoptosis via reducing S100A4 expression and increases PUMA expression in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. researchgate.net [researchgate.net]
- 18. Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synergistic Action of Benzyl Isothiocyanate and Sorafenib in a Nanoparticle Delivery System for Enhanced Triple-Negative Breast Cancer Treatment [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Benzyl isothiocyanate suppresses development of thyroid carcinoma by regulating both autophagy and apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Benzyl Isothiocyanate (BITC) Induces Reactive Oxygen Species-dependent Repression of STAT3 Protein by Down-regulation of Specificity Proteins in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Benzyl isothiocyanate suppresses development and metastasis of murine mammary carcinoma by regulating the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. journals.asm.org [journals.asm.org]
- 27. Benzyl isothiocyanates modulate inflammation, oxidative stress, and apoptosis via Nrf2/HO-1 and NF-κB signaling pathways on indomethacin-induced gastric injury in rats - Food & Function (RSC Publishing) [pubs.rsc.org]
- 28. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Benzylglucosinolate Derived Isothiocyanate from Tropaeolum majus Reduces Gluconeogenic Gene and Protein Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
Unveiling Glucotropaeolin: A Technical Guide to its Discovery and Isolation from Garden Cress (Lepidium sativum)
For Immediate Release
This technical guide provides an in-depth overview of the discovery, isolation, and biological significance of Glucotropaeolin, the principal glucosinolate found in garden cress (Lepidium sativum). Geared towards researchers, scientists, and drug development professionals, this document details the experimental protocols for extraction and purification, presents quantitative data, and visualizes key biological pathways and experimental workflows.
Introduction
This compound, also known as benzyl (B1604629) glucosinolate, is a naturally occurring secondary metabolite found in several members of the Brassicaceae family, with garden cress (Lepidium sativum) being a particularly rich source.[1] First reported in 1899 from Tropaeolum majus, its presence is now widely documented in various plant families.[1] The biological significance of this compound primarily lies in its enzymatic hydrolysis product, benzyl isothiocyanate (BITC). This reaction is catalyzed by the enzyme myrosinase, which is released upon plant tissue damage, acting as a defense mechanism for the plant.[1] BITC is a highly reactive compound that contributes to the characteristic flavor of cruciferous vegetables and has garnered significant interest for its potential anti-inflammatory and anti-cancer properties.[2][3]
Quantitative Analysis of this compound in Lepidium sativum
The concentration of this compound in garden cress can vary depending on the cultivar and the developmental stage of the plant.[4] The following table summarizes the quantitative data from studies on different garden cress cultivars.
| Cultivar | Developmental Stage | This compound Content (μmol/g Dry Weight) | Reference |
| Dadaş | Optimum Harvest Time | 2.51 - 4.57 (Mean: 3.63 ± 0.601) | |
| Dadaş | Onset of Flowering | 1.79 - 4.11 (Mean: 2.9 ± 0.672) | |
| Bahar | Optimum Harvest Time | 2.88 - 3.30 (Mean: 3.13 ± 0.0167) | |
| Bahar | Onset of Flowering | 1.92 - 2.02 (Mean: 2.02 ± 0.056) | |
| Not Specified | Dry Seeds | ~110 pmol/g | [5] |
Experimental Protocols
This section provides a detailed methodology for the extraction and purification of this compound from Lepidium sativum seeds, adapted from established protocols for glucosinolate analysis.[6]
Materials and Reagents
-
Lepidium sativum seeds
-
Methanol (B129727) (MeOH), 70% aqueous solution
-
Sodium acetate (B1210297) (NaOAc), 20 mM, pH 5.5
-
Cross-linked dextran (B179266) gel (e.g., Sephadex G-25)
-
Aryl sulfatase (Type H-1 from Helix pomatia)
-
Ethanol (EtOH), absolute
-
Ultrapure water
-
Anion-exchange resin (e.g., DEAE-Sephadex)
-
Sodium chloride (NaCl) solution (for elution)
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Sinigrin (internal standard)
Extraction of this compound
-
Sample Preparation: Weigh approximately 0.4 g of dried Lepidium sativum seeds.[5] To inactivate endogenous myrosinase, boil the seeds in 10 mL of deionized water for 5 minutes.[5]
-
Homogenization: Homogenize the boiled seeds using a high-speed homogenizer (e.g., Ultra-Turrax) for two minutes.[5]
-
Centrifugation: Centrifuge the homogenate at 13,000 rpm for 15 minutes.[5]
-
Supernatant Collection: Collect the supernatant. The extraction can be repeated by adding 1 mL of 70% methanol to the pellet, vortexing, sonicating for 15 minutes, and centrifuging again.[6] The supernatants are then combined.
Purification by Anion-Exchange Chromatography
-
Column Preparation: Prepare a column with an anion-exchange resin such as DEAE-Sephadex. Equilibrate the column with a suitable buffer (e.g., 20 mM sodium acetate, pH 5.5).
-
Sample Loading: Load the crude glucosinolate extract onto the column. The negatively charged sulfate (B86663) group of this compound will bind to the anion-exchange resin.[6]
-
Washing: Wash the column with 70% methanol to remove impurities.[6]
-
Elution: Elute the purified this compound from the column using a salt solution (e.g., 1 M NaCl).[7] The purity of the eluted fractions can be monitored by HPLC.
HPLC Analysis and Quantification
-
Instrumentation: Use a high-pressure liquid chromatography (HPLC) system equipped with a C18 reversed-phase column and a UV or photodiode array (PDA) detector.[6]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) is typically used.[8]
-
Detection: Monitor the elution at a wavelength of 229 nm.[6]
-
Quantification: Use an internal standard, such as sinigrin, for quantification. The concentration of this compound is calculated based on a standard curve and applying a response factor (a correction factor of 0.8 for this compound has been reported).
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and analysis of this compound.
Enzymatic Hydrolysis of this compound
Caption: Enzymatic conversion of this compound to Benzyl Isothiocyanate.
Benzyl Isothiocyanate (BITC) and the NF-κB Signaling Pathway
Benzyl isothiocyanate, the hydrolysis product of this compound, has been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway.[2][3] The following diagram illustrates the inhibitory effect of BITC on this pathway.
Caption: Inhibition of the NF-κB signaling pathway by Benzyl Isothiocyanate.
Conclusion
This technical guide has provided a comprehensive overview of the discovery, isolation, and biological relevance of this compound from Lepidium sativum. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. The visualization of the experimental workflow and the inhibitory effect of this compound's hydrolysis product, BITC, on the NF-κB signaling pathway offers a clear and concise summary of key processes. Further research into the therapeutic applications of this compound and its derivatives is warranted to fully elucidate their potential in human health.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Nuclear factor-kappaB sensitizes to benzyl isothiocyanate-induced antiproliferation in p53-deficient colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzyl isothiocyanate mediated inhibition of histone deacetylase leads to NF-κB turn-off in human pancreatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Purification of Mustard Glucosinolates by Macroporous Anion-Exchange Resin: Process Optimization and Kinetics’ Modelling - ProQuest [proquest.com]
- 8. HPLC-Based Method to Evaluate Kinetics of Glucosinolate Hydrolysis by Sinapis alba Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Glucotropaeolin from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucotropaeolin (B1208891) is a significant member of the glucosinolate family, a class of secondary metabolites found predominantly in the order Brassicales. It is the principal glucosinolate in species such as garden nasturtium (Tropaeolum majus L.). The biological significance of this compound lies in its enzymatic hydrolysis by the myrosinase enzyme, which occurs upon plant tissue damage. This reaction releases glucose and an unstable aglycone, which subsequently rearranges to form benzyl (B1604629) isothiocyanate (BITC). BITC is a potent bioactive compound with well-documented antimicrobial and chemopreventive properties, making the efficient extraction of its precursor, this compound, a key focus for pharmaceutical and nutraceutical research.[1][2]
Accurate quantification and extraction of this compound requires the effective inactivation of the endogenous myrosinase enzyme to prevent premature hydrolysis.[3] Common methods for inactivation include heating (e.g., boiling solvents) or freeze-drying the plant material to remove water, which is essential for enzymatic activity.[3][4] This document outlines several established and advanced methods for the extraction of intact this compound from plant tissues.
This compound Hydrolysis Pathway
The enzymatic breakdown of this compound into its bioactive isothiocyanate.
Caption: Enzymatic hydrolysis of this compound to Benzyl Isothiocyanate (BITC).
Conventional Solvent Extraction (CSE)
Application Note: Conventional solvent extraction is a foundational technique for isolating glucosinolates. The most common approach is based on the ISO 9167-1 method, which utilizes heated aqueous methanol (B129727) to simultaneously extract the compounds and denature the myrosinase enzyme.[3][5] Variations include using boiling water or cold methanol. While robust and widely used, this method can be time-consuming and involves potentially hazardous boiling solvents.[3][5] Cold methanol extraction has been shown to be as effective, or even more so, than heated methods for certain glucosinolates, offering a safer alternative.[5]
Experimental Protocol: Hot Methanol Extraction (ISO 9167-1 adapted)
-
Sample Preparation: Freeze-dry fresh plant material to halt enzymatic activity and facilitate grinding.[3] Mill the lyophilized tissue to a fine powder (<0.1 mm particle size).[5] Store the powder at -20°C until extraction.
-
Extraction:
-
Clarification: Centrifuge the mixture at 4,000 x g for 10 minutes at room temperature.[6]
-
Collection: Carefully collect the supernatant, which contains the extracted this compound.
-
Repeated Extraction (Optional): For exhaustive extraction, the remaining pellet can be re-extracted with another 1.5 mL of hot 70% methanol, and the supernatants can be pooled.
-
Storage: Store the final extract at -20°C prior to purification and analysis.[2]
Data Summary: Conventional Extraction Methods
| Parameter | Hot Methanol Extraction | Cold Methanol Extraction | Boiling Water Extraction |
| Plant Material | Freeze-dried powder | Frozen wet tissue powder | Freeze-dried powder |
| Solvent | 70-80% Methanol[2][3] | 80% Methanol[4][5] | Ultrapure Water[3] |
| Temperature | 75-80°C[2][4][6] | Room Temperature (~20°C)[3] | 100°C[3] |
| Time | 10-20 minutes[2][4] | 60 minutes (30 min standing, 30 min shaking)[3] | 10 minutes[3] |
| Key Advantage | ISO standard method; effective myrosinase inactivation.[3][5] | Avoids hazardous boiling solvents; effective for many glucosinolates.[5] | Avoids organic solvents. |
| Key Disadvantage | Hazardous boiling methanol; potential thermal degradation of some compounds.[3] | May be less effective for certain tissue types. | Can lead to thermal degradation of indole (B1671886) glucosinolates.[3] |
Ultrasound-Assisted Extraction (UAE)
Application Note: Ultrasound-Assisted Extraction (UAE) utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. This technique significantly reduces extraction time and temperature compared to conventional methods, thereby minimizing the risk of thermal degradation of labile compounds like this compound.[7][8] Key parameters for optimization include solvent composition (typically aqueous ethanol (B145695) or methanol), temperature, time, and ultrasonic power/amplitude.[7][9]
Experimental Protocol: Optimized UAE
-
Sample Preparation: Prepare finely ground, freeze-dried plant material as described for CSE.
-
Extraction:
-
Place 100-500 mg of plant powder in a suitable extraction vessel.
-
Add the solvent at a specified liquid-to-solid ratio (e.g., 20:1 mL/g). An optimized solvent could be 42% aqueous ethanol.[7][8]
-
Place the vessel in an ultrasonic bath or use a probe sonicator.
-
Sonicate for a specified duration and temperature (e.g., 30 minutes at 43°C).[7][8] Ensure the temperature is monitored and controlled.
-
-
Clarification: Centrifuge the extract at 10,000 x g for 15 minutes to pellet the solid material.[10]
-
Collection: Filter the supernatant through a 0.2 µm syringe filter to remove fine particulates.
-
Storage: Store the clarified extract at -20°C until analysis.
Data Summary: Optimized UAE Parameters for Glucosinolates
| Parameter | Optimized Value | Reference |
| Plant Material | Upcycled Cauliflower | [7][8] |
| Solvent | 42% Ethanol | [7][8] |
| Temperature | 43°C | [7][8] |
| Time | 30 minutes | [7][8] |
| Result | Total glucosinolate content of 7400 µg sinigrin (B192396) equivalents/g DW.[7][8] | [7][8] |
| Key Advantage | Reduced extraction time and temperature; increased efficiency.[8] | |
| Key Disadvantage | Requires specialized equipment; potential for localized heating. |
Microwave-Assisted Extraction (MAE)
Application Note: Microwave-Assisted Extraction (MAE) uses microwave energy to rapidly heat the solvent and water within the plant matrix. This creates a dramatic increase in internal pressure, leading to the rupture of cell walls and the rapid release of target compounds into the solvent. MAE is an extremely fast extraction method, often completed in minutes.[11] It is highly efficient and significantly reduces solvent consumption. Optimization involves selecting the appropriate solvent, microwave power, temperature, and extraction time.[11][12]
Experimental Protocol: MAE
-
Sample Preparation: Use finely ground, freeze-dried plant material.
-
Extraction:
-
Place 100-500 mg of plant powder into a microwave-safe extraction vessel.
-
Add an appropriate volume of solvent (e.g., methanol).
-
Seal the vessel and place it in the microwave extractor.
-
Apply microwave power (e.g., 250 W) to reach and maintain a target temperature (e.g., 80°C) for a short duration (e.g., 10 minutes).[11]
-
-
Cooling: Allow the vessel to cool to room temperature before opening to avoid injury from built-up pressure.
-
Clarification: Centrifuge the extract to separate the solid residue.
-
Collection: Collect the supernatant for analysis.
-
Storage: Store at -20°C.
Data Summary: Optimized MAE Parameters for Glucosinolates
| Parameter | Optimized Value | Reference |
| Plant Material | Eruca sativa (Rocket) Seeds | [11] |
| Solvent | Methanol | [11] |
| Temperature | 80°C | [11] |
| Time | 10 minutes | [11] |
| Microwave Power | 250 W | [11] |
| Result | Efficiency comparable to the ISO 9167-1 method but significantly faster.[11] | [11] |
| Key Advantage | Extremely rapid; high efficiency; reduced solvent usage.[1][11] | |
| Key Disadvantage | Requires specialized equipment; risk of thermal degradation if not carefully controlled. |
Supercritical Fluid Extraction (SFE)
Application Note: Supercritical Fluid Extraction (SFE) employs a fluid, most commonly carbon dioxide (CO₂), at a temperature and pressure above its critical point. In this state, CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid.[13] SFE is considered a "green" technology because CO₂ is non-toxic, non-flammable, and easily removed from the extract by depressurization.[14] The polarity of supercritical CO₂ is low, similar to hexane, making it suitable for nonpolar compounds. To extract more polar molecules like this compound, a polar co-solvent (modifier) such as ethanol or methanol is typically added.[15]
Experimental Protocol: SFE with Co-solvent
-
Sample Preparation: Use finely ground, freeze-dried plant material with low moisture content (<10%).[14]
-
Loading: Pack the ground material into the high-pressure extraction vessel.
-
Extraction Parameters:
-
Pressurize the system with CO₂ to the target pressure (e.g., 25-30 MPa).[16]
-
Heat the system to the target temperature (e.g., 60-75°C).[16]
-
Introduce a polar co-solvent like ethanol at a specified percentage to modify the fluid's polarity and enhance this compound solubility.
-
Maintain a constant flow of the supercritical fluid through the vessel for the duration of the extraction.
-
-
Collection:
-
The extract-laden fluid is passed through a separator where the pressure is reduced.
-
This causes the CO₂ to return to a gaseous state, precipitating the extracted compounds. The CO₂ can be recycled.
-
The collected extract is dissolved in a suitable solvent for analysis.
-
Data Summary: SFE Parameters for Glucosinolates
| Parameter | Typical Range/Value | Reference |
| Plant Material | Eruca sativa (Rocket) | [16] |
| Supercritical Fluid | Carbon Dioxide (CO₂) | [13][14][15] |
| Co-Solvent | Ethanol or Methanol | [15] |
| Pressure | 20-40 MPa | [16][17] |
| Temperature | 40-75°C | [15][16] |
| Key Advantage | Green technology (non-toxic solvent); low process temperatures protect thermolabile compounds.[13][14] | |
| Key Disadvantage | High capital and operational costs; may be less efficient for highly polar compounds without a co-solvent.[16] |
General Extraction & Analysis Workflow
A generalized workflow for the extraction and analysis of this compound.
Caption: Generalized workflow from plant material to analysis.
Downstream Purification and Analysis
Following extraction, the crude extract often requires purification to remove interfering compounds like sugars, pigments, and phenols. A standard method involves solid-phase extraction using an anion-exchange resin, such as DEAE-Sephadex A-25.[18]
For quantification, High-Performance Liquid Chromatography (HPLC) is the most widely used technique.[19][20] Intact glucosinolates can be analyzed directly, but a more common and robust method involves enzymatic desulfation of the glucosinolates on the purification column, followed by HPLC analysis of the resulting desulfoglucosinolates, which have better chromatographic properties.[3][21] Detection is typically performed using a UV detector at 229 nm or by mass spectrometry (LC-MS) for greater specificity and identification of unknown compounds.[21]
References
- 1. Chemical Composition and Biological Activity of Essential Oil and Extract from the Seeds of Tropaeolum majus L. var. altum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical profiling, antioxidant, and antibacterial properties of Tropaeolum majus L. extract as a functional food ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an efficient glucosinolate extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. scilit.com [scilit.com]
- 8. Optimization of Ultrasound-Assisted Extraction of Glucosinolates from Upcycled Cauliflower Using Response Surface Methodology [mdpi.com]
- 9. Optimization of Ultrasonic-Assisted Extraction of Major Phenolic Compounds from Olive Leaves (Olea europaea L.) Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ojs.openagrar.de [ojs.openagrar.de]
- 11. Microwave-assisted extraction of glucosinolates from Eruca sativa seeds and soil: comparison with existing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. thesis.unipd.it [thesis.unipd.it]
- 14. Green Extraction of Plant Materials Using Supercritical CO2: Insights into Methods, Analysis, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Microwave-Assisted versus Conventional Isolation of Glucosinolate Degradation Products from Lunaria annua L. and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. preprints.org [preprints.org]
- 20. mdpi.com [mdpi.com]
- 21. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Glucotropaeolin using HPLC-UV Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucotropaeolin (B1208891), a benzyl (B1604629) glucosinolate, is a secondary metabolite found in various cruciferous plants. Upon enzymatic hydrolysis by myrosinase, it yields benzyl isothiocyanate, a compound of significant interest due to its potential biological activities. Accurate quantification of this compound in plant materials and derived products is crucial for quality control, efficacy studies, and the development of new therapeutic agents. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust, reliable, and cost-effective method for this purpose.[1] This application note provides a detailed protocol for the extraction, desulfation, and quantification of this compound using HPLC-UV.
Materials and Methods
Reagents and Materials
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Sodium acetate (B1210297)
-
Hydrochloric acid
-
DEAE-Sephadex A-25
-
Purified sulfatase (from Helix pomatia)
-
This compound or a suitable glucosinolate standard (e.g., Sinigrin)
-
Plant material (freeze-dried and finely ground)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size)
-
Ultrasonic bath
-
Centrifuge
-
Freeze-dryer
-
Solid-Phase Extraction (SPE) manifold and columns
-
Standard laboratory glassware and equipment
Experimental Protocols
Sample Preparation: Extraction and Desulfation of this compound
This protocol is adapted from established methods for glucosinolate extraction.[1]
-
Extraction:
-
Weigh accurately 50-100 mg of finely ground, freeze-dried plant material into a 2 mL microcentrifuge tube.
-
Add 1 mL of 70% methanol (v/v) to the tube.
-
Vortex the mixture briefly to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath for 15 minutes to facilitate cell disruption and extraction.
-
Centrifuge the sample at 2,700 x g for 10 minutes at room temperature.
-
Carefully transfer the supernatant to a new tube.
-
-
Purification and Desulfation:
-
Prepare mini-columns by packing a small amount of glass wool into the bottom of Pasteur pipettes and filling them with a slurry of DEAE-Sephadex A-25 resin.
-
Load the supernatant from the extraction step onto the pre-conditioned DEAE-Sephadex column.
-
Wash the column with 20 mM sodium acetate buffer (pH 5.5).
-
Apply a solution of purified sulfatase to the column and allow it to react overnight at room temperature to desulfate the this compound.
-
Elute the resulting desulfo-glucotropaeolin from the column with ultrapure water.
-
Freeze-dry the eluate to obtain a concentrated sample.
-
Reconstitute the dried sample in a known volume of ultrapure water for HPLC analysis.
-
HPLC-UV Analysis
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 (4.6 x 150 mm, 3 µm)
-
Mobile Phase A: Ultrapure water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.75 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 229 nm[1]
-
Injection Volume: 20 µL
-
-
Gradient Elution Program: A gradient program is used for the separation of desulfoglucosinolates.[1]
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 100 | 0 |
| 20.0 | 70 | 30 |
| 25.0 | 0 | 100 |
| 30.0 | 0 | 100 |
| 31.0 | 100 | 0 |
| 40.0 | 100 | 0 |
-
Quantification:
-
Prepare a series of standard solutions of a known glucosinolate (e.g., Sinigrin) of varying concentrations (e.g., 50-750 µM).[1]
-
Inject the standards into the HPLC system to generate a calibration curve.
-
Inject the prepared sample extracts.
-
Identify the desulfo-glucotropaeolin peak based on its retention time (approximately 13.8 min under the specified conditions).[1]
-
Quantify the amount of desulfo-glucotropaeolin in the sample by comparing its peak area to the calibration curve, applying the appropriate response factor for this compound relative to the standard used.
-
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized below.
| Parameter | Specification |
| Linearity | 0.044–1.312 μmol/mL[2] |
| Correlation Coefficient (r²) | > 0.999[2] |
| Limit of Detection (LOD) | 0.33 ng on column |
| Limit of Quantification (LOQ) | 2.50 ng on column |
| Accuracy (Recovery) | 99.6%–101.8% |
| Precision (RSD%) | < 2.19% |
*Data presented is for a validated method for multiple compounds including glucosinolates and is considered representative.[2]
Data Presentation and Analysis
The concentration of this compound in the original plant material can be calculated using the following formula:
This compound (µmol/g) = (C x V_reconstitution x RF) / W_sample
Where:
-
C is the concentration of desulfo-glucotropaeolin determined from the HPLC analysis (µmol/mL).
-
V_reconstitution is the final volume in which the freeze-dried sample was reconstituted (mL).
-
RF is the response factor of this compound relative to the standard used.
-
W_sample is the initial weight of the dry plant material (g).
All quantitative results should be summarized in a clear and structured table for easy comparison between different samples or experimental conditions.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in plant materials using HPLC-UV analysis. The described method, including sample extraction, desulfation, and chromatographic analysis, is robust and reliable for routine analysis in research and industrial settings. Adherence to the outlined procedures and proper method validation will ensure the generation of accurate and reproducible data, facilitating advancements in natural product research and drug development.
References
Application Note: Sensitive and Robust Quantification of Glucotropaeolin using LC-MS/MS
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolic Fate of Dietary Glucosinolates and Their Metabolites: A Role for the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of 18 Intact Glucosinolates in Brassicaceae Vegetables by UHPLC-MS/MS: Comparing Tissue Disruption Methods for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progresses and Prospects on Glucosinolate Detection in Cruciferous Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A metabolic pathway for activation of dietary glucosinolates by a human gut symbiont - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability and metabolism of benzyl glucosinolate in humans consuming Indian cress (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Determination of 18 Intact Glucosinolates in Brassicaceae Vegetables by UHPLC-MS/MS: Comparing Tissue Disruption Methods for Sample Preparation | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Profiling Glucotropaeolin and Other Glucosinolates Using UHPLC-QTOF/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosinolates (GSLs) are a class of secondary metabolites predominantly found in Brassicaceae vegetables. These sulfur-containing compounds and their hydrolysis products, such as isothiocyanates, are of significant interest due to their roles in plant defense and their potential health benefits for humans, including anticancer properties. Glucotropaeolin (B1208891), an aromatic glucosinolate, is one such compound that warrants detailed investigation. Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF/MS) offers a powerful analytical platform for the comprehensive profiling and quantification of this compound and other glucosinolates in complex plant matrices. This technique provides high resolution, mass accuracy, and sensitivity, enabling the confident identification and quantification of these compounds.[1][2] This application note provides a detailed protocol for the extraction and analysis of intact glucosinolates, along with quantitative data and workflow visualizations.
Experimental Protocols
Sample Preparation: Extraction of Intact Glucosinolates
A robust and reliable extraction method is crucial to prevent the enzymatic degradation of glucosinolates by myrosinase, which is released upon tissue damage in the presence of water.[3] The following protocol is a widely adopted method for the extraction of intact glucosinolates.
Materials:
-
Freeze-dried and finely ground plant material (e.g., leaves, seeds)
-
70% Methanol (B129727) (HPLC grade), pre-chilled
-
80% Methanol (HPLC grade)
-
Ultrapure water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm)
Protocol:
-
Weigh approximately 50-100 mg of freeze-dried and finely ground plant material into a 2 mL microcentrifuge tube.[4]
-
To inactivate myrosinase, add 1 mL of hot 80% methanol (75-80°C) and incubate for 20 minutes.[3][5] Alternatively, for a cold extraction, add 1 mL of pre-chilled 70% methanol.[5]
-
Vortex the sample for 30 seconds to ensure thorough mixing.
-
Place the sample tubes in an ultrasonic bath for 15-20 minutes to enhance extraction efficiency.[3][4]
-
Centrifuge the samples at 2,700 x g for 10 minutes at room temperature.[4]
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
For quantitative analysis, the extract may need to be diluted with ultrapure water to fall within the calibration curve range and to minimize solvent effects.[3] An internal standard, such as sinigrin (B192396) or this compound (if not the target analyte), can be added during the extraction process for improved accuracy.[6]
UHPLC-QTOF/MS Analysis
The separation of polar glucosinolates can be effectively achieved using a reversed-phase column with a suitable gradient.[7]
Instrumentation:
-
UHPLC system coupled to a QTOF mass spectrometer with an electrospray ionization (ESI) source.
UHPLC Parameters:
| Parameter | Recommended Conditions |
| Column | Charged Surface Hybrid (CSH) C18 column (e.g., 100 x 2.1 mm, 1.7 µm) provides excellent retention for polar compounds.[7] |
| Mobile Phase A | 0.1% Formic acid in ultrapure water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A linear gradient tailored to the specific analytes, for example: 0-1 min, 2% B; 1-8 min, 2-30% B; 8-9 min, 30-90% B; 9-11 min, 90% B; followed by column re-equilibration. |
| Flow Rate | 0.3 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
QTOF/MS Parameters:
| Parameter | Recommended Conditions |
| Ionization Mode | Negative Electrospray Ionization (ESI-) is preferred for glucosinolates.[8] |
| Capillary Voltage | 2.5 - 3.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas | Nitrogen, at a flow rate of 600 - 800 L/hr |
| Desolvation Temp. | 350 - 450 °C |
| Mass Range | m/z 50 - 1000 |
| Acquisition Mode | MS and MS/MS (or TOF-MS and TOF-MS/MS) |
| Collision Energy | Ramped collision energy (e.g., 10-40 eV) for fragmentation. |
Data Presentation
Quantitative Data Summary
The following table summarizes the mass spectrometric data for this compound and other commonly analyzed glucosinolates. This data is essential for the identification and quantification of these compounds.
| Glucosinolate | Abbreviation | Chemical Formula | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |
| This compound | GTP | C₁₄H₁₈NNaO₉S₂ | 408.0348 | 259, 195, 97[9] |
| Sinigrin | SIN | C₁₀H₁₆KNO₉S₂ | 358.0000 | 259, 195, 97[9] |
| Glucoiberin | GIB | C₁₁H₂₁NO₁₀S₃ | 422.0300 | 259, 195, 97 |
| Progoitrin | PRO | C₁₁H₁₈KNO₉S₂ | 428.0000 | 259, 195, 97 |
| Glucoraphanin | GRA | C₁₂H₂₃NO₁₀S₃ | 436.0450 | 275, 259, 195, 97[10] |
| Gluconapin | GNA | C₁₁H₁₈KNO₉S₂ | 372.0000 | 259, 195, 97[9] |
| Glucobrassicanapin | GBN | C₁₂H₂₀KNO₉S₂ | 386.0000 | 259, 195, 97 |
| Glucobrassicin | GBS | C₁₆H₁₉KN₂O₉S₂ | 447.0000 | 259, 195, 97 |
| Neoglucobrassicin | NEO | C₁₇H₂₁KN₂O₁₀S₂ | 477.0000 | 446, 259, 195, 97[10] |
| 4-Hydroxyglucobrassicin | 4OHGBS | C₁₆H₁₉KN₂O₁₀S₂ | 463.0000 | 259, 195, 97 |
Note: The [M-H]⁻ values are for the deprotonated molecule. The key fragment ions are characteristic of the glucosinolate core structure. The fragment at m/z 259 corresponds to the sulfated glucose moiety, while m/z 195 represents the thioglucose moiety. The ion at m/z 97 is the bisulfate ion (HSO₄⁻).[8][9]
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the profiling of glucosinolates using UHPLC-QTOF/MS.
Caption: Workflow for Glucosinolate Profiling.
Conclusion
The UHPLC-QTOF/MS method detailed in this application note provides a rapid, sensitive, and reliable approach for the profiling of this compound and other glucosinolates in plant extracts.[7] The high-resolution and accurate mass capabilities of the QTOF-MS enable confident identification of these compounds, while the UHPLC system allows for their efficient separation. The provided protocols and data serve as a valuable resource for researchers in natural product chemistry, food science, and drug development who are investigating the diverse biological activities of glucosinolates.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vitro Assays for Measuring the Biological Activity of Benzyl Isothiocyanate
Introduction
Benzyl isothiocyanate (BITC) is a naturally occurring phytochemical found in cruciferous vegetables, such as garden cress and cabbage.[1][2] It is formed from the hydrolysis of its precursor, glucotropaeolin.[3] BITC has garnered significant scientific interest due to its potent biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[4][5][6][7] These application notes provide detailed protocols for a range of in vitro assays to quantitatively and qualitatively assess the biological effects of BITC, intended for researchers, scientists, and professionals in drug development.
Anticancer Activity
BITC has been extensively studied for its potent anticancer properties, demonstrating efficacy against various cancer types by modulating key signaling pathways involved in cell proliferation, apoptosis, and metastasis.[1][8] It exerts its effects by inducing apoptosis, causing cell cycle arrest, and inhibiting cancer cell migration and invasion.[8][9]
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is fundamental for determining the dose-dependent cytotoxic effects of BITC on cancer cell lines. The assay measures the metabolic activity of viable cells, which reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.
Experimental Protocol
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium.[1] Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.[1][10]
-
Compound Preparation and Treatment: Prepare a stock solution of BITC in dimethyl sulfoxide (B87167) (DMSO).[1] Perform serial dilutions of BITC in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the BITC dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).[1]
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours) to assess time-dependent effects.[1]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[11] Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control using the following formula:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) can be determined by plotting cell viability against the log of BITC concentration and fitting the data to a dose-response curve.
-
Data Presentation: Cytotoxicity of BITC in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 (µM) | Incubation Time (h) | Assay Type |
| MCF-7 | Breast Cancer | 23.4 | Not Specified | MTT[1][4] |
| U-87 MG | Malignant Glioma | 15.2 | Not Specified | MTS[1] |
| 8505C | Anaplastic Thyroid Cancer | 27.56 | 24 | CCK-8[12] |
| CAL-62 | Anaplastic Thyroid Cancer | 28.30 | 24 | CCK-8[12] |
| SKM-1 | Acute Myeloid Leukemia | 4.0 - 5.0 | 24-48 | Cell Counting[9] |
| CLBL-1 | Canine B-cell Lymphoma | ~4.0 | 16 | Not Specified[2] |
| CLB70 | Canine B-cell Lymphoma | ~4.0 | 16 | Not Specified[2] |
| BxPC-3 | Pancreatic Cancer | 10 | 72 | Not Specified[13] |
Visualization: General Workflow for Cell Viability Assay
Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by BITC. It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.
Experimental Protocol
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of BITC for a specified time (e.g., 24 or 48 hours).[1][10]
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium, by trypsinization. Centrifuge and wash the cell pellet with cold PBS.[1]
-
Staining: Resuspend the cells in 1X binding buffer provided in a commercial Annexin V-FITC/PI Apoptosis Detection Kit.[1][12]
-
Incubation: Add Annexin V-FITC and PI to the cell suspension.[1] Incubate the mixture for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.[1] Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.
-
Data Interpretation:
Visualization: BITC-Induced Apoptosis Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Benzyl Isothiocyanate Attenuates Inflammasome Activation in Pseudomonas aeruginosa LPS-Stimulated THP-1 Cells and Exerts Regulation through the MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzyl isothiocyanates modulate inflammation, oxidative stress, and apoptosis via Nrf2/HO-1 and NF-κB signaling pathways on indomethacin-induced gastric injury in rats - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzyl isothiocyanate suppresses development and metastasis of murine mammary carcinoma by regulating the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzyl isothiocyanate inhibits invasion and induces apoptosis via reducing S100A4 expression and increases PUMA expression in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Effect of Benzyl Isothiocyanate on Anaplastic Thyroid Cancer Evaluated by Network Pharmacology Combined with Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Animal Models for Investigating the In Vivo Effects of Glucotropaeolin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucotropaeolin (GT), a benzyl (B1604629) glucosinolate found in plants of the Brassicales order such as Tropaeolum majus (nasturtium) and Carica papaya, is a precursor to the bioactive compound benzyl isothiocyanate (BITC).[1][2] While intact glucosinolates like this compound are generally considered biologically inactive, they are hydrolyzed by the enzyme myrosinase, present in plant tissues and the gut microbiota, to form isothiocyanates.[3] BITC has demonstrated a range of pharmacological activities, including anti-cancer, anti-inflammatory, and metabolic regulatory effects in numerous in vitro and some in vivo studies.[4][5][6] However, in vivo research on the direct effects of purified this compound is less common, with many studies focusing on its more reactive metabolite, BITC, or crude plant extracts.
These application notes provide an overview of relevant animal models and detailed protocols for investigating the in vivo effects of this compound in key therapeutic areas: metabolic disease, inflammation, and cancer. The methodologies presented are based on established animal models and can be adapted for the specific investigation of this compound.
Data Presentation: In Vivo Bioavailability and Metabolism
A critical aspect of studying this compound in vivo is understanding its conversion to the active metabolite, BITC. The following tables summarize quantitative data from a study in growing pigs, which provides insight into the pharmacokinetics of BITC following oral administration of this compound from Tropaeolum majus.
Table 1: Plasma Pharmacokinetics of Benzyl Isothiocyanate (BITC) in Pigs Following Oral Administration of this compound (GTL) [3]
| Dosage Group | GTL Dose (mg/kg BW) | Cmax (µg/L) | Tmax (h) | AUC (µg/L*h) |
| 1 (Tablets) | 2.3 | 47.9 | 1.88 | 278 |
| 2 (Pulverized Tablets) | 2.4 | 82.8 | 2.00 | 451 |
| 3 (Pulverized Tablets) | 6.9 | 185.3 | 2.00 | 1022 |
| 4 (Powder) | 13.4 | Not Reported | Not Reported | 3356 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve.
Table 2: Urinary Excretion of Benzyl Isothiocyanate (BITC) in Pigs within 24 Hours of Oral this compound (GTL) Administration [3]
| Dosage Group | GTL Intake (mg/animal) | Total BITC Excreted (mg/24h) | Excretion (% of Intake) |
| 1 (Tablets) | 224 | 0.19 | 0.08% |
| 2 (Pulverized Tablets) | 237 | 0.55 | 0.23% |
| 3 (Pulverized Tablets) | 668 | 2.28 | 0.34% |
| 4 (Powder - single portion) | 726 | 2.22 | 0.92% |
| 4 (Powder - gradual feeding) | 610 | 18.22 | 9.08% |
Experimental Protocols
The following are detailed protocols for inducing and evaluating the effects of this compound in animal models of metabolic disease, inflammation, and cancer.
Metabolic Disease Model: Diet-Induced Obesity and Insulin (B600854) Resistance in Mice
This model is suitable for investigating the effects of this compound on obesity, glucose tolerance, and insulin sensitivity.
Protocol:
-
Animal Model: Male C57BL/6J mice, 8 weeks old.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Diet-Induced Obesity:
-
Acclimatize mice for one week on a standard chow diet.
-
Divide mice into two main groups: a control group receiving a standard diet (e.g., 10% kcal from fat) and a high-fat diet (HFD) group (e.g., 60% kcal from fat) to induce obesity and insulin resistance.
-
Monitor body weight and food intake weekly for 8-12 weeks.
-
-
This compound Administration:
-
After the induction period, divide the HFD mice into treatment groups (n=8-10 per group):
-
Vehicle control (e.g., distilled water or 0.5% carboxymethylcellulose).
-
This compound (dose range to be determined by preliminary studies, e.g., 50, 100, 200 mg/kg body weight).
-
Positive control (e.g., metformin, 150 mg/kg).
-
-
Administer treatments daily via oral gavage for 4-8 weeks.
-
-
Metabolic Assessments:
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the treatment period.[7]
-
Fast mice for 6 hours.
-
Administer a 2 g/kg body weight glucose solution via oral gavage.[8]
-
Measure blood glucose from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4 hours.
-
Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.
-
Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
-
Endpoint Analysis:
-
At the end of the study, euthanize mice and collect blood for analysis of plasma insulin, triglycerides, and cholesterol.
-
Collect and weigh liver and adipose tissue.
-
Workflow for the diet-induced obesity model.
Acute Inflammation Model: Carrageenan-Induced Paw Edema in Rats
This model is used to evaluate the acute anti-inflammatory effects of this compound.
Protocol:
-
Animal Model: Male Wistar rats, weighing 150-200g.
-
Housing: Acclimatize rats for one week under standard laboratory conditions.
-
Treatment Administration:
-
Divide rats into groups (n=6-8 per group):
-
Vehicle control (e.g., normal saline).
-
This compound (dose range to be determined, e.g., 50, 100, 200 mg/kg body weight).
-
Positive control (e.g., indomethacin, 10 mg/kg).
-
-
Administer treatments orally or via intraperitoneal injection 1 hour before carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control.
-
-
Endpoint Analysis (Optional):
-
At the end of the experiment, euthanize the animals and collect the paw tissue for histological analysis or measurement of inflammatory markers (e.g., TNF-α, IL-6) using ELISA.
-
Workflow for the carrageenan-induced paw edema model.
Cancer Model: Human Tumor Xenograft in Nude Mice
This model is used to assess the in vivo anti-tumor efficacy of this compound. It is important to note that a study using BITC at 200 mg/kg showed toxicity and no tumor reduction in a plasmacytoma model in mice.[9] Therefore, careful dose-finding studies for this compound are crucial.
Protocol:
-
Animal Model: Female athymic nude mice (e.g., BALB/c nu/nu), 6-8 weeks old.
-
Cell Culture: Culture a human cancer cell line of interest (e.g., HT-29 for colon cancer, MCF-7 for breast cancer) under standard conditions.
-
Tumor Inoculation:
-
Harvest cancer cells and resuspend in a sterile medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 1-5 x 10^6 cells into the right flank of each mouse.[10]
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²)/2.[10]
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Vehicle control.
-
This compound (doses to be determined by a maximum tolerated dose study).
-
Positive control (e.g., a standard chemotherapeutic agent for the chosen cancer type).
-
-
-
Treatment Administration:
-
Administer treatments daily (or as determined by pharmacokinetic data) via oral gavage or intraperitoneal injection for a specified duration (e.g., 21-28 days).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is tumor growth inhibition.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize mice and excise the tumors.
-
Weigh the tumors and process them for histological analysis, immunohistochemistry (e.g., for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3), or Western blotting to investigate signaling pathways.
-
Workflow for the human tumor xenograft model.
Potential Signaling Pathways for Investigation
Based on in vitro studies, this compound and its metabolite BITC may exert their effects through the modulation of several key signaling pathways. In vivo validation of these pathways is a critical step in understanding the mechanism of action.
Anti-Cancer Signaling
In vitro studies in pancreatic cancer cells suggest that this compound may induce apoptosis and inhibit cell migration by modulating pathways involving AKT, MAPKs, ER stress, and the transcription factor FOXM1.[11]
Potential anti-cancer signaling of this compound.
Anti-Inflammatory Signaling
BITC has been shown to exert anti-inflammatory effects by downregulating the NF-κB signaling pathway.[6] This pathway is a key regulator of pro-inflammatory cytokine production.
Potential anti-inflammatory signaling of this compound.
Conclusion
While direct in vivo evidence for the therapeutic effects of purified this compound is still emerging, the bioactivity of its metabolite, BITC, provides a strong rationale for further investigation. The animal models and protocols detailed in these application notes offer a robust framework for researchers to systematically evaluate the in vivo efficacy of this compound in metabolic diseases, inflammation, and cancer. Such studies will be crucial in determining the potential of this compound as a novel therapeutic agent. Close attention to pharmacokinetics and dose-response relationships will be essential for the successful translation of in vitro findings to in vivo models.
References
- 1. shinryo-to-shinyaku.com [shinryo-to-shinyaku.com]
- 2. Moringa oleifera: An Updated Comprehensive Review of Its Pharmacological Activities, Ethnomedicinal, Phytopharmaceutical Formulation, Clinical, Phytochemical, and Toxicological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of this compound from Tropaeolum majus L. (Nasturtium) and the Bioavailability of Benzyl-Isothiocyanates in Growing Pigs [scirp.org]
- 4. Evaluation of the Biological Activity of Glucosinolates and Their Enzymolysis Products Obtained from Lepidium meyenii Walp. (Maca) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzylglucosinolate Derived Isothiocyanate from Tropaeolum majus Reduces Gluconeogenic Gene and Protein Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucosinolates and their hydrolysis products as potential nutraceuticals to combat cytokine storm in SARS-COV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and in vivo antitumor activity of benzyl isothiocyanate: a natural product from Tropaeolum majus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Correlative Effect between in vivo Hollow Fiber Assay and Xenografts Assay in Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Promotes Apoptosis by Calcium Dysregulation and Attenuates Cell Migration with FOXM1 Suppression in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Hydrolysis of Glucotropaeolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucotropaeolin, a benzyl (B1604629) glucosinolate found in species of the Brassicaceae family, undergoes enzymatic hydrolysis by myrosinase to produce benzyl isothiocyanate (BITC).[1][2] This reaction is of significant interest to the scientific community, particularly in the fields of nutrition and pharmacology, due to the potential health-promoting properties of BITC, including its anti-inflammatory and chemopreventive activities.[3][4] Understanding and optimizing the enzymatic conversion of this compound to BITC is crucial for the development of functional foods and pharmaceutical agents.
These application notes provide a detailed protocol for the enzymatic hydrolysis of this compound using myrosinase, methods for the analysis of the reaction products, and a summary of key reaction parameters to guide researchers in their experimental design.
Data Presentation
Table 1: Optimized Conditions for Myrosinase-Catalyzed Hydrolysis of this compound
| Parameter | Spectrophotometric Method | pH-Stat Method | Reference |
| Substrate (this compound) Concentration | 0.2 mM | 5 mM | [5] |
| Reaction Temperature | 37 °C | 37 °C | [5] |
| pH | 6.5 - 7.5 | 6.5 | [5] |
| Buffer/Reaction Medium | 80 mM NaCl | 80 mM NaCl | [5] |
Table 2: Michaelis-Menten Kinetic Constants for Sinapis alba Myrosinase with this compound
| Analytical Method | Km (µM) | Vmax (µM min⁻¹) | Reference |
| UV-Vis Spectroscopy | Data not specified | Data not specified | [6] |
| HPLC | Data not specified | Data not specified | [6] |
Note: While the study by Luthria et al. (2018) describes the use of these methods to determine kinetic constants, specific values for this compound were not provided in the abstract.
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of this compound for Spectrophotometric Analysis
This protocol is optimized for monitoring the hydrolysis of this compound by observing changes in UV absorbance.
Materials:
-
This compound
-
Myrosinase (commercial preparation)
-
80 mM Sodium Chloride (NaCl) solution
-
Deionized water
-
Spectrophotometer capable of UV measurements (detection at 230 nm)
-
Temperature-controlled cuvette holder or water bath
-
Pipettes and appropriate tips
-
Cuvettes (UV-transparent)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in deionized water. The final concentration in the reaction mixture should be 0.2 mM.[5]
-
Prepare a stock solution of myrosinase in a suitable buffer (e.g., 80 mM NaCl, pH 6.5). The final concentration will need to be optimized based on the specific activity of the enzyme lot.
-
Prepare the reaction buffer: 80 mM NaCl, pH 6.5.[5]
-
-
Set up the Reaction:
-
Pre-warm the reaction buffer and this compound solution to 37 °C.[5]
-
In a UV-transparent cuvette, add the appropriate volume of 80 mM NaCl buffer.
-
Add the this compound stock solution to achieve a final concentration of 0.2 mM.[5]
-
Place the cuvette in the spectrophotometer and allow the temperature to equilibrate to 37 °C.
-
-
Initiate and Monitor the Reaction:
-
Initiate the reaction by adding a small, predetermined volume of the myrosinase solution to the cuvette. Mix gently by pipetting.
-
Immediately begin monitoring the decrease in absorbance at 230 nm over time.[5] this compound has a higher absorbance at this wavelength than its hydrolysis products.
-
Record data at regular intervals for a set period (e.g., 30 minutes) to determine the initial reaction velocity.
-
Protocol 2: Enzymatic Hydrolysis of this compound for HPLC Analysis
This protocol allows for the separation and quantification of the substrate (this compound) and the product (benzyl isothiocyanate).
Materials:
-
This compound
-
Myrosinase
-
Appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.0)
-
Methanol or other suitable quenching solvent
-
Reverse-phase HPLC system with a suitable column (e.g., C18)
-
UV detector
-
Autosampler and vials
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in the chosen reaction buffer.
-
Prepare a stock solution of myrosinase in the same buffer.
-
-
Set up the Reaction:
-
In a reaction vessel (e.g., a microcentrifuge tube), combine the reaction buffer and this compound stock solution.
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 37 °C).
-
-
Initiate and Time the Reaction:
-
Initiate the reaction by adding the myrosinase solution.
-
At specific time points, withdraw aliquots of the reaction mixture.
-
-
Quench the Reaction:
-
Immediately quench the enzymatic reaction in the aliquots by adding a suitable solvent, such as methanol, which will denature the myrosinase.
-
-
Analyze by HPLC:
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Transfer the supernatant to HPLC vials.
-
Inject the samples onto the reverse-phase HPLC system.
-
Separate the components using an appropriate gradient of solvents (e.g., water and acetonitrile).
-
Monitor the elution of this compound and benzyl isothiocyanate using a UV detector at a suitable wavelength (e.g., 227 nm).[6]
-
Quantify the amounts of substrate and product by comparing peak areas to those of known standards.
-
Visualizations
Caption: Experimental workflow for the enzymatic hydrolysis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Benzyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. mdpi.com [mdpi.com]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. HPLC-Based Method to Evaluate Kinetics of Glucosinolate Hydrolysis by Sinapis alba Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Glucotropaeolin Reference Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the chemical synthesis and purification of Glucotropaeolin, a benzyl (B1604629) glucosinolate, to serve as a high-purity reference standard for research and development purposes.
Introduction
This compound is a naturally occurring glucosinolate found in various cruciferous vegetables. Its hydrolysis product, benzyl isothiocyanate, is of significant interest for its characteristic flavor and potential biological activities.[1] Accurate quantitative analysis and biological studies of this compound and its derivatives necessitate the availability of a highly pure reference standard. While isolation from natural sources is possible, chemical synthesis offers a more controlled and efficient route to obtaining high-purity this compound.[2]
This document outlines two primary chemical synthesis strategies: the Anomeric Disconnection method and the more contemporary Hydroximate Disconnection (Aldoxime Pathway) method. Detailed experimental protocols for synthesis and subsequent purification via ion-exchange and preparative high-performance liquid chromatography (HPLC) are provided.
Chemical Synthesis Methodologies
Two principal retrosynthetic approaches have been established for the chemical synthesis of this compound: Anomeric Disconnection and Hydroximate Disconnection.[3]
Anomeric Disconnection Method
This classical approach, first established by Ettlinger and Ludden, involves the coupling of an electrophilic glucosyl donor with a thiohydroxamic acceptor.[3] While foundational, this method is generally associated with lower yields due to the instability of key intermediates.[3]
Quantitative Data Summary: Anomeric Disconnection
| Step No. | Reaction Step | Starting Materials | Key Reagents | Product | Reported Yield | Purity |
| 1 | Formation of Phenylacetothiohydroxamic Acid | Benzylmagnesium chloride, Carbon disulfide | Hydroxylamine (B1172632) hydrochloride | Phenylacetothiohydroxamic acid | ca. 33%[3] | - |
| 2 | Glycosylation | Phenylacetothiohydroxamic acid, Protected α-bromoglucose | Base | Glucosyl thiohydroximate | Reasonable (not specified)[4] | - |
| 3 | O-Sulfation | Glucosyl thiohydroximate | Sulfur trioxide pyridine (B92270) complex | Peracetylated glucotropaeolate | - | - |
| 4 | Deprotection & Purification | Peracetylated glucotropaeolate | Cation exchange chromatography | This compound | Low (overall)[3] | >98% (after purification) |
Experimental Protocol: Anomeric Disconnection
-
Preparation of Phenylacetothiohydroxamic Acid:
-
To a solution of benzylmagnesium chloride in a suitable ether solvent, add carbon disulfide at a controlled temperature.
-
Treat the resulting adduct with an aqueous solution of hydroxylamine hydrochloride at 0°C to form phenylacetothiohydroxamic acid.[3] The desired nucleophile is formed in equilibrium (approximately 33%).[3]
-
-
Glycosylation:
-
O-Sulfation:
-
Treat the glucosyl thiohydroximate with a sulfur trioxide pyridine complex to effect sulfation of the hydroximino group, yielding the peracetylated glucotropaeolate anion.[4]
-
-
Deprotection and Purification:
-
The peracetylated glucotropaeolate can be crystallized as a potassium or tetramethylammonium (B1211777) salt.[4]
-
Subsequent deprotection of the acetyl groups followed by purification by cation exchange chromatography affords the final this compound product.[3]
-
Synthesis Workflow: Anomeric Disconnection
Caption: Anomeric disconnection synthesis of this compound.
Hydroximate Disconnection Method (Aldoxime Pathway)
This is the more widely adopted and generally higher-yielding approach for glucosinolate synthesis.[3] Developed by M.H. Benn in the early 1960s, this method involves the 1,3-addition of a glycosyl mercaptan to a nitrile oxide, which is generated in situ from a hydroximoyl chloride precursor.[3]
Quantitative Data Summary: Hydroximate Disconnection (Aldoxime Pathway)
| Step No. | Reaction Step | Starting Materials | Key Reagents | Product | Reported Yield | Purity |
| 1 | Formation of Hydroximoyl Chloride | Aldoxime (from Phenylacetaldehyde) | Chlorinating agent (e.g., N-chlorosuccinimide) | Hydroximoyl chloride | - | - |
| 2 | In situ Generation of Nitrile Oxide & Coupling | Hydroximoyl chloride, Protected 1-thio-β-D-glucopyranose | Organic base (e.g., triethylamine) | Glucosylthiohydroxamate | Good (not specified)[4] | - |
| 3 | O-Sulfation | Glucosylthiohydroxamate | Sulfur trioxide pyridine complex | Protected this compound | - | - |
| 4 | Deprotection | Protected this compound | Base (e.g., methanolic ammonia) | This compound salt | - | >98% (after purification) |
Experimental Protocol: Hydroximate Disconnection (Aldoxime Pathway)
-
Preparation of Hydroximoyl Chloride:
-
Prepare the precursor aldoxime from phenylacetaldehyde (B1677652) and hydroxylamine.
-
Chlorinate the aldoxime using a suitable chlorinating agent such as N-chlorosuccinimide (NCS) or chlorine gas to form the corresponding hydroximoyl chloride.[4] This intermediate is often unstable and used immediately in the next step.
-
-
In situ Generation of Nitrile Oxide and Coupling:
-
In the presence of an organic base (e.g., triethylamine), the hydroximoyl chloride eliminates HCl to form the transient nitrile oxide.
-
This reactive intermediate is immediately trapped by a protected 1-thio-β-D-glucopyranose (e.g., 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose) to afford the anomeric (Z)-thiohydroximate intermediate with high stereocontrol.[4]
-
-
O-Sulfation:
-
The resulting glucosylthiohydroxamate is then sulfonated using a sulfur trioxide pyridine complex to yield the protected this compound.[3]
-
-
Deprotection:
-
The final step involves the deprotection of the acetyl groups, typically under basic conditions (e.g., methanolic ammonia), to yield the desired this compound as a salt.[3]
-
Synthesis Workflow: Hydroximate Disconnection (Aldoxime Pathway)
Caption: Hydroximate disconnection (aldoxime pathway) for this compound synthesis.
Purification Protocols
Purification of the synthesized this compound is critical to achieving the high purity required for a reference standard. A combination of ion-exchange chromatography and preparative HPLC is recommended.
Protocol 1: Cation-Exchange Chromatography
This technique is effective for the initial purification of this compound from the reaction mixture, primarily to remove salts and other charged impurities.
Materials and Reagents:
-
Crude this compound salt solution
-
Strong cation exchange resin (e.g., Dowex 50W series)
-
Equilibration buffer (e.g., deionized water)
-
Elution buffer (e.g., dilute ammonium (B1175870) hydroxide (B78521) or potassium hydroxide solution)
-
Chromatography column
Procedure:
-
Column Preparation:
-
Prepare a slurry of the cation exchange resin in deionized water and pour it into the chromatography column.
-
Allow the resin to settle and pack uniformly.
-
Wash the column extensively with deionized water until the eluate is neutral.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of deionized water.
-
Carefully load the sample onto the top of the prepared column.
-
-
Washing:
-
Wash the column with several column volumes of deionized water to elute uncharged and anionic impurities.
-
-
Elution:
-
Elute the bound this compound using a suitable elution buffer. The choice of cation in the buffer will determine the final salt form of the this compound (e.g., potassium salt).
-
Collect fractions and monitor for the presence of this compound using a suitable analytical method (e.g., analytical HPLC-UV).
-
-
Post-Elution Processing:
-
Pool the fractions containing pure this compound.
-
The sample can be concentrated by rotary evaporation and then lyophilized to obtain a solid powder.
-
Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)
For achieving the highest purity (>98%), preparative reverse-phase HPLC is the method of choice for the final purification step.
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector
-
Reverse-phase C18 column suitable for preparative scale separations
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water is typically used. The exact gradient will need to be optimized based on the specific column and system.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Procedure:
-
Method Development (Analytical Scale):
-
Develop an analytical HPLC method to determine the retention time of this compound and to resolve it from any remaining impurities.
-
A typical analytical method might use a C18 column (e.g., 4.6 x 150 mm) with a flow rate of 0.75 mL/min and detection at 229 nm.[4] A gradient of acetonitrile in water would be employed.[4]
-
-
Scale-Up to Preparative HPLC:
-
Based on the optimized analytical method, scale up the conditions for the preparative column. This involves adjusting the flow rate and injection volume according to the column dimensions.
-
Dissolve the partially purified this compound from the ion-exchange step in the initial mobile phase composition.
-
-
Purification:
-
Inject the sample onto the preparative HPLC column.
-
Run the gradient elution and collect fractions corresponding to the this compound peak.
-
-
Fraction Analysis and Processing:
-
Analyze the collected fractions for purity using the analytical HPLC method.
-
Pool the fractions that meet the desired purity specifications.
-
Remove the organic solvent (acetonitrile) by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the highly pure this compound reference standard as a solid.
-
General Workflow for Purification
Caption: General purification workflow for this compound reference standard.
Conclusion
The synthesis of this compound reference standards can be effectively achieved through chemical synthesis, with the Hydroximate Disconnection (Aldoxime Pathway) being the preferred method due to its efficiency. Subsequent purification using a combination of cation-exchange chromatography and preparative HPLC is essential for obtaining a final product with the high purity required for a reference standard. The protocols and data presented in these notes provide a comprehensive guide for researchers in the synthesis and purification of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategy of method development for isolation/purification | YMC CO., LTD. [ymc.co.jp]
Application Note: Solid-Phase Extraction (SPE) for Enhanced Cleanup of Glucotropaeolin Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucotropaeolin, a benzyl (B1604629) glucosinolate found in cruciferous vegetables, and its hydrolysis product, benzyl isothiocyanate, are of significant interest in nutritional and pharmaceutical research due to their potential health benefits.[1] Accurate quantification and analysis of this compound from complex plant matrices are crucial for this research. Solid-Phase Extraction (SPE) offers a robust and efficient method for sample cleanup, selectively isolating this compound and other glucosinolates from interfering compounds.[2][3] This application note provides a detailed protocol for the SPE-based cleanup of this compound samples, along with comparative data on its effectiveness.
The use of commercially available SPE cartridges, such as those based on dimethylaminopropyl (DEA) weak anion exchange, presents a simpler and more efficient alternative to traditional methods like the ISO 9167-1 standard, which often involves self-prepared ion-exchange columns.[2] SPE methods can be readily automated, allowing for higher sample throughput.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative data from studies utilizing SPE for glucosinolate analysis, providing insights into the efficiency and recovery rates of the method.
Table 1: Comparison of Total Glucosinolate Content Detected by SPE and ISO Methods in Red Cabbage
| Method | Total Glucosinolate Concentration (µmol/g) |
| SPE Method | 26.61 |
| ISO Method | 18.85 |
Source: Adapted from a 2024 study on a fast and simple SPE-based method for glucosinolate determination.[2]
Table 2: Recovery of Glucosinolates using SPE
| Glucosinolate | Average Recovery (%) |
| Glucoiberin | 92 |
| Sinigrin | 95 |
| Glucoraphanin | 88 |
| Gluconapin | 98 |
| This compound | 91 |
| Glucobrassicin | 89 |
| Gluconasturtiin | 93 |
Note: This table represents typical recovery data synthesized from multiple sources indicating high recovery rates for various glucosinolates using SPE.[6][7] Actual recoveries may vary based on the specific matrix and experimental conditions.
Experimental Protocols
This section details the methodologies for sample preparation, SPE cleanup, and subsequent analysis of this compound.
Sample Preparation and Extraction
This protocol is designed for the extraction of this compound from plant material, such as seeds or leaves.
Materials:
-
Plant sample (e.g., garden cress seeds)
-
70% Methanol (B129727) (MeOH)
-
Deionized water
-
Homogenizer or mortar and pestle
-
Centrifuge
Protocol:
-
Weigh approximately 100 mg of the plant sample.
-
Add 1 mL of 70% methanol.
-
Homogenize the sample for 2 minutes.
-
Centrifuge the mixture at 13,000 rpm for 10 minutes.
-
Carefully collect the supernatant containing the extracted this compound. This supernatant will be used for the SPE cleanup.
Solid-Phase Extraction (SPE) Protocol
This protocol utilizes a weak anion exchange SPE cartridge for the selective retention of this compound.
Materials:
-
Weak Anion Exchange (e.g., Bond Elut DEA) SPE Cartridge (3cc, 60 mg)
-
Methanol
-
1% Formic Acid (v/v) in deionized water
-
2% Formic Acid (v/v) in deionized water
-
5% Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) (v/v) in deionized water
-
SPE manifold
Protocol:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.[3]
-
Equilibration: Pass 1 mL of 1% formic acid through the cartridge.[3]
-
Sample Loading: Load the 1 mL of the sample extract (supernatant from the previous step) onto the cartridge. A slow and consistent flow rate (approximately 1 mL/min) is recommended to ensure optimal retention.[8]
-
Washing: Wash the cartridge with 2 x 1 mL of 2% formic acid to remove non-polar and weakly retained impurities.[3]
-
Elution: Elute the retained this compound by passing 2 x 1 mL of 5% ammonium hydroxide solution through the cartridge.[3] Collect the eluate for analysis.
Analysis by UHPLC-HRMS
The purified this compound extract can be analyzed using Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry.
Instrumentation and Conditions:
-
UHPLC System: A system equipped with a C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water (v/v).[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) (v/v).[2]
-
Gradient: A linear gradient from 2% to 35% mobile phase B over 20 minutes.[2]
-
Flow Rate: 0.3 mL/min.[2]
-
Column Temperature: 60 °C.[2]
-
Injection Volume: 2 µL.[2]
-
Mass Spectrometry: ESI in negative mode.[2]
-
Detection: Monitor for the specific m/z of this compound.
Visualizations
SPE Workflow for this compound Cleanup
The following diagram illustrates the step-by-step workflow of the solid-phase extraction protocol for this compound sample cleanup.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. A Fast and Simple Solid Phase Extraction-Based Method for Glucosinolate Determination: An Alternative to the ISO-9167 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Derivatization of Glucotropaeolin for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucotropaeolin (B1208891) is a significant benzyl (B1604629) glucosinolate found in various plants of the Brassicaceae family, including papaya and garden cress.[1] Its hydrolysis product, benzyl isothiocyanate (BITC), has garnered considerable interest for its potential therapeutic properties, including anti-cancer and antimicrobial activities.[2][3] Due to the non-volatile nature of intact glucosinolates, direct analysis by gas chromatography-mass spectrometry (GC-MS) is not feasible.[4][5][6] Therefore, a derivatization step is essential to convert this compound into a volatile and thermally stable compound suitable for GC-MS analysis.
This document provides detailed application notes and protocols for the derivatization of this compound, primarily focusing on the well-established method of enzymatic hydrolysis to benzyl isothiocyanate.
Principle of the Method
The most common and robust method for the derivatization of this compound for GC-MS analysis involves its enzymatic hydrolysis by myrosinase. This enzyme, naturally present in plants containing glucosinolates, cleaves the thioglucosidic bond in this compound, leading to the formation of an unstable aglycone. This intermediate then rearranges to form benzyl isothiocyanate (BITC), a volatile compound that is readily analyzable by GC-MS.[2] The overall reaction is pH-dependent, with a neutral pH favoring the formation of isothiocyanates.[2][7]
Experimental Workflow
The following diagram illustrates the key steps in the derivatization of this compound to benzyl isothiocyanate and its subsequent analysis by GC-MS.
Caption: Experimental workflow for this compound derivatization.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of benzyl isothiocyanate by GC-MS, compiled from various studies.
| Parameter | Value | Reference |
| Linearity Range | 10 - 320 ng/mL | [8] |
| 10 - 50 µg/mL | [9] | |
| Recovery | 97.3 - 100.6% | [8] |
| Relative Standard Deviation (RSD) | < 3.0% | [8] |
| GC Column | DB-5 or Rtx-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) | [4][9][10] |
| Injection Mode | Splitless | [4][10] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | [4] |
| Target Ion (m/z) for BITC | 149 | [4][10] |
Experimental Protocols
Protocol 1: Derivatization of this compound by Myrosinase Hydrolysis and GC-MS Analysis of Benzyl Isothiocyanate
This protocol details the enzymatic conversion of this compound to BITC and its subsequent analysis.
1. Materials and Reagents
-
Plant material containing this compound (e.g., papaya seeds, garden cress seeds)
-
Deionized water
-
Myrosinase (e.g., from Sinapis alba, Sigma-Aldrich)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Anhydrous sodium sulfate (B86663)
-
Benzyl isothiocyanate (BITC) standard
-
Internal standard (e.g., Benzyl Isothiocyanate-d7)
2. Sample Preparation and Extraction of this compound
-
Freeze-dry fresh plant material to prevent enzymatic degradation.[7]
-
Grind the freeze-dried material to a fine powder.
-
Weigh approximately 0.4 g of the powdered sample into a centrifuge tube.
-
To inactivate endogenous myrosinase for total glucosinolate content analysis (optional, for comparison with hydrolyzed samples), add 10 mL of boiling deionized water and boil for 5 minutes.
-
Homogenize the sample using a high-speed homogenizer for 2 minutes.
-
Centrifuge the homogenate at 13,000 rpm for 15 minutes.
-
Collect the supernatant. For total glucosinolate analysis, this extract can be further purified and analyzed by HPLC. For derivatization, proceed to the next step.
3. Enzymatic Hydrolysis (Derivatization)
-
For autohydrolysis (using endogenous myrosinase), crush fresh, non-heat-treated plant material and incubate at room temperature for 1 hour.[11]
-
For hydrolysis with exogenous myrosinase, take the supernatant from step 2.7 (from a heat-inactivated sample to ensure only added myrosinase is active) or a known concentration of purified this compound.
-
Add myrosinase solution (1-2 units) to the extract.[12]
-
Incubate the mixture at room temperature for 1-2 hours to allow for complete hydrolysis.[12]
4. Extraction of Benzyl Isothiocyanate (BITC)
-
Following hydrolysis, extract the aqueous solution with dichloromethane (e.g., 3 x 5 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen to a final volume of approximately 100 µL.[12]
5. GC-MS Analysis
-
Gas Chromatograph Conditions:
-
Column: DB-5MS or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).[4][10]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[4]
-
Inlet Temperature: 250 °C.[4]
-
Oven Temperature Program: Initial temperature of 50 °C for 2 min, then ramp at 5 °C/min to 280 °C.[12] A faster program can be an initial temperature of 30 °C for 2.25 min, then ramp at 40 °C/min to 300 °C, hold for 3 min.[10]
-
-
Mass Spectrometer Conditions:
6. Quantification
-
Prepare a calibration curve using a series of dilutions of the BITC standard.
-
Spike the samples with an internal standard at the beginning of the sample preparation to correct for extraction losses and instrumental variability.
-
Quantify the amount of BITC in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
Alternative Derivatization: Silylation
While enzymatic hydrolysis is the most direct method for this compound analysis by GC-MS, silylation is a common derivatization technique for making non-volatile metabolites amenable to GC analysis.[13][14] This would typically involve the desulfation of this compound followed by silylation of the resulting desulfo-glucotropaeolin.
The general steps for silylation involve:
-
Desulfation: Enzymatic removal of the sulfate group from this compound using sulfatase.
-
Drying: The desulfated sample must be completely dry, as silylation reagents are water-sensitive.[13]
-
Oximation (optional but recommended): Treatment with a reagent like methoxyamine hydrochloride to stabilize carbonyl groups and prevent the formation of multiple derivatives.[13][15]
-
Silylation: Reaction with a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens on hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups.[13][14]
A detailed, validated protocol specifically for the silylation of desulfo-glucotropaeolin for GC-MS analysis is not as readily available in the literature as the hydrolysis method. Researchers wishing to pursue this alternative should optimize the reaction conditions (reagent volumes, temperature, and time) for their specific application.
Conclusion
The derivatization of this compound through enzymatic hydrolysis to benzyl isothiocyanate is a robust and well-documented method for its quantitative analysis by GC-MS. The detailed protocol provided in these application notes offers a reliable starting point for researchers in various fields. Careful optimization of each step, particularly the hydrolysis and extraction, will ensure accurate and reproducible results.
References
- 1. Correlation of Glucosinolates and Volatile Constituents of Six Brassicaceae Seeds with Their Antioxidant Activities Based on Partial Least Squares Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Progresses and Prospects on Glucosinolate Detection in Cruciferous Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. scispace.com [scispace.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Glucotropaeolin in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucotropaeolin is a benzyl-glucosinolate found in various members of the Brassicaceae family. Upon enzymatic hydrolysis by myrosinase, it releases benzyl (B1604629) isothiocyanate (BITC), a compound with demonstrated anti-inflammatory and anticancer properties.[1] The therapeutic potential of BITC has spurred interest in identifying plant extracts with high this compound content for use in pharmaceuticals and nutraceuticals. High-throughput screening (HTS) methods are essential for rapidly and efficiently analyzing large numbers of plant extracts to identify promising candidates.
This document provides detailed protocols for two distinct HTS methodologies for the quantification of this compound in plant extracts: a direct quantification method using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and an indirect colorimetric assay based on the enzymatic release of glucose.
Signaling Pathway of this compound's Bioactive Product
The biological activity of this compound is primarily attributed to its hydrolysis product, benzyl isothiocyanate (BITC). BITC has been shown to exert anti-inflammatory effects through the downregulation of the NF-κB signaling pathway.[1]
Caption: Signaling pathway of Benzyl Isothiocyanate (BITC).
Experimental Workflow Overview
The general workflow for high-throughput screening of this compound involves sample preparation (extraction), followed by either direct or indirect quantification methods.
Caption: General experimental workflow for this compound HTS.
Protocols
Plant Extract Preparation for HTS
This protocol is designed to be compatible with multi-well plates for high-throughput processing.
Materials:
-
Freeze-dried plant material
-
80% Methanol (B129727) (HPLC grade)
-
96-well deep-well plates
-
Plate shaker
-
Centrifuge with plate rotor
-
Multichannel pipette or automated liquid handler
Procedure:
-
Aliquot 10-20 mg of finely ground, freeze-dried plant material into each well of a 96-well deep-well plate.
-
Add 1 mL of 80% methanol to each well.
-
Seal the plate and place it on a plate shaker at room temperature for 1 hour.
-
Centrifuge the plate at 3,000 x g for 15 minutes to pellet the plant debris.
-
Carefully transfer the supernatant (the crude extract) to a new 96-well plate for analysis. Extracts can be stored at -20°C until further use.[2]
Method A: Direct Quantification by UPLC-MS/MS
This method allows for the direct, sensitive, and rapid quantification of intact this compound.
Equipment:
-
UPLC system coupled with a tandem mass spectrometer (MS/MS)
-
C18 column suitable for UPLC
Reagents:
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
This compound analytical standard
Procedure:
-
Sample Preparation: Dilute the crude plant extracts 1:10 (or as needed based on preliminary tests) with the initial mobile phase conditions in a 96-well plate.
-
UPLC-MS/MS Analysis:
-
Quantification: Generate a standard curve using the this compound analytical standard. Calculate the concentration of this compound in the plant extracts by comparing their peak areas to the standard curve.
UPLC-MS/MS Parameters (Example):
| Parameter | Value |
| Column | C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 5 minutes |
| Ionization Mode | Negative Electrospray (ESI-) |
| MRM Transition | To be determined using a this compound standard |
Method B: Indirect Quantification by Enzymatic Glucose Release Assay
This colorimetric assay is highly adaptable for HTS and measures the glucose released upon the hydrolysis of this compound by myrosinase.[5][6]
Reagents:
-
Myrosinase enzyme solution
-
Glucose oxidase/peroxidase (GOPOD) reagent
-
4-aminoantipyrine and 4-hydroxybenzoic acid (components of GOPOD reagent)[7]
-
Phosphate (B84403) buffer (pH 6.5)
-
This compound analytical standard (for standard curve)
-
384-well clear, flat-bottom plates
Procedure:
-
Enzymatic Reaction:
-
In a 384-well plate, add 10 µL of the crude plant extract.
-
Add 20 µL of myrosinase solution in phosphate buffer.
-
Incubate at 37°C for 30 minutes to allow for the enzymatic hydrolysis of this compound.
-
-
Colorimetric Detection:
-
Add 50 µL of GOPOD reagent to each well.
-
Incubate at 37°C for 15 minutes, protected from light. The glucose released will react with the GOPOD reagent to produce a colored product.
-
Measure the absorbance at 500 nm using a plate reader.
-
-
Quantification: Generate a standard curve using known concentrations of this compound subjected to the same enzymatic and colorimetric reactions. Calculate the amount of this compound in the extracts based on the standard curve.
Assay Parameters:
| Parameter | Value |
| Myrosinase Concentration | To be optimized for linear range |
| Incubation Temperature | 37°C |
| Enzymatic Reaction Time | 30 minutes |
| Colorimetric Reaction Time | 15 minutes |
| Detection Wavelength | 500 nm |
Data Presentation
Quantitative data from the screening should be organized for clear comparison.
Table 1: UPLC-MS/MS Quantification of this compound in Plant Extracts
| Extract ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| A01 | 2.85 | 156,843 | 12.5 |
| A02 | 2.86 | 234,512 | 18.7 |
| ... | ... | ... | ... |
Table 2: Enzymatic Assay Quantification of this compound in Plant Extracts
| Extract ID | Absorbance (500 nm) | Glucose Released (µM) | This compound Equiv. (µg/mL) |
| A01 | 0.452 | 11.8 | 11.2 |
| A02 | 0.678 | 17.7 | 16.8 |
| ... | ... | ... | ... |
Logical Workflow for a Screening Cascade
For a large-scale drug discovery project, a tiered screening approach is often employed to efficiently identify lead candidates.
Caption: A logical workflow for a this compound screening cascade.
References
- 1. Glucosinolates and their hydrolysis products as potential nutraceuticals to combat cytokine storm in SARS-COV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of 18 Intact Glucosinolates in Brassicaceae Vegetables by UHPLC-MS/MS: Comparing Tissue Disruption Methods for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Impact of Domestic Cooking Methods on Myrosinase Stability, Glucosinolates and Their Hydrolysis Products in Different Cabbage (Brassica oleracea) Accessions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
Application of Glucotropaeolin in Food Science and Nutraceuticals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucotropaeolin (B1208891), a benzyl (B1604629) glucosinolate, is a naturally occurring secondary metabolite found predominantly in species of the Brassicaceae and Caricaceae families. Upon enzymatic hydrolysis by myrosinase, an enzyme released upon plant cell damage, this compound is converted into benzyl isothiocyanate (BITC). BITC is a highly bioactive compound responsible for the characteristic pungent flavor of many cruciferous vegetables and possesses a wide range of documented health benefits. These properties make this compound and its derivatives valuable compounds in the fields of food science and nutraceuticals.
In food science, this compound contributes to the flavor profile of vegetables and has potential applications as a natural food preservative due to the antimicrobial properties of BITC. In the realm of nutraceuticals, BITC has been extensively studied for its potent anticancer, anti-inflammatory, and antioxidant activities. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in harnessing the potential of this compound.
Application Notes
Food Science Applications
-
Natural Flavor Enhancer: this compound is a key precursor to the pungent and spicy flavor notes in vegetables like garden cress and papaya seeds.[1][2] Its concentration can be modulated through selective breeding and controlled growing conditions to achieve desired flavor profiles in food products.
-
Natural Antimicrobial Agent: The hydrolysis product of this compound, benzyl isothiocyanate (BITC), exhibits broad-spectrum antimicrobial activity against various foodborne pathogens. It has been shown to be particularly effective against Gram-negative bacteria by damaging the bacterial envelope.[3][4] This suggests its potential use as a natural preservative in food systems to extend shelf-life and enhance safety.
-
Food Processing Considerations: The stability of this compound and the activity of myrosinase are significantly affected by food processing techniques such as heating, pH changes, and storage conditions.[5][6][7][8] Thermal processing, like boiling, can inactivate myrosinase, thus preventing the formation of bioactive BITC.[7][9] Conversely, methods like stir-frying may retain myrosinase activity, leading to higher conversion of this compound to BITC.[7] Understanding these effects is crucial for optimizing the retention of functional compounds in processed foods.
Nutraceutical Applications
-
Cancer Chemoprevention: Benzyl isothiocyanate (BITC) has demonstrated significant anticancer properties in numerous preclinical studies.[10][11] It has been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and arrest the cell cycle.[10][12] Its mechanisms of action involve the modulation of multiple signaling pathways, including those involved in oxidative stress, inflammation, and cell survival.[10][13]
-
Anti-inflammatory Effects: BITC exhibits potent anti-inflammatory properties by downregulating key inflammatory signaling pathways, such as the NF-κB pathway.[14] This suggests its potential use in the development of nutraceuticals for the management of chronic inflammatory conditions.
-
Antioxidant Activity: BITC can induce the expression of phase II detoxification enzymes and antioxidant enzymes through the activation of the Nrf2 signaling pathway.[14][15] This cellular defense mechanism helps protect against oxidative stress, a key factor in the development of many chronic diseases.
Data Presentation
Quantitative Data on this compound Content in Various Food Sources
| Food Source | Plant Part | This compound Concentration (μmol/g dry weight) | Reference |
| Garden Cress (Lepidium sativum) | Seeds | ~18.0 - 35.0 | [1] |
| Papaya (Carica papaya) | Seeds | ~9.0 - 15.0 | [1] |
| Red Kale (Brassica oleracea var. acephala) | Leaves | Newly Identified | [16][17] |
| Cabbage (Brassica oleracea) | Leaves | Low Concentrations | [18] |
Note: Glucosinolate content can vary significantly based on cultivar, growing conditions, and plant maturity.[5]
Stability of Glucosinolates Under Various Processing Conditions
| Processing Condition | Effect on Glucosinolates | Effect on Myrosinase | Impact on BITC Formation | Reference |
| Boiling | Leaching into cooking water; some thermal degradation. | Inactivated at high temperatures. | Significantly reduced. | [7][9] |
| Steaming | Good retention. | Partially or fully inactivated depending on duration. | Can be favored if myrosinase is not completely inactivated. | [7] |
| Stir-frying | Reduced content due to enzymatic hydrolysis. | Activity is maintained. | High. | [7] |
| Freezing | Generally stable. | Inactive at freezing temperatures. | Inhibited until thawing. | [6] |
| pH (Acidic, e.g., pH 4) | Stable. | Activity may be reduced but isothiocyanate formation is favored over nitrile formation. | Increased. | [6] |
| pH (Basic, e.g., pH 8) | Degrade more rapidly. | Activity may be reduced but isothiocyanate formation is favored over nitrile formation. | Increased. | [6] |
Experimental Protocols
Extraction of this compound from Plant Material
This protocol is based on a cold methanol (B129727) extraction method, which is efficient and avoids thermal degradation of glucosinolates.
Materials:
-
Plant tissue (e.g., seeds, leaves)
-
Liquid nitrogen
-
Mortar and pestle or grinder
-
80% Methanol (pre-cooled to -20°C)
-
Centrifuge
-
0.22 µm syringe filter
-
HPLC vials
Procedure:
-
Freeze-dry the plant tissue or flash-freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a grinder.
-
Weigh approximately 0.1 g of the powdered plant tissue into a centrifuge tube.
-
Add 1.755 mL of pre-cooled 80% methanol.
-
Vortex the sample vigorously for 30 seconds.
-
Place the sample on a shaker or rocker for 30 minutes at room temperature.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Store the extract at -20°C until analysis.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes the analysis of intact glucosinolates.
Instrumentation and Conditions:
-
HPLC System: With a UV or Photodiode Array (PDA) detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm).[1]
-
Mobile Phase: Acetonitrile-water gradient.[1]
-
Flow Rate: 0.75 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Detection Wavelength: 229 nm.[1]
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare a series of this compound standards of known concentrations to generate a calibration curve. If a commercial standard is unavailable, sinigrin (B192396) can be used as an external standard with the application of a response factor.[1]
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the prepared standards, followed by the plant extracts.
-
Identify the this compound peak in the chromatograms based on the retention time of the standard.
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
In Vitro Cytotoxicity Assay of Benzyl Isothiocyanate (BITC)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, AGS)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Benzyl Isothiocyanate (BITC)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight to allow for cell attachment.[12]
-
Prepare serial dilutions of BITC in the culture medium. A stock solution is typically prepared in DMSO.[10]
-
Remove the old medium from the wells and add 100 µL of the BITC dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest BITC concentration) and a blank (medium only).[10]
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[10]
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12]
-
Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[12]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Mandatory Visualization
Signaling Pathways Modulated by Benzyl Isothiocyanate (BITC)
Caption: Signaling pathways modulated by Benzyl Isothiocyanate (BITC).
Experimental Workflow for this compound Extraction and Analysis
Caption: Workflow for this compound extraction and HPLC analysis.
Logical Relationship of this compound to its Bioactive Compound
Caption: Conversion of this compound to benzyl isothiocyanate.
References
- 1. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. Current Knowledge and Challenges on the Development of a Dietary Glucosinolate Database in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 9. benchchem.com [benchchem.com]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. graphviz.org [graphviz.org]
- 12. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols: Glucotropaeolin as a Biomarker for Cruciferous Vegetable Intake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucotropaeolin (B1208891), a prominent glucosinolate found in cruciferous vegetables like garden cress and cabbage, serves as a reliable biomarker for assessing the intake of these foods.[1][2] Upon consumption, this compound is hydrolyzed by the enzyme myrosinase, either from the plant itself or by gut microbiota, into benzyl (B1604629) isothiocyanate (BITC).[1][3][4] BITC is a bioactive compound that undergoes extensive metabolism in the human body, primarily through the mercapturic acid pathway, leading to the formation of metabolites that can be quantified in biological fluids such as plasma and urine.[5][6][7][8] The measurement of these metabolites provides an objective indication of cruciferous vegetable consumption, which is of significant interest in nutritional science, epidemiology, and drug development due to the association of cruciferous vegetable intake with various health benefits, including cancer prevention.[2][3][9]
Metabolic Pathway of this compound
The metabolic journey of this compound begins with its conversion to the bioactive benzyl isothiocyanate (BITC). This conversion is a critical step, as the biological effects attributed to this compound are mediated by BITC. Once formed, BITC is rapidly absorbed and enters the mercapturic acid pathway for detoxification and excretion. This pathway involves conjugation with glutathione (B108866) (GSH), followed by sequential enzymatic modifications to form cysteinylglycine, cysteine, and finally N-acetylcysteine (NAC) conjugates, which are the primary metabolites excreted in urine.[6][7][8]
Quantitative Data Summary
The following tables summarize quantitative data from human intervention studies investigating the metabolism and excretion of this compound and its metabolites.
Table 1: Plasma Concentrations of BITC Metabolites After Consumption of Indian Cress [7]
| Metabolite | Time Point (hours) | Concentration (nmol/L) |
| BITC-GSH | 1-5 | High levels detected |
| BITC-CysGly | 1-5 | Main metabolite in plasma |
| BITC-NAC | 1-5 | High levels detected |
Table 2: Urinary Excretion of BITC Metabolites After Consumption of Indian Cress [7]
| Metabolite | Time Point (hours) | Relative Abundance |
| BITC-NAC | 4-6 | Main urinary metabolite |
| BITC-Cys | 4-6 | Main urinary metabolite |
Table 3: Bioavailability of Isothiocyanates from Cruciferous Vegetables [9][10]
| Vegetable Type | Bioavailability (%) |
| Raw Vegetables & Condiments | 8.2 - 113 |
| Cooked Vegetables | 1.8 - 43 |
Experimental Protocols
Protocol 1: Extraction and Analysis of this compound from Plant Material
This protocol outlines a method for the extraction and quantification of this compound from cruciferous vegetables using High-Pressure Liquid Chromatography (HPLC).[11]
1. Sample Preparation:
-
Freeze-dry the plant material to inhibit myrosinase activity.[12]
-
Grind the freeze-dried sample into a fine powder.[12]
-
Weigh approximately 100 mg of the powdered sample into a centrifuge tube.
2. Extraction:
-
Add 1 mL of 70% methanol (B129727) (pre-heated to 75°C) to the sample.[11][13]
-
Add an internal standard solution (e.g., sinigrin).[12]
-
Vortex the mixture and incubate at 75°C for 20 minutes.[13]
-
Centrifuge at 2,700 x g for 10 minutes at room temperature.[11]
-
Collect the supernatant.
-
Repeat the extraction process on the pellet two more times with 70% methanol.[13]
-
Combine all supernatants.
3. Desulfation:
-
Load the combined supernatant onto a DEAE-Sephadex A-25 anion exchange column.
-
Wash the column with water and then with a sodium acetate (B1210297) solution.[11]
-
Add purified sulfatase solution to the column and incubate overnight at room temperature to desulfate the glucosinolates.[12]
-
Elute the desulfoglucosinolates with ultrapure water.[12]
4. HPLC Analysis:
-
Analyze the eluted desulfoglucosinolates using a reversed-phase C18 column.[11]
-
Use a mobile phase gradient of water and acetonitrile.[11]
-
Detect the compounds using a UV detector at 229 nm.[11]
-
Quantify this compound by comparing its peak area to a calibration curve of a known standard.
Protocol 2: Analysis of BITC Metabolites in Human Urine by LC-MS/MS
This protocol describes a method for the quantification of BITC metabolites in human urine, which serve as direct biomarkers of this compound intake.[7]
1. Sample Collection and Preparation:
-
Collect urine samples at specified time points following the consumption of cruciferous vegetables.[7]
-
Store urine samples at -80°C until analysis.
-
Thaw urine samples and centrifuge to remove any precipitate.
2. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the BITC metabolites with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Use a reversed-phase C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water with formic acid and acetonitrile.[12]
-
Detect and quantify the specific BITC metabolites (BITC-NAC, BITC-Cys) using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[14]
-
Use stable isotope-labeled internal standards for accurate quantification.
Conclusion
This compound and its urinary metabolites, particularly BITC-NAC and BITC-Cys, are robust and specific biomarkers for assessing cruciferous vegetable intake.[5][7] The detailed protocols provided offer reliable methods for the quantification of this compound in plant materials and its metabolites in human urine. These analytical procedures are essential tools for researchers in nutrition and epidemiology to accurately measure dietary exposure and for professionals in drug development to understand the metabolic fate of isothiocyanate-based compounds. The use of these biomarkers will facilitate a deeper understanding of the relationship between cruciferous vegetable consumption and human health.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Glucosinolates in Human Health: Metabolic Pathways, Bioavailability, and Potential in Chronic Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Metabolism of Glucosinolates by Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Metabolic Fate of Dietary Glucosinolates and Their Metabolites: A Role for the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability and metabolism of benzyl glucosinolate in humans consuming Indian cress (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 9. Association between consumption of cruciferous vegetables and condiments and excretion in urine of isothiocyanate mercapturic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Bioavailability of Isothiocyanates From Broccoli Sprouts in Protein, Lipid, and Fiber Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glucosinolate Content in Brassica Genetic Resources and Their Distribution Pattern within and between Inner, Middle, and Outer Leaves - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Labeling Studies of Glucotropaeolin Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucotropaeolin, a glucosinolate found in plants of the Brassicales order, is a precursor to the bioactive compound benzyl (B1604629) isothiocyanate (BITC). BITC has garnered significant interest for its potential chemopreventive and antimicrobial properties. Understanding the metabolic fate of this compound is crucial for evaluating its efficacy and safety. Stable isotope labeling studies offer a powerful tool to trace the absorption, distribution, metabolism, and excretion (ADME) of this compound-derived compounds with high specificity and sensitivity. These application notes provide detailed protocols for conducting such studies, from the synthesis of labeled compounds to the analysis of their metabolites.
Metabolic Pathway of this compound
Upon ingestion, this compound is hydrolyzed by the enzyme myrosinase, which can be present in the plant material or the gut microbiota, to yield BITC. BITC is then primarily metabolized through the mercapturic acid pathway, a major route for the detoxification of xenobiotics. This pathway involves the conjugation of BITC with glutathione (B108866) (GSH), followed by sequential enzymatic cleavage to form cysteinylglycine, cysteine, and finally, N-acetylcysteine (mercapturic acid) conjugates, which are then excreted in the urine.[1][2][3]
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Glucotropaeolin Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Glucotropaeolin.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for this compound quantification?
A1: The most prevalent methods for quantifying this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] HPLC-UV is a cost-effective and straightforward method, making it accessible to many labs.[1] LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for analyzing complex matrices or trace amounts of the analyte.[2][3][4][5]
Q2: Why is myrosinase inactivation crucial for accurate this compound quantification?
A2: Myrosinase is an endogenous enzyme present in plant tissues that hydrolyzes glucosinolates, including this compound, upon tissue disruption in the presence of water.[6] This enzymatic degradation leads to the formation of various breakdown products like isothiocyanates, nitriles, and thiocyanates, resulting in an underestimation of the intact this compound concentration.[7][8] Therefore, effective myrosinase inactivation during sample preparation is a critical step for accurate quantification.[1][6]
Q3: What are the effective methods for myrosinase inactivation?
A3: Several methods can be employed to inactivate myrosinase. Heating is a common approach, with studies showing that temperatures above 70°C are effective.[7][9] Extraction with hot solvents like 70-80% methanol (B129727) or ethanol (B145695) is also widely used.[1][7][10][11] Other techniques include autoclaving, high-pressure processing, and microwave treatment.[7][11] The choice of method can depend on the sample matrix and available equipment.
Q4: I am observing poor peak shape and resolution in my HPLC analysis. What could be the cause?
A4: Poor peak shape and resolution in HPLC can stem from several factors. One common issue is the degradation of the analytical column. A pre-column can help extend the life of the main column.[1] Another potential cause is an inappropriate mobile phase gradient. Adjusting the gradient by decreasing the rate of increase of the organic solvent (e.g., acetonitrile) can improve peak separation.[1] It is also essential to ensure the quality of the solvents and proper sample filtration.
Q5: Where can I obtain a reliable reference standard for this compound?
A5: High-purity reference standards are essential for accurate quantification. Several commercial suppliers offer this compound potassium salt as a reference standard.[12] It is crucial to use certified reference materials to ensure the identity, strength, purity, and quality of your quantification.[13][14]
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incomplete Myrosinase Inactivation | Ensure the chosen inactivation method is effective for your sample type. For heat inactivation, verify that the internal temperature of the sample reaches and is maintained at the target temperature (e.g., >75°C) for a sufficient duration (e.g., 10-20 minutes).[11] When using solvent inactivation, ensure the correct concentration and temperature of the solvent (e.g., 70-80% methanol at 75°C).[1][10][11] |
| This compound Degradation | This compound can be unstable under certain pH and temperature conditions.[15] Maintain a neutral to slightly acidic pH during extraction and storage. Avoid prolonged exposure to high temperatures. Store extracts at low temperatures (e.g., -20°C) until analysis.[1] |
| Inefficient Extraction | The choice of extraction solvent and method is critical. A mixture of methanol and water is commonly used.[1] Sonication or other assisted extraction techniques can improve efficiency.[5][11] Ensure the solvent-to-sample ratio is adequate for complete extraction. |
| Loss During Sample Cleanup | If using solid-phase extraction (SPE) or other cleanup steps, ensure the chosen sorbent and elution solvents are appropriate for this compound. Perform recovery experiments to identify and mitigate any losses during this stage. |
Issue 2: Inconsistent or Irreproducible Quantification Results
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inconsistent Sample Homogenization | Ensure that the plant material is finely and uniformly ground to ensure representative sampling and consistent extraction.[1] For fresh tissues, flash-freezing in liquid nitrogen before grinding can improve homogeneity.[5][6] |
| Variability in Myrosinase Inactivation | Standardize the myrosinase inactivation protocol across all samples. Small variations in heating time, temperature, or solvent concentration can lead to inconsistent enzyme inactivation and, consequently, variable this compound degradation. |
| Instrumental Drift | Calibrate the instrument regularly and use an internal standard to correct for variations in instrument response.[1] Sinigrin is often used as an internal standard in glucosinolate analysis.[1] |
| Standard Curve Issues | Prepare fresh calibration standards for each analytical run. Ensure the concentration range of the calibration curve brackets the expected concentration of this compound in the samples. Verify the linearity and regression of the curve.[2][3] |
Experimental Protocols
Protocol 1: Extraction and Desulfation of this compound for HPLC-UV Analysis
This protocol is adapted from widely used methods for glucosinolate analysis.[1]
-
Sample Preparation:
-
Myrosinase Inactivation and Extraction:
-
Weigh approximately 100 mg of the powdered sample into a tube.
-
Vortex briefly and incubate at 75°C for 10-20 minutes.[11]
-
Centrifuge at a suitable speed (e.g., 3000 x g) for 10 minutes.
-
Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
-
-
Anion Exchange Cleanup:
-
Prepare a small column with an appropriate anion exchange resin (e.g., DEAE-Sephadex).
-
Load the combined supernatant onto the column.
-
Wash the column with water to remove interfering compounds.
-
-
Desulfation:
-
Add a solution of purified sulfatase to the column and incubate overnight at room temperature.[1] This step converts this compound to desulfo-Glucotropaeolin, which has better chromatographic properties.
-
-
Elution and Analysis:
-
Elute the desulfo-Glucotropaeolin from the column with water.
-
Analyze the eluate using a C18 reverse-phase HPLC column with a water/acetonitrile gradient and UV detection at approximately 229 nm.
-
Protocol 2: Direct Quantification of Intact this compound by UHPLC-MS/MS
This protocol allows for the direct measurement of the intact glucosinolate without the need for desulfation.[5][6]
-
Sample Preparation and Extraction:
-
Follow the same sample preparation and extraction steps as in Protocol 1 to ensure myrosinase inactivation.
-
-
Sample Dilution:
-
Dilute the crude extract with ultrapure water to a concentration within the linear range of the instrument.[11] This also helps to minimize matrix effects.
-
-
UHPLC-MS/MS Analysis:
-
Inject the diluted extract into a UHPLC system coupled to a tandem mass spectrometer.
-
Use a suitable reverse-phase or HILIC column for separation.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound for sensitive and selective detection.
-
Visualizations
Caption: Workflow for this compound quantification by HPLC-UV.
Caption: Enzymatic hydrolysis pathway of this compound.
References
- 1. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Simultaneous Quantification of 22 Glucosinolates in 12 Brassicaceae Vegetables by Hydrophilic Interaction Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progresses and Prospects on Glucosinolate Detection in Cruciferous Plants [mdpi.com]
- 5. Determination of 18 Intact Glucosinolates in Brassicaceae Vegetables by UHPLC-MS/MS: Comparing Tissue Disruption Methods for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Knowledge and Challenges on the Development of a Dietary Glucosinolate Database in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. plantaanalytica.com [plantaanalytica.com]
- 13. USP Reference Standards [usp.org]
- 14. extrasynthese.com [extrasynthese.com]
- 15. researchgate.net [researchgate.net]
Preventing Glucotropaeolin degradation during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Glucotropaeolin during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern during sample preparation?
This compound is a type of glucosinolate, a secondary metabolite found in cruciferous plants. Upon tissue damage, the enzyme myrosinase hydrolyzes this compound into various breakdown products, primarily benzyl (B1604629) isothiocyanate (BITC), which is often the compound of interest for its potential health benefits, including anticancer properties.[1][2] However, uncontrolled degradation can lead to the formation of other, less desirable compounds like benzyl cyanide (BCN) or a complete loss of the target analyte, resulting in inaccurate quantification and misleading experimental outcomes.[1][3]
Q2: What are the main factors that cause this compound degradation?
The primary factors leading to this compound degradation during sample preparation are:
-
Enzymatic Activity: The presence of active myrosinase is the most significant factor.[4][5][6] This enzyme is physically separated from glucosinolates in intact plant cells but comes into contact upon tissue disruption.[7]
-
Temperature: High temperatures can lead to thermal degradation of this compound.[3][7] However, controlled heating is also a common method for inactivating myrosinase.[4][8] Isothiocyanates, the breakdown products, are also temperature-sensitive and can degrade at temperatures above 60°C.[9]
-
pH: The pH of the extraction medium influences the type of breakdown products formed. Neutral pH favors the formation of isothiocyanates (e.g., BITC), while acidic conditions (pH < 5-8) can lead to the formation of nitriles (e.g., BCN).[4][10][11]
-
Water Content: The presence of water is necessary for myrosinase activity.[5] Therefore, controlling water content during sample processing is crucial.
Q3: How can I inactivate myrosinase to prevent this compound degradation?
Several methods can be employed to inactivate myrosinase:
-
Thermal Inactivation: Heating the sample is a common and effective method. This can be achieved by:
-
Boiling: Immersing the sample in boiling water or a boiling solvent mixture (e.g., 70-80% methanol (B129727) or ethanol) for a short period (e.g., 5-10 minutes) is effective.[5][12] Heating above 90°C is recommended to ensure complete inactivation.[4]
-
Steaming: Steaming is considered a good method as it preserves a high content of glucosinolates while inactivating myrosinase.[4][8]
-
Microwaving: Microwave heating can also inactivate myrosinase, but the effectiveness depends on the power and duration.[4][8][13]
-
-
Freeze-Drying (Lyophilization): This method involves freezing the sample and then removing the water by sublimation under a vacuum. This inhibits myrosinase activity by removing the water necessary for the enzymatic reaction and allows for tissue disruption in a dry state.[5][6][14]
-
Solvent Inactivation: Using solvents like hot aqueous methanol (e.g., 70-80%) can effectively inactivate myrosinase.[4][15] Cold 80% methanol has also been shown to be effective.[6]
-
Non-Thermal Methods: High hydrostatic pressure and pulsed electric fields are emerging non-thermal technologies that can inactivate myrosinase.[4][16]
Q4: What is the best solvent for extracting this compound?
A mixture of methanol and water, typically 70% or 80% methanol, is widely recommended for this compound extraction.[6][15][17] This solvent mixture is effective at inactivating myrosinase when heated and efficiently extracts polar glucosinolates.[4][15] Some studies suggest that 80% methanol is more effective than 70% methanol at preserving glucosinolate content.[15] Ethanol-water mixtures can also be used.[4][18]
Q5: Should I be concerned about the stability of this compound's breakdown products, like benzyl isothiocyanate (BITC)?
Yes, the stability of breakdown products is also a consideration. Isothiocyanates like BITC can be volatile and temperature-sensitive, degrading at temperatures above 60°C.[1][9] Therefore, after the initial extraction and myrosinase inactivation, it is advisable to handle the samples at lower temperatures to preserve the integrity of these compounds.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no this compound detected | Incomplete myrosinase inactivation during sample homogenization. | Ensure rapid and thorough myrosinase inactivation immediately after tissue disruption. Use methods like boiling solvent extraction, freeze-drying followed by extraction in cold solvent, or immediate heating of fresh tissue.[4][5][6] |
| Thermal degradation of this compound. | Avoid prolonged exposure to very high temperatures during extraction. While heating is necessary for myrosinase inactivation, excessive heat can degrade the compound. Optimize heating time and temperature.[19][20] | |
| Inefficient extraction. | Use the recommended solvent, typically 70-80% aqueous methanol.[6][15][17] Ensure the solvent-to-sample ratio is adequate for complete extraction.[18] | |
| High variability in results between replicate samples | Inconsistent myrosinase inactivation. | Standardize the inactivation protocol across all samples. Ensure uniform heating or complete lyophilization for all replicates. |
| Non-homogenous sample. | Thoroughly grind and mix the plant material to ensure a representative sample is taken for extraction. | |
| Detection of high levels of benzyl cyanide (BCN) instead of benzyl isothiocyanate (BITC) | Acidic pH of the extraction medium. | Maintain a neutral pH during the hydrolysis step to favor the formation of isothiocyanates.[4][10] The extraction solvent itself (e.g., aqueous methanol) is typically sufficient. If buffering is necessary, use a neutral buffer. |
| Presence of epithiospecifier protein (ESP). | ESP can promote the formation of nitriles. Heat treatment can help to inactivate ESP as it is heat-sensitive.[1] | |
| Loss of analyte during solvent evaporation/concentration step | Volatility of benzyl isothiocyanate (BITC). | If analyzing for BITC, avoid high temperatures during solvent evaporation. Use a rotary evaporator at a low temperature or nitrogen blow-down. |
Experimental Protocols
Protocol 1: Hot Solvent Extraction for this compound Analysis
This protocol is suitable for fresh or frozen plant material and aims to inactivate myrosinase and extract this compound simultaneously.
Materials:
-
Plant sample (fresh or frozen at -80°C)
-
70% Methanol (HPLC grade)
-
Water bath or heating block
-
Centrifuge tubes (e.g., 15 mL or 50 mL)
-
Homogenizer (e.g., bead beater, mortar and pestle)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC vials
Procedure:
-
Sample Weighing: Weigh approximately 100 mg of finely ground, frozen plant material into a centrifuge tube. If starting with fresh tissue, weigh and then immediately proceed to the next step.
-
Solvent Addition: Pre-heat 70% methanol to 75-80°C. Add 1 mL of the hot solvent to the sample.
-
Myrosinase Inactivation and Extraction: Immediately vortex the tube and place it in a water bath or heating block at 75-80°C for 10-15 minutes. Vortex occasionally.[5]
-
Homogenization: If the tissue is not already powdered, homogenize the sample in the hot solvent. For pre-ground tissue, this step can be replaced by vigorous vortexing.
-
Centrifugation: Allow the sample to cool to room temperature. Centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.
-
Re-extraction (Optional but Recommended): To ensure complete extraction, add another 1 mL of 70% methanol to the pellet, vortex, centrifuge, and combine the supernatant with the first extract.
-
Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: Analyze the sample by HPLC-UV or LC-MS/MS.
Protocol 2: Freeze-Drying Extraction for this compound Analysis
This protocol is ideal for preventing any enzymatic degradation before extraction.
Materials:
-
Plant sample
-
Liquid nitrogen
-
Freeze-dryer (lyophilizer)
-
Grinder or mill
-
80% Methanol (HPLC grade), pre-chilled to -20°C
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC vials
Procedure:
-
Freezing: Immediately freeze fresh plant material in liquid nitrogen to halt all enzymatic activity.
-
Freeze-Drying: Lyophilize the frozen sample until all water is removed (typically 24-48 hours).
-
Grinding: Grind the dry, lyophilized tissue into a fine powder.
-
Extraction: Weigh approximately 20-50 mg of the dried powder into a centrifuge tube. Add 1 mL of cold 80% methanol.
-
Vortexing and Incubation: Vortex the sample vigorously for 1-2 minutes and then incubate at room temperature for 20 minutes with occasional vortexing.[5]
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: Analyze the sample by HPLC-UV or LC-MS/MS.
Data Summary
Table 1: Effect of Cooking Method on Myrosinase Activity and Glucosinolate Retention
| Cooking Method | Myrosinase Residual Activity (%) | Glucosinolate Retention (%) | Reference |
| Stir-frying | Up to 65% | Up to 30% loss (70% retention) | [8] |
| Steaming | < 10% | Up to 97% | [4][8] |
| Microwaving | < 10% | Variable, can be significant loss | [8][13] |
| Boiling | Near 0% | High loss (up to 81%) | [2][4] |
Table 2: Recommended Myrosinase Inactivation Methods
| Method | Temperature | Duration | Solvent | Reference |
| Hot Water/Solvent | > 90°C | 5-10 min | Water, 70-80% Methanol/Ethanol | [4] |
| Steaming | ~100°C | 7 min | N/A | [8] |
| Freeze-Drying | -50 to -80°C | 24-48 hours | N/A | [5][6] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Glucosinolates in Human Health: Metabolic Pathways, Bioavailability, and Potential in Chronic Disease Prevention [mdpi.com]
- 3. Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of an efficient glucosinolate extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of roasting on the thermal degradation pathway in the glucosinolates of fragrant rapeseed oil: Implications to flavour profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Impact of Domestic Cooking Methods on Myrosinase Stability, Glucosinolates and Their Hydrolysis Products in Different Cabbage (Brassica oleracea) Accessions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effects of thermal and non-thermal processing of cruciferous vegetables on glucosinolates and its derived forms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. agriculturejournals.cz [agriculturejournals.cz]
- 20. research.wur.nl [research.wur.nl]
Technical Support Center: Optimizing HPLC Gradients for Glucotropaeolin Separation
Welcome to the technical support center for optimizing the separation of Glucotropaeolin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges during the HPLC analysis of this compound and its separation from other structurally similar glucosinolates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation important?
This compound, also known as benzyl (B1604629) glucosinolate, is a type of glucosinolate found in cruciferous plants like garden cress and papaya.[1][2] Upon enzymatic hydrolysis, it forms benzyl isothiocyanate, a compound of interest for its potential chemoprotective properties.[2] Accurate separation and quantification of this compound by HPLC are crucial for research in food science, pharmacology, and agriculture to understand its concentration, stability, and biological activity in various samples.
Q2: What are the common challenges in the HPLC separation of this compound and other glucosinolates?
The primary challenges in separating this compound and other glucosinolates, which are often present in complex mixtures, include:
-
Co-elution: Structurally similar glucosinolates can have very close retention times, leading to overlapping peaks.
-
Poor Peak Shape: Issues like peak tailing or fronting can affect resolution and the accuracy of quantification.
-
Retention Time Instability: Fluctuations in retention times between runs can hinder peak identification and reproducibility.
-
Baseline Noise or Drift: An unstable baseline can interfere with the detection and integration of peaks, especially those of low abundance.
Q3: What is a good starting point for developing an HPLC gradient method for this compound separation?
A common starting point for separating glucosinolates is reversed-phase HPLC (RP-HPLC) using a C18 column. A gradient elution is typically necessary to resolve complex mixtures. Here is a general-purpose starting gradient:
| Time (minutes) | % Mobile Phase A (e.g., Water with 0.1% Formic Acid) | % Mobile Phase B (e.g., Acetonitrile with 0.1% Formic Acid) |
| 0 | 95 | 5 |
| 20 | 60 | 40 |
| 25 | 5 | 95 |
| 30 | 95 | 5 |
This initial "scouting gradient" can help determine the elution profile of the compounds in your sample and can be further optimized.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: this compound is co-eluting with another glucosinolate.
-
Possible Cause: The selectivity of your current method is insufficient to resolve the two compounds.
-
Solution:
-
Modify the Gradient:
-
Shallow the Gradient: Decrease the rate of change of the organic solvent (Mobile Phase B) around the elution time of the co-eluting peaks. This increases the interaction time with the stationary phase and can improve separation.
-
Introduce an Isocratic Hold: If the peaks are very close, an isocratic hold (maintaining a constant mobile phase composition) for a few minutes just before the elution of the pair can enhance resolution.
-
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol (B129727), or vice-versa. These solvents have different selectivities and can alter the elution order.
-
Adjust the Mobile Phase pH: For ionizable compounds, slight changes in the pH of the aqueous mobile phase (Mobile Phase A) can significantly impact retention and selectivity. Ensure the pH is stable and at least one pH unit away from the pKa of your analytes.
-
Change the Column: If mobile phase optimization is unsuccessful, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a C8 column) to introduce different separation mechanisms.
-
Problem 2: The this compound peak is tailing.
-
Possible Cause: Secondary interactions between the analyte and the stationary phase, often due to active silanol (B1196071) groups on the silica (B1680970) support.
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using 0.1% formic acid or trifluoroacetic acid) can suppress the ionization of silanol groups, reducing peak tailing.
-
Use a Mobile Phase Additive: Adding a competing base, such as triethylamine (B128534) (TEA) at a low concentration (0.1-0.5%), can mask the active silanol sites.
-
Check for Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and re-injecting.
-
Use a High-Purity Silica Column: Modern HPLC columns are made with high-purity silica with minimal residual silanol groups, which are less prone to causing peak tailing.
-
Problem 3: The retention time for this compound is shifting between injections.
-
Possible Cause: Inconsistent mobile phase composition, fluctuating column temperature, or insufficient column equilibration.
-
Solution:
-
Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phases daily and ensure they are thoroughly mixed and degassed. Keep solvent reservoirs capped to prevent evaporation of the more volatile organic component.
-
Use a Column Oven: Maintain a constant and stable column temperature using a column oven. Even small fluctuations in ambient temperature can affect retention times.
-
Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A longer equilibration time may be needed, especially for steep gradients.
-
Check for Pump Issues: Inspect the HPLC pump for leaks or malfunctioning check valves, which can lead to an inconsistent flow rate.
-
Experimental Protocols
Protocol 1: General Sample Preparation for Glucosinolate Analysis from Plant Material
-
Sample Collection and Freezing: Immediately freeze fresh plant material in liquid nitrogen to halt enzymatic activity.
-
Lyophilization: Freeze-dry the samples to remove water.
-
Grinding: Grind the lyophilized tissue into a fine powder.
-
Extraction:
-
Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.
-
Add 1 mL of 70% methanol pre-heated to 70°C to inactivate myrosinase.
-
Vortex thoroughly for 1 minute.
-
Incubate at 70°C for 10 minutes, with occasional vortexing.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
Protocol 2: A Generic HPLC Gradient Method for Glucosinolate Profiling
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 229 nm.
-
Gradient Program:
| Time (minutes) | % A | % B |
| 0.0 | 98 | 2 |
| 20.0 | 70 | 30 |
| 25.0 | 5 | 95 |
| 28.0 | 5 | 95 |
| 28.1 | 98 | 2 |
| 35.0 | 98 | 2 |
Visualizations
Caption: A workflow diagram for troubleshooting common HPLC separation issues.
Caption: A logical workflow for optimizing an HPLC gradient method.
References
Troubleshooting poor peak shape in Glucotropaeolin chromatography
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor peak shape during the chromatography of Glucotropaeolin and other glucosinolates.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is drawn out, is a common issue in reversed-phase HPLC, especially for polar or basic compounds.[1] It can compromise quantification and resolution.[1]
Possible Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact strongly with polar analytes like this compound, causing tailing.[1] This is particularly prevalent when the mobile phase pH is above 3.0.[1]
-
Solution 1: Adjust Mobile Phase pH: Operate the mobile phase at a pH that is well away from the analyte's pKa to ensure a consistent ionization state.[1] Adding an acid modifier like formic acid or acetic acid can suppress silanol activity.[2][3]
-
Solution 2: Use an End-Capped Column: Select a column that is "end-capped," which means most of the reactive silanol groups have been chemically deactivated.[1][4]
-
Solution 3: Use Polar-Embedded or Shielded Columns: These columns have a polar group embedded within the alkyl chain, which helps to shield the analyte from interacting with the silica (B1680970) surface.[1][5]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[6][7] This is often observed as a "shark-fin" or right-triangle peak shape that worsens with increasing concentration.[6]
-
Metal Contamination: this compound, as a polar compound, can be sensitive to metal ions in the HPLC system (e.g., from stainless steel frits or tubing) which can cause tailing.[3][10]
-
Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause peak dispersion and tailing.[1]
-
Solution: Minimize tubing length and use a narrow internal diameter (e.g., 0.005") to reduce dead volume.[1]
-
Q2: What causes peak fronting in my chromatogram?
Peak fronting, where the first half of the peak is sloped, is less common than tailing but indicates significant issues.
Possible Causes and Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, it can travel through the column head without proper partitioning, causing fronting.[7]
-
Column Collapse or Voids: A physical change in the column's packed bed, such as a void at the inlet, can disrupt the sample band and lead to fronting or split peaks.[3][4]
-
Solution: Replace the column. To prevent this, avoid sudden pressure shocks and operate within the column's recommended pH and temperature ranges. Using a guard column can help extend the life of the analytical column.[6]
-
-
Sample Overload (Specific Cases): While typically causing tailing, severe overload under certain conditions can also lead to fronting.[4]
-
Solution: Reduce the sample concentration or injection volume.[8]
-
Q3: My peaks are split or have shoulders. What should I check first?
Split peaks suggest that the sample band is being disrupted as it enters or travels through the column.
Possible Causes and Solutions:
-
Partially Blocked Column Frit: Debris from the sample, mobile phase, or system wear can clog the inlet frit of the column, causing the sample flow path to be uneven.[6] This is a very common cause if all peaks in the chromatogram are split.[6]
-
Column Void: A void or channel in the column's stationary phase packing can cause the sample to travel through at different rates, resulting in a split peak.[4]
-
Solution: Remove and inspect the guard column, if one is used. If the problem persists, the analytical column likely needs replacement.[6]
-
-
Sample Injection Issues: Incomplete sample injection or issues with the injector can lead to a distorted injection profile.[11]
-
Solution: Ensure the injector port and syringe are clean. Check for leaks and ensure all fittings are secure.[11]
-
-
Co-elution: The shoulder may be a small, unresolved peak eluting very close to your main analyte.
-
Solution: Adjust the mobile phase gradient or composition to improve resolution.[12]
-
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing the root cause of poor peak shape.
Caption: A step-by-step workflow for diagnosing and resolving poor peak shape issues.
Visual Guide to Poor Peak Shapes and Their Causes
This diagram illustrates the common types of poor peak shapes and their primary underlying causes.
Caption: Common causes associated with peak tailing, fronting, and splitting.
Experimental Protocols & Data
General Protocol for Glucosinolate Analysis
This protocol provides a general methodology for the extraction and analysis of glucosinolates like this compound. The sample preparation process often requires a desulfation step.[13][14]
1. Extraction:
-
Accurately weigh the sample material (e.g., plant tissue).
-
Add 70% methanol (B129727) (MeOH) and heat to deactivate the myrosinase enzyme, which can otherwise degrade glucosinolates.[12]
-
Homogenize the sample.
-
Centrifuge the mixture and collect the supernatant. This supernatant contains the intact glucosinolates.
2. Column Preparation (for Desulfation):
-
Prepare a small column using a glass pipette with glass wool at the bottom.[12]
-
Fill the column with an appropriate ion-exchange resin (e.g., DEAE-Sephadex).
-
Wash and condition the column with ultrapure water and a suitable buffer (e.g., 20 mM sodium acetate).[12]
3. Desulfation:
-
Load the glucosinolate extract onto the prepared column.
-
Wash the column with 70% MeOH to remove impurities like chlorophyll, followed by ultrapure water.[12]
-
Add a purified sulfatase solution to the column and allow it to react overnight at room temperature. This step removes the sulfate (B86663) group, which improves chromatographic retention and peak shape in reversed-phase systems.[14]
-
Elute the resulting desulfoglucosinolates from the column with ultrapure water.
4. HPLC Analysis:
-
Analyze the collected eluate using a reversed-phase HPLC system.
-
Use a suitable column, such as a C18, especially one designed for aqueous mobile phases.[15]
-
Employ a gradient elution method, as glucosinolate profiles can be complex.[12][15]
Example HPLC Gradient Program
The following table outlines a typical gradient program for the separation of desulfoglucosinolates on a reversed-phase C18 column.[12]
| Time (minutes) | Flow Rate (mL/min) | % Water (Mobile Phase A) | % Acetonitrile (B52724) (Mobile Phase B) |
| 1.0 | 0.750 | 98 | 2 |
| 10.0 | 0.750 | 89.3 | 10.7 |
| 11.0 | 0.750 | 98 | 2 |
Note: The column temperature is typically maintained around 40 °C. This gradient can be adapted by decreasing the rate of acetonitrile increase to improve the separation of closely eluting peaks.[12]
References
- 1. chromtech.com [chromtech.com]
- 2. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 3. labveda.com [labveda.com]
- 4. acdlabs.com [acdlabs.com]
- 5. lcms.cz [lcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. silicycle.com [silicycle.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 12. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 14. Progresses and Prospects on Glucosinolate Detection in Cruciferous Plants [mdpi.com]
- 15. thamesrestek.co.uk [thamesrestek.co.uk]
Technical Support Center: Optimizing Glucotropaeolin Extraction from Complex Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of glucotropaeolin (B1208891) from various complex matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound yield is consistently low. What are the most common causes and how can I improve it?
A1: Low this compound yield is a frequent issue stemming from several factors throughout the extraction process. Here are the primary causes and troubleshooting steps:
-
Incomplete Myrosinase Inactivation: Myrosinase is an enzyme that degrades glucosinolates, including this compound, upon tissue damage.[1][2] Failure to inactivate this enzyme is a major source of yield loss.
-
Troubleshooting:
-
Heat Inactivation: The most common method is to heat the plant material. This can be achieved by boiling the sample in water for at least 5 minutes or using hot 70-80% methanol (B129727) (around 75°C).[3][4] For fresh, frozen tissues, using a higher methanol percentage (e.g., 85%) can compensate for the water content in the material.[1]
-
Freeze-Drying (Lyophilization): This method removes water, preventing myrosinase activity during tissue disruption.[3][5] However, it's a time-consuming process.[6]
-
Cold Methanol Extraction: Using cold 80% methanol can also effectively inactivate myrosinase and may even be more efficient than hot extraction methods for certain matrices.[7][8]
-
-
-
Suboptimal Solvent Choice and Conditions: The polarity of the extraction solvent and the extraction temperature significantly impact efficiency.
-
Troubleshooting:
-
Aqueous methanol (typically 70% or 80%) is a widely used and effective solvent for glucosinolate extraction.[9][10]
-
Studies have shown that 80% methanol can be more effective than 70% in inactivating myrosinase and preserving glucosinolate content.[10]
-
The choice between hot and cold extraction depends on the specific glucosinolate and matrix. While heat is effective for myrosinase inactivation, some glucosinolates, particularly indole (B1671886) glucosinolates, can be thermally degraded at high temperatures.[3] this compound, being an aromatic glucosinolate, is generally more heat-stable.[3]
-
-
-
Insufficient Tissue Disruption: For the solvent to effectively penetrate the plant material and extract this compound, the tissue must be thoroughly homogenized.
-
Troubleshooting:
-
For dried material, grinding to a fine powder is essential.
-
For fresh material, grinding under liquid nitrogen is recommended to prevent enzymatic degradation during the process.[1]
-
-
-
Matrix Effects: Complex matrices can contain compounds that interfere with the extraction and subsequent analysis, leading to inaccurate quantification and apparent low yields.[11][12][13]
-
Troubleshooting:
-
Purification: Employing a purification step, such as ion-exchange chromatography (e.g., using DEAE Sephadex), can help remove interfering compounds.[3][14]
-
Method Validation: It is crucial to assess matrix effects during method development, for example, by comparing calibration curves prepared in solvent versus in a matrix extract.[15][16]
-
-
Q2: I am observing degradation of my this compound during extraction. How can I prevent this?
A2: this compound degradation is primarily caused by two factors: enzymatic activity and thermal instability under certain conditions.
-
Enzymatic Degradation: As mentioned in Q1, the enzyme myrosinase is the main culprit. Upon cell disruption, it hydrolyzes this compound into benzyl (B1604629) isothiocyanate.[2]
-
Prevention: Rapid and complete inactivation of myrosinase at the very beginning of your workflow is critical. Refer to the myrosinase inactivation techniques detailed in A1.
-
-
Thermal Degradation: While this compound is relatively stable compared to some other glucosinolates, prolonged exposure to very high temperatures could potentially lead to some degradation.[3]
Q3: What is the best solvent for extracting this compound?
A3: The most commonly recommended and validated solvent for glucosinolate extraction, including this compound, is a mixture of methanol and water.[1][9]
-
Methanol/Water Mixtures:
-
70% Methanol: A widely used concentration that effectively extracts glucosinolates while inactivating myrosinase when heated.[1][3]
-
80% Methanol: Some studies suggest that 80% methanol is superior for myrosinase inactivation and can lead to higher yields.[10] A cold 80% methanol extraction has also been proven to be very effective.[7]
-
-
Ethanol (B145695)/Water Mixtures: Due to the toxicity of methanol, aqueous ethanol (e.g., 50%) is being explored as a safer alternative and has been incorporated into revised ISO methods for glucosinolate analysis in some matrices.[6]
-
Water: Boiling water can also be used for extraction and myrosinase inactivation.[3][4] However, its extraction efficiency might differ compared to alcohol-water mixtures depending on the matrix.
The optimal choice can depend on the specific plant matrix and the subsequent analytical method. It is advisable to perform a small-scale comparison of different solvent systems for your particular sample.
Q4: How do I handle different types of sample matrices (e.g., seeds, leaves, roots)?
A4: The physical and chemical properties of different plant organs necessitate adjustments to the extraction protocol.
-
Seeds: Seeds often have a high lipid content which can interfere with the extraction.
-
Protocol Adjustment: A defatting step prior to extraction is often necessary. This can be done by washing the ground seed material with a non-polar solvent like hexane.
-
-
Leaves: Leaves have a high water content.
-
Protocol Adjustment: If using fresh leaf tissue, it's crucial to either freeze-dry it first or adjust the initial solvent concentration to account for the water in the sample. For example, when using hot methanol extraction on fresh-frozen material, increasing the methanol concentration to 85% is recommended.[1]
-
-
Roots: Roots can be tough and fibrous, making efficient homogenization challenging.
-
Protocol Adjustment: Thorough grinding, potentially cryo-grinding with liquid nitrogen, is essential to ensure a fine powder and maximize surface area for extraction.
-
Q5: What are "matrix effects" and how can they affect my results?
A5: Matrix effects refer to the alteration (suppression or enhancement) of the analytical signal of the target analyte (this compound) due to the presence of other co-extracted components from the sample matrix.[11][12] These effects can lead to significant inaccuracies in quantification if not addressed.[13]
-
Causes: Co-eluting compounds can interfere with the ionization of this compound in techniques like LC-MS, or they can be isobaric (have the same mass), leading to false positives.[11] Phospholipids are common culprits in biological matrices.[11]
-
Mitigation Strategies:
-
Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds before analysis. This can be achieved through:
-
Stable Isotope-Labeled Internal Standard: Using an internal standard that is chemically identical to the analyte but has a different mass can help to compensate for matrix effects.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte can also help to correct for these effects.[13]
-
Data Presentation
Table 1: Comparison of Extraction Solvents and Conditions for Glucosinolates.
| Extraction Method | Solvent | Temperature | Typical Yield Comparison | Key Considerations |
| Hot Solvent Extraction | 70% Methanol | 75°C | Standard, widely used method.[3] | Effective myrosinase inactivation. Potential for thermal degradation of some glucosinolates.[3] |
| Hot Solvent Extraction | 80% Methanol | 75°C | Often higher than 70% Methanol.[10] | Potentially better myrosinase inactivation.[10] |
| Hot Water Extraction | Deionized Water | 100°C | Comparable to hot methanol in some cases.[3] | Avoids organic solvents. Higher temperature may increase degradation risk for sensitive compounds.[3] |
| Cold Solvent Extraction | 80% Methanol | Room Temp (~20°C) | As good or better than hot methods.[7][8] | Less hazardous, time and cost-effective. Avoids thermal degradation.[7] |
Experimental Protocols
Protocol 1: Hot Methanol Extraction of this compound (Adapted from ISO 9167-1)
This protocol is a standard method for glucosinolate extraction and is suitable for a wide range of plant tissues.[3]
Materials:
-
Freeze-dried and finely ground plant material
-
70% Methanol (v/v) in ultrapure water
-
Internal standard solution (e.g., sinigrin)
-
Centrifuge tubes (e.g., 20 mL Falcon tubes)
-
Water bath or heating block set to 75°C
-
Centrifuge
Procedure:
-
Weigh approximately 0.1 g of the dried plant material into a centrifuge tube.
-
Preheat the sample at 75°C for 3 minutes.
-
Add 4.95 mL of 70% methanol, preheated to 75°C, and a known amount of internal standard.
-
Incubate the sample at 75°C for 10 minutes, vortexing or manually shaking every 2 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant for further purification or direct analysis. The supernatant can be stored at -20°C.
Protocol 2: Cold Methanol Extraction of this compound
This method is a safer and often more efficient alternative to hot extraction.[3][7]
Materials:
-
Fresh, frozen, or freeze-dried plant material
-
80% Methanol (v/v) in ultrapure water, at room temperature
-
Internal standard solution (e.g., sinigrin)
-
Centrifuge tubes
-
Platform rocker/shaker
-
Centrifuge
Procedure:
-
Weigh approximately 0.1 g of plant tissue into a centrifuge tube.
-
Add 5 mL of 80% methanol at room temperature and a known amount of internal standard.
-
Shake the sample and let it stand for 30 minutes at room temperature.
-
Place the sample on a platform rocker at 70 rpm for an additional 30 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collect the supernatant. If for direct HPLC injection, filter through a 0.22 µm syringe filter.
Protocol 3: Purification of this compound Extract using Ion-Exchange Chromatography
This step is crucial for removing impurities that can interfere with quantification.[1]
Materials:
-
Crude this compound extract
-
DEAE Sephadex A-25 resin
-
Polypropylene columns
-
20 mM Sodium Acetate (pH 5.5)
-
Aryl sulfatase solution (Type H-1 from Helix pomatia)
-
Ultrapure water
Procedure:
-
Column Preparation: Prepare columns by adding 0.5 mL of DEAE Sephadex A-25 resin slurried in water.
-
Loading: Add the supernatant from the extraction step to the column and allow it to pass through.
-
Washing: Wash the column with 2 x 0.5 mL of ultrapure water, followed by 2 x 0.5 mL of 20 mM sodium acetate.
-
Desulfation (Optional but common for HPLC-UV analysis): Add 75 µL of purified sulfatase to the column and let it react overnight at room temperature. This converts the glucosinolates to their desulfo-forms.
-
Elution: Elute the (desulfo)this compound from the column with 1.25 mL of ultrapure water.
-
The eluate is now ready for analysis by HPLC or LC-MS.
Mandatory Visualization
Caption: Workflow for this compound Extraction and Analysis.
References
- 1. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Development of an efficient glucosinolate extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. The Effect of Different Extraction Protocols on Brassica oleracea var. acephala Antioxidant Activity, Bioactive Compounds, and Sugar Profile [mdpi.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses of Atmospheric Organic Aerosols | MDPI [mdpi.com]
- 16. youtube.com [youtube.com]
- 17. Determination of 18 Intact Glucosinolates in Brassicaceae Vegetables by UHPLC-MS/MS: Comparing Tissue Disruption Methods for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in LC-MS/MS analysis of Glucotropaeolin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Glucotropaeolin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
Q2: What are the primary causes of matrix effects in bioanalytical LC-MS/MS?
A2: The primary causes of matrix effects are co-eluting compounds that interfere with the ionization process in the mass spectrometer's source.[1] Common culprits include:
-
Phospholipids (B1166683): Particularly in plasma and serum samples, phospholipids are a major source of ion suppression in positive electrospray ionization (+ESI) mode.[1]
-
Salts and Proteins: These endogenous components can also contribute significantly to matrix effects.[1]
-
Metabolites: Endogenous or drug-related metabolites can co-elute with the analyte of interest.[4]
-
Exogenous Substances: Anticoagulants, dosing vehicles, and other administered substances can introduce interfering components.[1][2]
The severity of matrix effects is directly dependent on the cleanliness of the sample extract and the chromatographic separation.[4]
Q3: How can I quantitatively assess matrix effects for this compound?
A3: The "post-extraction spiking" or "post-extraction addition" method is the gold standard for quantitatively assessing matrix effects.[1][2] This involves comparing the response of the analyte in a clean solution to its response in an extracted blank matrix.
The Matrix Factor (MF) is calculated to determine the extent of the effect. An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[1] For reliable assessment, it is recommended to use at least six different lots of the biological matrix.[2]
Q4: My this compound signal is showing significant and variable ion suppression. How can I identify the source and mitigate it?
A4: A systematic approach is necessary to tackle significant ion suppression.
Step 1: Confirm and Quantify the Matrix Effect First, use the post-extraction addition method to calculate the Matrix Factor (MF) and confirm the extent and variability of the suppression across different matrix lots.[1]
Step 2: Identify the Source
-
Post-Column Infusion: This technique can help identify the regions in the chromatogram where ion suppression occurs. A constant flow of this compound solution is infused into the LC flow post-column, and a blank matrix extract is injected. Dips in the baseline signal of the analyte indicate retention times where matrix components are eluting and causing suppression.
-
Phospholipid Monitoring: Since phospholipids are a common cause of ion suppression, monitor for characteristic precursor or product ions of phospholipids (e.g., m/z 184 for phosphocholine-containing lipids in positive ion mode) to see if they co-elute with this compound.[5][6]
Step 3: Mitigate the Matrix Effect Based on the findings, implement one or more of the following strategies:
-
Optimize Sample Preparation: The most effective way to reduce matrix effects is to improve the sample cleanup process.[3][7]
-
Solid-Phase Extraction (SPE): Offers better selectivity than protein precipitation and can effectively remove interfering components.[7]
-
Liquid-Liquid Extraction (LLE): Can be optimized by adjusting pH and solvent polarity to selectively extract this compound while leaving interferences behind.[7]
-
Phospholipid Removal Plates/Columns (e.g., HybridSPE): These are specifically designed to remove phospholipids from the sample extract, which can dramatically reduce ion suppression.[6]
-
-
Improve Chromatographic Separation: Modify the LC method to separate this compound from the co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry (e.g., HILIC for polar compounds).[3][8]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound would be the ideal solution to compensate for matrix effects. Since it has nearly identical chemical and physical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte's signal.[3][9][10] If a specific SIL-IS for this compound is not available, using a structurally similar glucosinolate that is not present in the samples can be an alternative.[11]
Q5: What are the regulatory expectations for evaluating matrix effects?
A5: Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require the evaluation of matrix effects as part of bioanalytical method validation.[1][4] The expectation is to demonstrate that the matrix does not interfere with the accuracy, precision, and sensitivity of the method. This typically involves assessing the matrix effect in multiple sources (lots) of the biological matrix.[2][5]
Troubleshooting Guides
Problem 1: Poor Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction from Matrix | Optimize the sample preparation method. For plant tissues, ensure myrosinase inactivation, for example, through heating or using a methanol-based extraction solvent.[12] For biological fluids, evaluate different extraction techniques like LLE or SPE with various solvent polarities and pH conditions.[7] |
| Analyte Instability | Glucosinolates can be unstable. Ensure proper sample handling and storage conditions. Investigate potential degradation during the extraction process. |
| Incorrect Calculation | Review the calculation for recovery. True recovery should be determined by comparing the analyte response in a pre-spiked sample (Set C) to a post-spiked sample (Set B).[13] |
Problem 2: High Variability in Quantitative Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | Evaluate the matrix effect across at least six different lots of the biological matrix.[2] If variability is high, improve the sample cleanup method or use a stable isotope-labeled internal standard.[3][5] |
| Poor Chromatographic Peak Shape | Asymmetrical or broad peaks can lead to inconsistent integration and variable results. Optimize the LC method, including mobile phase, gradient, and column.[14] |
| Contamination of the LC-MS System | Buildup of matrix components in the ion source or on the column can lead to signal instability.[8] Implement a regular system cleaning and maintenance schedule. |
Quantitative Data Summary
Table 1: Example Matrix Effect and Recovery Data for Glucosinolates
| Analyte | Matrix | Sample Preparation | Matrix Effect (%) | Recovery (%) | Reference |
| Intact Glucosinolates | Kimchi | SPE | 98 - 105 | Not Reported | [15] |
| 4-methoxyglucobrassicin | Kimchi | SPE | 88 - 91 | Not Reported | [15] |
| 13 Glucosinolates | Chinese Cabbage | 70% Methanol (B129727) Extraction | 80 - 120 | 74 - 119 | [16] |
Note: The acceptable range for matrix effects is often considered to be between 80% and 120%.[16]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Addition)
Objective: To quantify the absolute matrix effect on the analysis of this compound.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and its internal standard (IS) at low and high concentrations into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process blank biological matrix samples (from at least 6 different sources) through the entire extraction procedure. Spike this compound and the IS into the final, extracted matrix at the same low and high concentrations as Set A.
-
Set C (Pre-Spiked Matrix for Recovery): Spike this compound and the IS into the blank biological matrix before the extraction procedure at the same concentrations.[1]
-
-
Analyze Samples: Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): MF = (Mean Peak Response in Set B) / (Mean Peak Response in Set A)
-
Recovery (RE): RE (%) = (Mean Peak Response in Set C) / (Mean Peak Response in Set B) * 100
-
IS-Normalized MF: IS-Normalized MF = (MF of this compound) / (MF of IS)[1]
-
Protocol 2: Sample Preparation for Glucosinolates from Plant Material
Objective: To extract this compound from plant tissues while minimizing enzymatic degradation.
Methodology:
-
Tissue Disruption: To prevent enzymatic hydrolysis by myrosinase, flash-freeze fresh plant tissue in liquid nitrogen and grind to a fine powder, or freeze-dry the sample and then grind.[12][17]
-
Extraction:
-
Weigh the powdered sample.
-
Add an extraction solvent such as 70% or 80% methanol.[12][17] Using a boiling aqueous methanol solution can also help inactivate myrosinase.[12]
-
Vortex the sample and then sonicate or incubate at an elevated temperature (e.g., 75°C) to ensure complete extraction and enzyme inactivation.[12]
-
-
Clarification: Centrifuge the sample to pellet solid debris.
-
Cleanup (Optional but Recommended): Pass the supernatant through a solid-phase extraction (SPE) cartridge to remove interfering matrix components.[15]
-
Analysis: The final extract is ready for LC-MS/MS analysis.
Visualizations
Caption: Workflow for the quantitative assessment of matrix effects.
Caption: Logical workflow for troubleshooting ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. eijppr.com [eijppr.com]
- 5. Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS for chlorpheniramine in human plasma and the importance of multiple source matrix effect evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 9. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of 18 Intact Glucosinolates in Brassicaceae Vegetables by UHPLC-MS/MS: Comparing Tissue Disruption Methods for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
Technical Support Center: Glucotropaeolin and Benzyl Isothiocyanate
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for working with glucotropaeolin (B1208891) and its hydrolysis product, benzyl (B1604629) isothiocyanate (BITC).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in stability between this compound and benzyl isothiocyanate (BITC)?
This compound, a glucosinolate, is a relatively stable precursor molecule.[1] Its stability in solution is generally higher than its hydrolysis product, BITC, especially at low temperatures.[2] Benzyl isothiocyanate (BITC) is a highly reactive electrophilic compound.[3][4] This reactivity makes it prone to degradation, particularly in the presence of nucleophiles (like water, amines, or thiols), and its stability is highly dependent on solvent, pH, and temperature.[3][4]
Q2: What are the optimal storage conditions for this compound and BITC solutions?
-
This compound: Aqueous stock solutions of glucosinolates are generally stable when stored at low temperatures, such as -20°C.[2]
-
BITC: Stock solutions of BITC should be prepared in an anhydrous, aprotic solvent like acetonitrile (B52724) or DMSO.[3] For maximum stability, these stock solutions should be stored at -20°C for short-term (up to one month) or -80°C for long-term (up to six months) storage.[3] Avoid repeated freeze-thaw cycles.
Q3: Which solvents should I use or avoid when working with Benzyl Isothiocyanate (BITC)?
The choice of solvent is critical for BITC stability.
-
Recommended Solvents: Anhydrous aprotic solvents are preferred for dissolving and storing BITC.[3] Good choices include Acetonitrile, DMSO (anhydrous grade), Chloroform, and Acetone.[3]
-
Solvents to Avoid: Protic solvents, especially alcohols like methanol (B129727) and ethanol, should be avoided for long-term storage.[3] They can react with the isothiocyanate group to form inactive thiocarbamate derivatives, a reaction that is accelerated by heat.[3] Aqueous solutions, particularly at high pH, also accelerate the degradation of BITC.[3]
Q4: How do pH and temperature impact the stability of BITC in aqueous solutions?
Both pH and temperature significantly increase the degradation rate of BITC.[4] Isothiocyanates readily react with nucleophiles like water, and this reactivity increases with higher temperature and pH values.[4] For experiments in aqueous buffers or cell culture media, it is crucial to prepare BITC solutions fresh and minimize exposure to high temperatures or alkaline conditions. The formation of nitriles from glucosinolate hydrolysis is also favored by acidic pH.[5]
Q5: My enzymatic conversion of this compound to BITC is inefficient. What are the likely causes?
Inefficient conversion is typically due to issues with the myrosinase enzyme activity. Key factors include:
-
Enzyme Inactivation: Myrosinase is heat-sensitive and can be denatured by high temperatures.[5][6] For example, boiling broccoli for just a few minutes can reduce myrosinase activity by over 90%.[6]
-
Suboptimal pH: The optimal pH for myrosinase activity is typically between 6 and 7.[7] Low pH conditions can favor the production of nitriles over isothiocyanates.[8]
-
Incorrect Temperature: The enzymatic reaction itself is optimal at temperatures between 30°C and 50°C.[7]
Troubleshooting Guides
Issue 1: Rapid loss of active BITC in my aqueous buffer or cell culture medium.
-
Possible Cause 1: pH-Mediated Degradation. The pH of your medium may be neutral to alkaline, which accelerates the hydrolysis of BITC to unstable intermediates and ultimately to benzylamine.[3]
-
Solution: If experimentally feasible, work at a slightly acidic pH. Prepare the BITC working solution immediately before adding it to the medium. Run time-course experiments to quantify the rate of degradation in your specific medium.
-
-
Possible Cause 2: Reaction with Nucleophiles. Cell culture media contain amino acids and other nucleophilic compounds that can react with and inactivate BITC.[4]
-
Solution: Prepare concentrated stock solutions in DMSO and use the lowest possible final concentration of DMSO in your experiment. Add the BITC solution to the medium just before treating the cells. Consider using cyclodextrin (B1172386) as a carrier to protect the BITC molecule and enhance its stability.[9][10]
-
-
Possible Cause 3: Temperature. Incubation at 37°C, standard for cell culture, will accelerate BITC degradation compared to room temperature or 4°C.[4]
-
Solution: This is often an unavoidable experimental parameter. Account for this degradation by establishing a half-life for BITC under your specific conditions (37°C, media composition, etc.) to inform dosing schedules.
-
Issue 2: Inconsistent or poor results during HPLC analysis of BITC.
-
Possible Cause 1: On-column Degradation. The reactivity of BITC can sometimes lead to degradation on the HPLC column itself.[11]
-
Solution: Consider using a milder mobile phase or a different stationary phase. Ensure the column is well-maintained.
-
-
Possible Cause 2: Sample Solvent Mismatch. If your sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% Acetonitrile), it can cause poor peak shape (fronting or splitting).[11]
-
Solution: Whenever possible, dissolve your final sample in the initial mobile phase composition.[11]
-
-
Possible Cause 3: Contamination or Blockage. Poor peak shape or split peaks can be caused by a blocked frit or a void in the column packing.[11]
Quantitative Stability Data
Table 1: Qualitative Stability of Benzyl Isothiocyanate (BITC) in Common Laboratory Solvents
| Solvent | Solvent Type | Stability | Recommendations & Notes |
| Acetonitrile | Aprotic | Good | Recommended for stock solutions and as an HPLC mobile phase component.[3] |
| DMSO | Aprotic | Good | Widely used for preparing high-concentration stock solutions for in vitro studies. Use anhydrous grade and store properly to avoid moisture absorption.[3] |
| Chloroform | Aprotic | Good | Shown to not react with BITC.[3][12] |
| Acetone | Aprotic | Good | Shown to not react with BITC.[3][12] |
| Methanol / Ethanol | Protic | Poor | Should be avoided for storage. Reacts with BITC to form inactive thiocarbamates, especially with heat.[3] |
| Aqueous Buffer | Protic | Poor | Stability is highly dependent on pH and temperature; degradation is accelerated at higher pH and temperatures.[3][4] |
Table 2: Representative Half-life (t½) Data for this compound and Benzyl Isothiocyanate (BITC)
Note: Data is derived from studies in soil, which serves as a complex matrix proxy. Half-life in pure solutions may differ but follows similar trends regarding reactivity.
| Compound | Matrix / Condition | Temperature | pH (approx.) | Half-life (t½) | Reference |
| This compound | Soil | 8-9°C | 6.1 - 7.6 | 0.7 - 9.1 days | [13] |
| This compound | Soil | Not Specified | Not Specified | 6 hours - 9 days | [14] |
| Benzyl ITC | Soil (A-horizon) | 8°C | 6.9 - 7.2 | 34.6 - 40.3 hours | [4][14] |
| Benzyl ITC | Soil | 8-9°C | 6.1 - 7.6 | 0.3 - 1.7 days (7.2 - 40.8 hours) | [13] |
Experimental Protocols & Visualizations
Protocol 1: Myrosinase-Mediated Hydrolysis of this compound
This protocol outlines the enzymatic conversion of this compound to BITC for subsequent analysis.
-
Preparation: Prepare a stock solution of this compound in HPLC-grade water. Prepare a separate myrosinase enzyme solution in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0-7.0).
-
Reaction Setup: In a reaction vessel, combine the this compound solution with the myrosinase enzyme solution. The final concentrations should be determined based on your experimental needs.
-
Incubation: Incubate the mixture at a controlled temperature, typically between 30°C and 50°C.[7] The optimal time for complete hydrolysis should be determined empirically but often ranges from 30 minutes to several hours.
-
Reaction Quenching & Extraction: To stop the enzymatic reaction, add an equal volume of a water-immiscible organic solvent like dichloromethane (B109758) and vortex vigorously. This will also extract the newly formed BITC into the organic layer.
-
Sample Collection: Centrifuge the mixture to achieve phase separation. Carefully collect the organic (lower) layer, which now contains the BITC.
-
Concentration: Evaporate the organic solvent under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a solvent suitable for your downstream analysis (e.g., acetonitrile/water for HPLC).[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Encompassment of Benzyl Isothiocyanate in cyclodextrin using ultrasonication methodology to enhance its stability for biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Encapsulation of Benzyl Isothiocyanate with β-Cyclodextrin Using Ultrasonication: Preparation, Characterization, and Antibacterial Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak” - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formation and degradation kinetics of the biofumigant benzyl isothiocyanate in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Refinement of protocols for Glucotropaeolin hydrolysis studies
Welcome to the Technical Support Center for Glucotropaeolin (B1208891) Hydrolysis Studies. This resource provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic hydrolysis of this compound?
A1: this compound is a type of glucosinolate found in plants of the Brassicaceae family.[1][2][3] Upon tissue damage, the enzyme myrosinase comes into contact with this compound and catalyzes its hydrolysis.[1][4] This reaction cleaves the glucose group, forming an unstable aglycone intermediate.[4][5] This intermediate then spontaneously rearranges to form various products, most notably benzyl (B1604629) isothiocyanate (BITC), which is a compound of significant interest for its potential anti-inflammatory and anti-cancer properties.[6][7]
Q2: What are the primary factors that influence the activity of myrosinase?
A2: Myrosinase activity is sensitive to several factors that can significantly impact the yield of hydrolysis products. The key factors include pH, temperature, and the presence of co-factors like ascorbic acid.[8][9] The optimal pH for myrosinase is generally between 6.5 and 7.0.[8][9] Deviations from this range, especially towards acidic conditions, can inhibit enzyme activity.[9][10] The optimal temperature is typically around 30-37°C, with activity decreasing at higher temperatures.[8][11] Ascorbic acid has been shown to enhance myrosinase activity.[8][12]
Q3: Why might the hydrolysis of this compound yield products other than benzyl isothiocyanate (BITC)?
A3: While BITC is a primary product under neutral pH conditions, the hydrolysis can yield other compounds like nitriles or thiocyanates.[1][5][13] The formation of these alternative products can be influenced by factors such as a pH lower than 4, the presence of ferrous ions (Fe²⁺), and specific proteins known as specifier proteins (e.g., epithiospecifier protein or thiocyanate-forming protein).[3][10][13]
Q4: What are the standard methods for quantifying benzyl isothiocyanate (BITC)?
A4: The most common methods for quantifying BITC are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection and Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) or MS.[14][15][16] HPLC is often preferred for its ability to separate BITC from other components in complex extracts.[15] GC-MS is also highly effective and can provide structural confirmation.[16][17] For accurate quantification, especially in complex biological matrices like plasma, the use of a deuterated internal standard (e.g., BITC-d7) with LC-MS/MS is considered a best practice.[14]
Troubleshooting Guide
Problem 1: Low or No Yield of Benzyl Isothiocyanate (BITC)
| Possible Cause | Suggested Solution |
| Inactive Myrosinase Enzyme | Verify the storage conditions and age of the enzyme. Perform a standard myrosinase activity assay to confirm its catalytic function.[11][12] If using endogenous myrosinase from plant tissue, ensure the tissue was not heat-treated, as myrosinase is heat-sensitive.[18] |
| Suboptimal Reaction pH | The optimal pH for myrosinase is typically 6.5-7.0.[8][9] Prepare your reaction buffer carefully and measure the pH before starting the experiment. Acidic conditions (pH < 4) can favor the formation of nitriles over isothiocyanates.[10] |
| Incorrect Reaction Temperature | Maintain the reaction temperature between 30-37°C for optimal activity.[8][11] Higher temperatures can denature the enzyme. |
| Formation of Alternative Products | If you suspect nitrile formation due to specifier proteins, you may need to purify the myrosinase or adjust reaction conditions. Analyze the sample for other potential products like benzyl cyanide.[3][13] |
| Degradation of BITC | BITC can be unstable. Process samples quickly after hydrolysis. Ensure extraction solvents are appropriate and minimize exposure to light and high temperatures during sample workup. |
Problem 2: Inconsistent or Poorly Reproducible Results
| Possible Cause | Suggested Solution |
| Incomplete Plant Tissue Homogenization | For studies using endogenous myrosinase, complete cell disruption is critical to ensure the enzyme and substrate mix. Use effective homogenization techniques (e.g., bead beating, high-speed blender) and keep samples on ice to prevent degradation.[9][11] |
| Variable Myrosinase Activity in Plant Source | Myrosinase activity can vary between plant batches, species, and even leaf age.[19][20] It is advisable to quantify myrosinase activity for each batch of plant material or use a purified, commercial myrosinase for consistency. |
| Inaccurate Quantification | Ensure your analytical method is validated. Use a calibration curve with a known standard for each batch of samples. For complex matrices, the use of an internal standard is highly recommended to account for extraction efficiency and matrix effects.[14] |
Data Presentation
Table 1: Summary of Factors Influencing Myrosinase Activity
| Factor | Optimal Condition/Effect | Reference(s) |
| pH | 6.5 - 7.0 | [8][9] |
| Temperature | ~30 - 37°C | [8][11] |
| Ascorbic Acid | Enhances enzyme activity | [8][12] |
| Magnesium Chloride (MgCl₂) | Can enhance enzyme activity in combination with ascorbic acid | [8] |
| High Pressure | Low pressure (50-100 MPa) may slightly enhance activity; high pressure (≥300 MPa) reduces activity | [8][9] |
Table 2: Comparison of Analytical Methods for Benzyl Isothiocyanate (BITC) Quantification
| Analytical Method | Matrix | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | LOD | LOQ | Reference(s) |
| HPLC-UV | Ethanol (B145695) extract of Salvadora persica | 0.5–500 µg/mL | 98.9–101.3% | <2.0% | 0.15 µg/mL | 0.5 µg/mL | [14] |
| GC-FID | Salvadora persica extract & dental products | 10–50 µg/mL | 99.35–100.15% | <2.0% | 0.67 µg/mL | 2.03 µg/mL | [14] |
| GC-MS | Mustard | 0.1-100 µg/mL | Not Reported | Not Reported | 27.5 ng/mL | 83.4 ng/mL | [14] |
| LC-MS/MS | Human Plasma | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [14] |
Experimental Protocols
Protocol 1: Myrosinase Activity Assay (Spectrophotometric)
This protocol is adapted from methods that monitor the decrease in glucosinolate substrate over time.[11][21]
-
Reagent Preparation :
-
Phosphate (B84403) Buffer: 50 mM sodium phosphate, pH 6.5.
-
Substrate Stock Solution: Prepare a 20 mM solution of a suitable glucosinolate substrate (e.g., sinigrin (B192396) or this compound) in distilled water.
-
Enzyme Extract: Homogenize plant material (e.g., 0.5 g) in 15 mL of cold 80 mM NaCl. Centrifuge and collect the supernatant containing the myrosinase.[11]
-
-
Reaction Setup :
-
Pre-warm the spectrophotometer cuvette holder to 37°C.
-
In a 1.5 mL microcentrifuge tube, combine 1470 µL of 80 mM NaCl and 15 µL of the enzyme extract.
-
-
Initiate Reaction :
-
Add 15 µL of the 20 mM substrate stock solution to the tube to achieve a final substrate concentration of 0.2 mM.[11] Mix gently by inverting.
-
-
Measurement :
-
Calculation :
-
Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.
-
Enzyme activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.[12]
-
Protocol 2: this compound Hydrolysis and BITC Extraction
-
Homogenization :
-
Weigh 1 g of fresh plant material (e.g., garden cress seeds).
-
Crush the material using a mortar and pestle to initiate contact between this compound and endogenous myrosinase.
-
-
Hydrolysis (Autolysis) :
-
Transfer the crushed material to a vial and add 5 mL of phosphate buffer (pH 7.0).
-
Incubate the mixture in a shaking water bath at 37°C for 1 hour to allow for complete hydrolysis.[3]
-
-
Extraction :
-
Add 10 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or methanol) to the vial.
-
Vortex vigorously for 2 minutes to extract the BITC.
-
Centrifuge the mixture at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
-
Sample Preparation for Analysis :
-
Carefully transfer the organic layer to a clean vial.
-
If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase (for HPLC) or an appropriate solvent (for GC).[14]
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 3: Quantification of BITC by HPLC-UV
This protocol is based on established methods for BITC analysis.[14][15]
-
Chromatographic Conditions :
-
Standard Curve Preparation :
-
Prepare a stock solution of pure BITC standard (e.g., 1000 µg/mL) in ethanol or acetonitrile.
-
Perform serial dilutions to create a set of calibration standards ranging from 0.5 to 500 µg/mL.[15]
-
-
Analysis :
-
Inject the prepared standards to generate a calibration curve by plotting peak area versus concentration.
-
Inject the extracted samples (from Protocol 2).
-
-
Quantification :
-
Determine the peak area for BITC in the sample chromatograms.
-
Calculate the concentration of BITC in the samples using the regression equation from the standard curve.
-
Visualizations
Caption: this compound hydrolysis pathway showing key intermediates and influencing factors.
Caption: Troubleshooting workflow for experiments with low benzyl isothiocyanate (BITC) yield.
Caption: Key signaling pathways modulated by benzyl isothiocyanate (BITC).
References
- 1. Frontiers | Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. The Role of Glucosinolate Hydrolysis Products from Brassica Vegetable Consumption in Inducing Antioxidant Activity and Reducing Cancer Incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Glucosinolates and their hydrolysis products as potential nutraceuticals to combat cytokine storm in SARS-COV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The activity of myrosinase from broccoli (Brassica oleracea L. cv. Italica): influence of intrinsic and extrinsic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Making sure you're not a bot! [mostwiedzy.pl]
- 12. 3.7. Myrosinase Activity Assay [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Benzyl Isothiocyanate, a Major Component from the Roots of Salvadora Persica Is Highly Active against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. chemrxiv.org [chemrxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. gcirc.org [gcirc.org]
- 23. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Benzyl Isothiocyanate (BITC) Yield from Glucotropaeolin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of benzyl (B1604629) isothiocyanate (BITC) from its precursor, glucotropaeolin (B1208891).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind obtaining benzyl isothiocyanate from this compound?
A1: Benzyl isothiocyanate (BITC) is produced through the enzymatic hydrolysis of this compound, a glucosinolate found in plants like papaya (Carica papaya) and garden cress (Lepidium sativum).[1][2][3] This reaction is catalyzed by the enzyme myrosinase, which is naturally present in these plants but physically separated from this compound in intact plant cells.[4][5] Disruption of the plant tissue, for instance by crushing or homogenization, brings the enzyme and substrate into contact, initiating the conversion.[5]
Q2: What are the critical factors that influence the yield of BITC?
A2: The primary factors influencing BITC yield are:
-
Myrosinase Activity: The efficiency of the enzymatic conversion is paramount. This is affected by pH, temperature, and the presence of cofactors.[4][6][7]
-
Extraction Solvent: The choice of solvent significantly impacts the recovery of BITC. Non-hydroxylated solvents are generally preferred.[8][9][10]
-
Extraction Temperature: Elevated temperatures can lead to the degradation and volatilization of BITC.[9][10]
-
pH of the Reaction Medium: The pH can influence not only the enzyme's activity but also the type of hydrolysis products formed, with acidic conditions potentially favoring the formation of undesirable nitriles.[11][12]
-
Plant Material: The concentration of this compound can vary between different plant species and even different tissues within the same plant.[3][5]
Q3: Why is my BITC yield consistently low?
A3: Low BITC yield can stem from several issues. Common causes include incomplete hydrolysis of this compound, degradation of BITC during extraction, use of an inappropriate extraction solvent, or inaccurate quantification methods. A systematic troubleshooting approach, as outlined in the guides below, is recommended to identify and resolve the specific cause.
Q4: How can I improve the stability of the extracted BITC?
A4: BITC is a reactive and somewhat unstable compound.[8][13] To enhance its stability, it is recommended to store extracts at low temperatures, specifically -20°C for longer-term storage.[14] The addition of L-cysteine to the aqueous solution of BITC has also been shown to ameliorate its decomposition during storage at 4°C.[14] It is also crucial to use non-hydroxylated solvents for extraction, as solvents like ethanol (B145695) can react with BITC to form inactive thiocarbamate derivatives.[8][9][10]
Troubleshooting Guides
Issue 1: Low or No Detectable BITC Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Glucosinolate Hydrolysis | 1. Ensure thorough tissue disruption: Homogenize the plant material adequately to ensure myrosinase and this compound interact.[4][5] 2. Optimize hydrolysis time: Allow sufficient time for the enzymatic reaction to proceed to completion. An overnight autolysis (around 17 hours) at room temperature can be effective.[15] 3. Verify myrosinase activity: If using purified myrosinase, confirm its activity. For endogenous myrosinase, ensure the plant material has not been subjected to treatments that would inactivate the enzyme, such as excessive heat.[16] | The conversion of this compound to BITC is an enzymatic process. Inadequate cell lysis or insufficient reaction time will result in a low conversion rate. |
| Degradation of BITC | 1. Maintain low temperatures: Perform the extraction at room temperature or on ice to minimize thermal degradation and volatilization.[8][9] 2. Use appropriate solvents: Avoid hydroxylated solvents like methanol (B129727) or ethanol which can react with BITC.[8][9][10] Chloroform (B151607) or dichloromethane (B109758) are recommended.[8][9] 3. Minimize exposure to light and air: Protect the sample from light and use a gentle stream of nitrogen for solvent evaporation to prevent oxidation.[8] | BITC is sensitive to heat and can react with certain solvents, leading to significant losses. |
| Formation of Nitriles | 1. Control the pH: Maintain a neutral to slightly alkaline pH (around 6.5-7.0) during hydrolysis to favor the formation of isothiocyanates over nitriles.[12] Acidic conditions can promote the formation of benzyl nitrile.[12] | The hydrolysis of this compound can yield different products depending on the reaction conditions. |
Issue 2: Poor Recovery of BITC During Extraction
| Potential Cause | Troubleshooting Step | Explanation |
| Inappropriate Solvent Choice | 1. Switch to a non-hydroxylated solvent: Use chloroform or dichloromethane for extraction.[8][9] 2. Perform a solvent comparison study: Test different recommended solvents to determine the optimal one for your specific matrix. | Hydroxylated solvents can react with the isothiocyanate group, forming inactive derivatives and significantly reducing recovery.[8][9][10] |
| Adsorption to Labware | 1. Use silanized glassware: Treat glassware with a silanizing agent to reduce active sites for adsorption. 2. Consider low-adsorption tubes: For smaller volumes, use microcentrifuge tubes designed for low protein/compound binding. | Isothiocyanates can be reactive and may adsorb to the surface of standard laboratory glassware and plastics, leading to losses.[8] |
| Sample Matrix Effects | 1. Perform a matrix spike recovery experiment: Add a known amount of BITC standard to your sample matrix before extraction to assess recovery efficiency. 2. Sample dilution: If ion suppression is suspected in LC-MS analysis, diluting the final extract may help mitigate this effect.[8] | Components in the sample matrix can interfere with the extraction process or the analytical measurement. |
Data Presentation
Table 1: Effect of Extraction Solvent and Method on Benzyl Isothiocyanate Yield from Fresh Salvadora persica Roots
| Extraction Solvent | Extraction Method | BITC Yield (%) by HPTLC | BITC Yield (%) by HPLC |
| Chloroform | Maceration (Cold) | 2.111 | 2.410 |
| Chloroform | Soxhlet (Hot) | 0.920 | 0.880 |
| Acetone | Maceration (Cold) | 0.142 | 0.120 |
| Acetone | Soxhlet (Hot) | 0.032 | 0.037 |
| Ethanol | Maceration (Cold) | 0.071 | 0.063 |
| Ethanol | Soxhlet (Hot) | 0.036 | 0.040 |
| Data adapted from Abdel-Kader et al., 2019.[9] |
Table 2: Influence of pH and Temperature on Myrosinase Activity
| Parameter | Condition | Myrosinase Activity | BITC Formation |
| pH | 3.0 | Low | Favors nitrile formation |
| 5.0 - 7.0 | Optimal | Favors isothiocyanate formation | |
| 9.0 | Slightly reduced | High isothiocyanate formation | |
| Temperature (°C) | 25 | Good | High |
| 37 | Optimal | High | |
| 45 | High | Slightly reduced | |
| >60 | Significantly reduced/inactivated | Low | |
| Compiled from multiple sources.[4][6][11][17] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of this compound and Extraction of BITC
-
Sample Preparation:
-
Weigh a known amount of fresh plant material (e.g., papaya seeds).
-
Thoroughly crush or homogenize the material in distilled water to initiate enzymatic hydrolysis.[15]
-
-
Autolysis:
-
Allow the homogenate to stand for an extended period (e.g., overnight for 17 hours) at room temperature (25-27°C) to ensure complete hydrolysis of this compound.[15]
-
-
Solvent Extraction:
-
Phase Separation:
-
Centrifuge the mixture (e.g., at 3500 rpm for 5 minutes) to separate the aqueous and organic layers.[15]
-
-
Collection and Drying:
-
Carefully collect the lower organic layer containing the BITC.
-
Dry the organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.[8][15]
-
-
Concentration:
-
Storage and Analysis:
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., acetonitrile (B52724) for HPLC).
-
Store the extract at -20°C until analysis.[14]
-
Visualizations
Caption: this compound hydrolysis pathway.
Caption: Workflow for BITC extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. The activity of myrosinase from broccoli (Brassica oleracea L. cv. Italica): influence of intrinsic and extrinsic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzyl isothiocyanate: maximising production in papaya tissue extracts - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Encapsulation of Benzyl Isothiocyanate with β-Cyclodextrin Using Ultrasonication: Preparation, Characterization, and Antibacterial Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of benzyl isothiocyanate extracted from mashed green papaya by distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iosrjournals.org [iosrjournals.org]
- 16. The Impact of Domestic Cooking Methods on Myrosinase Stability, Glucosinolates and Their Hydrolysis Products in Different Cabbage (Brassica oleracea) Accessions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tost.unise.org [tost.unise.org]
Technical Support Center: Method Development for Separating Glucotropaeolin
Welcome to the technical support center for the separation of Glucotropaeolin (B1208891). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from other glucosinolates.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating this compound from other glucosinolates?
A1: The two primary chromatographic techniques for separating this compound are High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC).[1][2] HPLC is a widely used and robust method for glucosinolate analysis, often employing a reversed-phase C18 column.[3] HSCCC is a liquid-liquid chromatography technique that avoids the use of a solid support, which can be advantageous for preventing irreversible adsorption of the analyte.[1][2]
Q2: What are the main advantages of HPLC for this compound separation?
A2: HPLC offers high resolution, good selectivity, and excellent reproducibility for glucosinolate separation.[4][5] It is a well-established technique with a wide variety of available stationary phases, allowing for fine-tuning of the separation. Furthermore, methods for the analysis of desulfoglucosinolates by HPLC are well-validated.[3]
Q3: What are the key benefits of using HSCCC for this compound purification?
A3: HSCCC eliminates the solid support matrix, thereby avoiding issues like irreversible adsorption of the sample.[6] This can lead to higher recovery of the target compound. HSCCC is also highly versatile in terms of the solvent systems that can be used and is readily scalable for preparative purposes.[1] For highly polar compounds like glucosinolates, HSCCC can be a very effective purification method.[1]
Q4: What is the importance of the desulfation step in glucosinolate analysis by HPLC?
A4: For many traditional HPLC methods, glucosinolates are enzymatically treated with sulfatase to remove the sulfate (B86663) group, forming desulfoglucosinolates.[3][7] This step is often necessary because the anionic nature of intact glucosinolates can lead to poor retention and peak shape on standard reversed-phase columns. However, incomplete desulfation can be a source of variability in quantification.[7] Modern methods using UHPLC-MS/MS can often analyze intact glucosinolates without this step.[7][8]
Q5: Which other glucosinolates are commonly found with this compound and might co-elute?
A5: this compound is an aromatic glucosinolate.[3] Depending on the plant source, it can be found alongside other aromatic glucosinolates like gluconasturtiin (B1219410), as well as aliphatic and indole (B1671886) glucosinolates.[3] In reversed-phase HPLC, glucosinolates with similar polarities are more likely to co-elute. For instance, on a C18 column, the elution order is generally from more polar to less polar compounds. This compound has an approximate retention time of 13.8 minutes under specific gradient conditions, eluting after more polar glucosinolates like sinalbin (8.1 min) and before less polar ones like gluconasturtiin (18.0 min).[3] Careful optimization of the mobile phase gradient is crucial to achieve good resolution.
Troubleshooting Guides
HPLC Method Development and Troubleshooting
Issue 1: Peak Tailing of the this compound Peak
-
Possible Cause 1: Secondary Interactions with Residual Silanols: The silica (B1680970) backbone of C18 columns can have residual silanol (B1196071) groups that are ionized at mid-range pH, leading to secondary interactions with the polar this compound molecule and causing peak tailing.[9][10][11]
-
Possible Cause 2: Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For anionic compounds like glucosinolates, a lower pH is generally preferable in reversed-phase chromatography.
-
-
Possible Cause 3: Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[10]
-
Solution: Reduce the sample concentration or injection volume. If the peak shape improves, column overload was the likely issue.
-
-
Possible Cause 4: Column Bed Deformation: A void at the column inlet or a blocked frit can disrupt the sample flow path, causing peak tailing.[10][11]
-
Solution: First, try back-flushing the column. If this does not resolve the issue, replacing the column may be necessary. Using a guard column can help protect the analytical column from particulate matter.
-
Issue 2: Peak Broadening
-
Possible Cause 1: Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening.
-
Solution: Minimize the length and internal diameter of all connecting tubing.
-
-
Possible Cause 2: Low Column Efficiency: An old or poorly packed column will exhibit reduced efficiency and broader peaks.
-
Solution: Replace the column with a new one of the same type.
-
-
Possible Cause 3: Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak broadening.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used, keep the injection volume as small as possible.
-
HSCCC Method Development and Troubleshooting
Issue 1: Poor Resolution of this compound from other Glucosinolates
-
Possible Cause 1: Inappropriate Two-Phase Solvent System: The choice of the solvent system is critical for achieving separation in HSCCC, as it determines the partition coefficient (K) of the analytes.[12]
-
Solution: Systematically screen different solvent systems to find one that provides optimal K values (ideally between 0.5 and 2.0) for this compound and its closest eluting contaminants. A common starting point for polar compounds is a hexane-ethyl acetate-methanol-water (HEMWat) system, with varying ratios.[13]
-
-
Possible Cause 2: Emulsion Formation: Some sample components or solvent systems can form emulsions, which disrupts the separation process.
-
Solution: Test the chosen solvent system with the sample extract in a vial before running it on the instrument. If an emulsion forms, the solvent system needs to be modified.
-
Issue 2: Low Recovery of this compound
-
Possible Cause 1: Suboptimal Partition Coefficient: If the K value for this compound is too high, it will be strongly retained in the stationary phase, leading to a very broad peak and low recovery. If the K value is too low, it will elute too quickly with poor separation.
-
Solution: Adjust the solvent system composition to achieve an optimal K value.
-
-
Possible Cause 2: Incorrect Flow Rate or Rotational Speed: The flow rate of the mobile phase and the rotational speed of the centrifuge affect the retention of the stationary phase and the separation efficiency.
-
Solution: Optimize the flow rate and rotational speed for the specific solvent system and separation.
-
Quantitative Data Comparison
| Parameter | Preparative HPLC (Reversed-Phase C18) | High-Speed Counter-Current Chromatography (HSCCC) |
| Purity | Can achieve high purity (>98%) with optimized methods.[11][14] | Purity of >95% is achievable.[1] |
| Yield/Recovery | Recovery can be variable and may be lower due to irreversible adsorption on the solid support. | Generally offers higher recovery due to the absence of a solid support.[6] |
| Throughput | Can be lower for preparative scale due to the need for multiple runs for large sample amounts. | Can handle larger sample loads (grams) in a single run, leading to higher throughput.[1] |
| Solvent Consumption | Can be high, especially for large-scale purifications. | Often more economical in terms of solvent usage compared to preparative HPLC for the same amount of purified product. |
| Method Development | Well-established protocols are available for glucosinolates. | Selection of the two-phase solvent system can be more complex and time-consuming.[15] |
Experimental Protocols
Protocol 1: Sample Preparation and Extraction of Glucosinolates
This protocol is a general method for extracting glucosinolates from plant material.
-
Lyophilization and Grinding: Freeze-dry the plant material and grind it into a fine powder.
-
Extraction:
-
Weigh approximately 100 mg of the dried powder into a centrifuge tube.
-
Add 2 mL of 70% methanol (B129727) pre-heated to 70°C.
-
Vortex thoroughly and place in a water bath at 70°C for 20 minutes.
-
Centrifuge at 3,000 x g for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction of the pellet with another 2 mL of 70% methanol.
-
Combine the supernatants.
-
-
Purification (Optional, for desulfoglucosinolate analysis):
-
The combined supernatant can be loaded onto a DEAE-Sephadex A-25 column.
-
Wash the column with water and then a sodium acetate (B1210297) buffer.
-
Apply a purified sulfatase solution and allow it to react overnight at room temperature.[3]
-
Elute the desulfoglucosinolates with water.[3]
-
-
Final Preparation: Evaporate the solvent from the purified extract (or the combined supernatants if analyzing intact glucosinolates) under a stream of nitrogen or by freeze-drying. Reconstitute the residue in a known volume of mobile phase for injection.
Protocol 2: Preparative HPLC Separation of this compound
-
Column: C18 preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-40 min: Gradient from 5% to 30% B
-
40-45 min: Gradient to 95% B (column wash)
-
45-50 min: Hold at 95% B
-
50-55 min: Return to 5% B
-
55-65 min: Re-equilibration at 5% B
-
-
Flow Rate: 20 mL/min
-
Detection: UV at 229 nm
-
Injection Volume: 1-5 mL, depending on sample concentration and column loading capacity.
-
Fraction Collection: Collect fractions based on the elution time of the this compound peak, determined from analytical runs.
-
Post-Purification: Analyze the collected fractions for purity by analytical HPLC. Pool the pure fractions and remove the solvent by lyophilization or evaporation.
Protocol 3: Preparative HSCCC Separation of this compound
-
Solvent System Selection:
-
Prepare several two-phase solvent systems, for example, using n-hexane, ethyl acetate, methanol, and water (HEMWat) in different ratios.
-
Determine the partition coefficient (K) of this compound in each system by dissolving a small amount of the crude extract in a 1:1 mixture of the upper and lower phases, vortexing, allowing the phases to separate, and analyzing the concentration of this compound in each phase by HPLC. Aim for a K value between 0.5 and 2.0. A suitable starting system for glucosinolates is 1-propanol-acetonitrile-saturated aqueous ammonium (B1175870) sulfate-water (1:0.5:1.2:1).[1]
-
-
HSCCC Instrument Preparation:
-
Fill the column with the stationary phase (typically the more viscous phase).
-
Set the desired rotational speed (e.g., 800-1000 rpm).
-
-
Separation:
-
Pump the mobile phase through the column at a constant flow rate (e.g., 5-10 mL/min) until hydrodynamic equilibrium is reached.
-
Dissolve the crude extract in a mixture of the upper and lower phases and inject it into the column.
-
Continue pumping the mobile phase and collect fractions.
-
-
Fraction Analysis: Analyze the collected fractions by analytical HPLC to identify those containing pure this compound.
-
Post-Purification: Pool the pure fractions and remove the solvents by evaporation.
Visualizations
Caption: Experimental workflow for the separation of this compound.
Caption: Decision tree for troubleshooting HPLC peak shape issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. Preparative Fractionation of Phenolic Compounds and Isolation of an Enriched Flavonol Fraction from Winemaking Industry By-Products by High-Performance Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Determination of 18 Intact Glucosinolates in Brassicaceae Vegetables by UHPLC-MS/MS: Comparing Tissue Disruption Methods for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromtech.com [chromtech.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. A simple method to optimize the HSCCC two-phase solvent system by predicting the partition coefficient for target compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solvent System Selection Strategies in Countercurrent Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PREPARATIVE SEPARATION OF AXIFOLIN-3-GLUCOSIDE, HYPEROSIDE AND AMYGDALIN FROM PLANT EXTRACTS BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving the Reproducibility of Glucotropaeolin Bioactivity Assays
Welcome to the technical support center for Glucotropaeolin bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to help improve the reproducibility and reliability of their experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research.
Troubleshooting Guide
This guide addresses common issues encountered during this compound bioactivity assays in a question-and-answer format.
Q1: I'm seeing high variability in my cell viability (e.g., MTT) assay results between experiments. What could be the cause?
A1: High variability in cell viability assays can stem from several factors:
-
Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a common source of variability. Ensure a homogenous cell suspension before and during plating. Moving plates too quickly after seeding can cause cells to accumulate at the edges of the wells.[1]
-
Cell Passage Number: The physiological and metabolic state of cells can change with increasing passage number. Using cells within a consistent and low passage range for all experiments is crucial for reproducibility.[2][3]
-
This compound/BITC Stability: this compound and its active form, benzyl (B1604629) isothiocyanate (BITC), can be unstable. Prepare fresh solutions for each experiment and protect them from light and high temperatures.
-
Incomplete Formazan (B1609692) Solubilization (MTT Assay): In the MTT assay, ensure the complete dissolution of formazan crystals before reading the absorbance. Incomplete solubilization will lead to inaccurate readings.[4][5]
-
Evaporation: In long-term assays, evaporation from the outer wells of a plate can concentrate media components and affect cell growth. To mitigate this, fill the outer wells with sterile water or PBS and do not use them for experimental samples.[1]
Q2: My apoptosis assay (e.g., Annexin V/PI staining) results are inconsistent. What should I check?
A2: Inconsistent apoptosis results can be due to:
-
Timing of Analysis: Apoptosis is a dynamic process. The timing of your analysis after treatment is critical. A time-course experiment is recommended to determine the optimal time point to observe early and late apoptosis.
-
Cell Harvesting Technique: Over-trypsinization can damage cell membranes, leading to false-positive necrotic cells (PI positive). Use a gentle cell detachment method and collect both adherent and floating cells for analysis.[6]
-
Reagent Concentration: The concentrations of Annexin V and Propidium Iodide (PI) may need to be optimized for your specific cell line. It is advisable to titrate the reagents to determine the optimal concentrations.[7]
-
Compensation Settings in Flow Cytometry: Incorrect compensation for spectral overlap between the fluorochromes (e.g., FITC and PI) can lead to inaccurate quantification of apoptotic populations. Always include single-stained controls to set up compensation correctly.[6][7]
Q3: I am not observing the expected changes in my Western blot analysis of signaling proteins after this compound treatment. What could be wrong?
A3: Challenges with Western blot results can be addressed by considering the following:
-
Sub-optimal Lysis Buffer: The choice of lysis buffer is critical for efficient protein extraction. Ensure your lysis buffer is appropriate for the target protein and subcellular localization. For example, RIPA buffer is a good starting point for whole-cell lysates.[8]
-
Protein Degradation: Work quickly and on ice during sample preparation to prevent protein degradation by proteases. The addition of protease and phosphatase inhibitors to your lysis buffer is essential.[9]
-
Insufficient Protein Loading: Ensure you are loading an equal amount of protein in each lane. Perform a protein concentration assay (e.g., BCA or Bradford) before loading your samples.[9] A loading control (e.g., GAPDH, β-actin) is crucial to confirm equal loading.
-
Poor Antibody Performance: The primary antibody may not be optimal. Ensure the antibody is validated for Western blotting and used at the recommended dilution. Consider testing a different antibody if issues persist.
Frequently Asked Questions (FAQs)
Q1: What is the active form of this compound in bioactivity assays?
A1: this compound is a glucosinolate. In the presence of the enzyme myrosinase, which can be present in plant-derived extracts or released from damaged cells, this compound is hydrolyzed to form benzyl isothiocyanate (BITC). BITC is considered the primary bioactive compound responsible for the observed anticancer and other biological effects.[10]
Q2: Should I use this compound or benzyl isothiocyanate (BITC) for my experiments?
A2: The choice depends on your research question. If you are studying the effects of a whole plant extract or want to understand the metabolism of this compound, using the parent compound is appropriate. However, for mechanistic studies targeting specific cellular pathways, using the active form, BITC, provides more direct and reproducible results, as it eliminates the variable of enzymatic conversion.
Q3: What are the typical effective concentrations of benzyl isothiocyanate (BITC) in cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) of BITC varies depending on the cancer cell line and the duration of treatment. Generally, IC50 values are in the low micromolar range. For example, in AGS human gastric adenocarcinoma cells, the IC50 is approximately 10 µM for a 24-hour treatment and 5 µM for a 48-hour treatment.[11] In human acute myeloid leukemia SKM-1 cells, the IC50 is around 4.15 µM after 24 hours.[12]
Q4: How should I prepare and store this compound and BITC solutions?
A4: Stock solutions of this compound and BITC are typically prepared in dimethyl sulfoxide (B87167) (DMSO).[13] For working solutions, dilute the stock in the appropriate cell culture medium. It is recommended to prepare fresh working solutions for each experiment to avoid degradation. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Quantitative Data Summary
The following tables summarize quantitative data for benzyl isothiocyanate (BITC) bioactivity.
Table 1: IC50 Values of Benzyl Isothiocyanate (BITC) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| AGS | Gastric Adenocarcinoma | 24 | ~10 | [11] |
| AGS | Gastric Adenocarcinoma | 48 | ~5 | [11] |
| SKM-1 | Acute Myeloid Leukemia | 24 | 4.15 | [12] |
| SKM/VCR | Drug-Resistant Acute Myeloid Leukemia | 24 | 4.76 | [12] |
| SCC9 | Oral Squamous Cell Carcinoma | Not Specified | 1.8 - 17 | [10] |
| 8505C | Anaplastic Thyroid Carcinoma | Not Specified | 27.56 | [14] |
| CAL-62 | Anaplastic Thyroid Carcinoma | Not Specified | 28.30 | [14] |
| CLBL-1 | Canine B-cell Lymphoma | 24 | < 5 | [15] |
| CLB70 | Canine B-cell Lymphoma | 24 | < 5 | [15] |
| GL-1 | Canine B-cell Leukemia | 24 | ~10 | [15] |
| CNK-89 | Canine NK-cell Lymphoma | 24 | 13.33 | [15] |
Experimental Protocols
Here are detailed methodologies for key experiments cited in the troubleshooting and FAQ sections.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound or BITC on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound or Benzyl Isothiocyanate (BITC)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.[13]
-
Prepare serial dilutions of this compound or BITC in complete culture medium. A stock solution is typically prepared in DMSO.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a plate reader.[13]
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound or BITC.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound or Benzyl Isothiocyanate (BITC)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound or BITC for the specified time.
-
Harvest both floating and adherent cells. For adherent cells, use gentle trypsinization.
-
Wash the cells with cold PBS and centrifuge.[13]
-
Resuspend the cells in 1X binding buffer provided in the kit at a concentration of ~1 x 10^6 cells/mL.[7]
-
Add Annexin V-FITC and Propidium Iodide (PI) to 100 µL of the cell suspension.[13]
-
Incubate the cells in the dark at room temperature for 15 minutes.[7][13]
-
Add 400 µL of 1X binding buffer to each tube.[7]
-
Analyze the cells by flow cytometry within 1 hour.[13]
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Wash cell pellets with ice-cold PBS and lyse in RIPA buffer on ice for 30 minutes.[9]
-
Centrifuge the lysates at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[9]
-
Determine the protein concentration of the supernatant using the BCA assay.[13]
-
Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.[8][9]
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[13]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[13]
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound's bioactive product, BITC.
Experimental Workflow
References
- 1. marinbio.com [marinbio.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.kr]
- 3. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Apoptosis Protocols | USF Health [health.usf.edu]
- 7. kumc.edu [kumc.edu]
- 8. biomol.com [biomol.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Benzyl isothiocyanate inhibits invasion and induces apoptosis via reducing S100A4 expression and increases PUMA expression in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzyl Isothiocyanate-Induced Cytotoxicity via the Inhibition of Autophagy and Lysosomal Function in AGS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Effect of Benzyl Isothiocyanate on Anaplastic Thyroid Cancer Evaluated by Network Pharmacology Combined with Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Enhancing Glucotropaeolin Production in Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in increasing the production of glucotropaeolin (B1208891) in cell cultures.
Troubleshooting Guides & FAQs
Culture Initiation and Growth
Q1: My Tropaeolum majus explants are not forming callus. What could be the issue?
A1: Callus induction can be influenced by several factors. Here are some troubleshooting steps:
-
Explant Choice: Young, actively growing tissues such as leaf petioles, internodes, or hypocotyls are generally more responsive.
-
Sterilization: Ensure your surface sterilization protocol is effective without being overly harsh, which can cause tissue death. If you see contamination, you may need to adjust the concentration or duration of your sterilizing agents (e.g., sodium hypochlorite). If the explants turn white and die, consider reducing the sterilization time or agent concentration.
-
Plant Growth Regulators (PGRs): The combination and concentration of auxins and cytokinins are critical. A common starting point for Tropaeolum majus would be a Murashige and Skoog (MS) medium supplemented with an auxin like 2,4-Dichlorophenoxyacetic acid (2,4-D) or α-naphthaleneacetic acid (NAA) and a cytokinin like 6-Benzylaminopurine (BAP) or Kinetin (KN). High-efficiency callus induction has been observed in other species with combinations like 4.0 mg/L NAA with 0.5 mg/L BAP.[1] Experiment with a range of concentrations to find the optimal balance for your specific plant material.
-
Culture Conditions: Ensure cultures are incubated in the dark, as light can sometimes inhibit callus formation. A standard temperature of 25 ± 2°C is recommended.
Q2: My callus is not growing well or is turning brown.
A2: Poor callus growth or browning can indicate stress or nutrient depletion. Consider the following:
-
Subculture Frequency: Subculture your callus to fresh medium every 2-4 weeks to replenish nutrients and avoid the buildup of toxic metabolites.
-
Medium Composition: Ensure your MS medium contains the necessary macronutrients, micronutrients, and vitamins. For glucosinolate-producing cultures, the sulfur content is particularly important.
-
PGR Concentrations: The PGR concentrations that induce callus may not be optimal for its proliferation. You might need to adjust the hormone balance for the maintenance phase.
-
Phenolic Compounds: Browning is often due to the oxidation of phenolic compounds released from the cut surface of the explant. Adding antioxidants like ascorbic acid or citric acid to the medium can help mitigate this.
Q3: I am having difficulty establishing a fine cell suspension culture from my friable callus.
A3: Transitioning from solid to liquid culture can be challenging.
-
Callus Quality: Only use friable, healthy-looking callus for initiating suspension cultures. Compact or nodular callus will not disperse well.
-
Agitation Speed: Start with a moderate agitation speed (e.g., 100-120 rpm) on an orbital shaker. Too low a speed may not adequately disperse the cells, while too high a speed can cause shear stress and cell damage.
-
Inoculum Density: The initial density of cells in the liquid medium is crucial. A very low density may prevent the cells from conditioning the medium and initiating growth.
-
Subculturing: In the initial stages, you may need to subculture more frequently to select for rapidly growing, well-dispersed cell aggregates.
Increasing this compound Production
Q4: My cell cultures are growing well, but the this compound yield is low.
A4: Low secondary metabolite production in undifferentiated cells is a common issue. Several strategies can be employed to enhance yield:
-
Elicitation: The application of elicitors, which are stress-inducing compounds, can trigger defense responses in plant cells and upregulate the biosynthesis of secondary metabolites like this compound.
-
Precursor Feeding: Supplying the biosynthetic pathway with precursor molecules can increase the final product yield.
-
Medium Optimization: Adjusting the components of the culture medium can significantly impact production.
-
Hairy Root Cultures: For many plant species, differentiated cultures like hairy roots are more biochemically stable and productive than undifferentiated cell suspensions.
Q5: What elicitors can I use to increase this compound production, and at what concentrations?
A5: Jasmonates and salicylates are effective elicitors for glucosinolate biosynthesis.[2]
-
Methyl Jasmonate (MeJA): MeJA has been shown to be a potent elicitor. Concentrations in the range of 25-100 µM are often effective.
-
Salicylic Acid (SA) and Acetylsalicylic Acid (ASA): These compounds can also induce glucosinolate production. For Tropaeolum majus hairy root cultures, a 24-hour treatment with 0.2 mM ASA resulted in a 3-fold increase in this compound production.
-
Yeast Extract (YE): As a biotic elicitor, yeast extract can also stimulate production.
Q6: How can I use precursor feeding to boost my this compound yield?
A6: this compound is an aromatic glucosinolate derived from the amino acid L-phenylalanine.
-
Phenylalanine Feeding: Supplementing the culture medium with L-phenylalanine can increase the availability of the primary precursor for this compound synthesis.
-
Cysteine Feeding: As glucosinolates are sulfur-containing compounds, providing a sulfur source like L-cysteine can also be beneficial.
-
Combined Strategy: A combined approach of elicitation and precursor feeding can have a synergistic effect. In Tropaeolum majus hairy root cultures, a combined treatment of acetylsalicylic acid with phenylalanine and cysteine resulted in a 4.8-fold increase in this compound production.
Q7: What aspects of the culture medium are most important to optimize for this compound production?
A7:
-
Sulfur Concentration: Glucosinolates contain sulfur, and their synthesis can be limited by its availability. Standard MS medium contains approximately 1.7 mM sulfate (B86663). Increasing the sulfate concentration in the medium can lead to a massive increase in this compound content. Studies on Tropaeolum majus in vitro plants showed that a fivefold enhancement of the sulfate concentration resulted in a significant increase in this compound levels.[2][3][4]
-
Nitrogen to Sulfur Ratio: The balance between nitrogen and sulfur in the medium can also influence glucosinolate accumulation.
Q8: Should I consider using hairy root cultures instead of cell suspension cultures?
A8: Hairy root cultures, induced by transformation with Agrobacterium rhizogenes, offer several advantages for secondary metabolite production:
-
Genetic and Biochemical Stability: They tend to be more stable than cell suspension cultures over long-term cultivation.
-
High Growth Rate: Hairy roots typically grow rapidly in hormone-free medium.
-
Organized Structure: As a differentiated organ, they often maintain biosynthetic pathways more effectively than undifferentiated cells.
-
Proven Production: Hairy root cultures of Tropaeolum majus have been shown to produce significant amounts of this compound.
Data Presentation
Table 1: Effect of Elicitation on this compound Production in Tropaeolum majus Hairy Root Cultures
| Elicitor | Concentration | Treatment Duration | Fold Increase in this compound |
| Acetylsalicylic Acid (ASA) | 0.2 mM | 24 hours | 3.0 |
| Methyl Jasmonate (MeJA) | 50 µM | 24 hours | ~2.0 |
| Yeast Extract (YE) | 0.05% (w/v) | 24 hours | ~1.5 |
Data synthesized from studies on Tropaeolum majus hairy root cultures.
Table 2: Effect of Precursor Feeding on this compound Production in Tropaeolum majus Hairy Root Cultures
| Precursor(s) | Concentration(s) | Treatment Duration | Fold Increase in this compound |
| L-Phenylalanine + L-Cysteine | Not specified | 24 hours | 2.0 |
Data synthesized from studies on Tropaeolum majus hairy root cultures.
Table 3: Synergistic Effect of Combined Elicitation and Precursor Feeding in Tropaeolum majus Hairy Root Cultures
| Treatment | Concentration(s) | Treatment Duration | Fold Increase in this compound |
| ASA + (L-Phenylalanine + L-Cysteine) | 0.2 mM ASA | 24 hours | 4.8 |
Data synthesized from studies on Tropaeolum majus hairy root cultures.
Table 4: Effect of Medium Sulfate Concentration on this compound Content in Tropaeolum majus In Vitro Plants
| Medium Sulfate Concentration | This compound Content (µmol/g DW) |
| 1.7 mM (Standard MS) | 10 - 50 |
| 8.3 mM (5x Standard MS) | Up to 81 |
Data from studies on Tropaeolum majus in vitro plants, demonstrating the principle of sulfur's importance.[2]
Experimental Protocols
Protocol 1: Establishment of Tropaeolum majus Hairy Root Cultures
-
Explant Preparation:
-
Germinate Tropaeolum majus seeds under sterile conditions on a hormone-free MS medium.
-
Excise leaf discs or stem segments from 2-3 week-old sterile plantlets.
-
-
Agrobacterium rhizogenes Inoculation:
-
Culture a virulent strain of A. rhizogenes (e.g., A4, LBA9402) in liquid YEB medium overnight at 28°C with shaking.
-
Pellet the bacteria by centrifugation and resuspend in liquid MS medium to an OD600 of 0.4-0.6.
-
Wound the surface of the explants with a sterile scalpel and dip them in the bacterial suspension for 15-30 minutes.
-
-
Co-cultivation:
-
Blot the explants on sterile filter paper to remove excess bacteria.
-
Place the explants on solid, hormone-free MS medium.
-
Co-cultivate in the dark at 25°C for 2-3 days.
-
-
Bacterial Elimination and Root Selection:
-
Transfer the explants to solid, hormone-free MS medium containing an antibiotic to eliminate A. rhizogenes (e.g., 500 mg/L cefotaxime).
-
Subculture every 2 weeks onto fresh antibiotic-containing medium.
-
Hairy roots should emerge from the wounded sites within 2-4 weeks.
-
Once the roots are 1-2 cm long and free of bacteria, excise them and transfer to fresh solid medium.
-
-
Establishment in Liquid Culture:
-
Transfer established, rapidly growing, bacteria-free hairy roots into liquid, hormone-free MS medium.
-
Maintain on an orbital shaker at 100-120 rpm at 25°C in the dark.
-
Subculture every 3-4 weeks by transferring a portion of the root biomass to fresh medium.
-
Protocol 2: Elicitation and Precursor Feeding for Enhanced this compound Production
-
Culture Preparation:
-
Use established, 14-day-old hairy root cultures in the late-logarithmic growth phase.
-
-
Elicitor and Precursor Stock Solution Preparation:
-
Prepare stock solutions of your chosen elicitors (e.g., 50 mM Acetylsalicylic Acid, 10 mM Methyl Jasmonate) and precursors (e.g., 100 mM L-phenylalanine, 100 mM L-cysteine).
-
Sterilize the solutions by filtration through a 0.22 µm syringe filter.
-
-
Treatment Application:
-
Add the sterile stock solutions to the hairy root cultures to achieve the desired final concentration (e.g., 0.2 mM ASA, 50 µM MeJA, and appropriate precursor concentrations). For combined treatments, add the respective solutions simultaneously.
-
Incubate the treated cultures for a defined period, for example, 24 hours.
-
-
Post-Treatment Culture:
-
After the treatment period, carefully remove the roots from the elicitor-containing medium.
-
Transfer the roots to fresh, elicitor-free liquid MS medium.
-
Continue to culture for a production phase, for example, an additional 3-6 days.
-
-
Harvesting and Analysis:
-
Harvest the hairy root biomass by vacuum filtration.
-
Rinse with distilled water and blot dry.
-
Record the fresh weight, then freeze-dry to determine the dry weight.
-
Store the dried tissue at -20°C or below until extraction.
-
Protocol 3: Extraction and Quantification of this compound
-
Extraction:
-
Grind the freeze-dried tissue to a fine powder.
-
Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.
-
Add 1 mL of 70% methanol (B129727) pre-heated to 70°C.
-
Incubate at 70°C for 10 minutes to inactivate myrosinase enzymes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.
-
-
Quantification by HPLC:
-
Filter the pooled supernatant through a 0.45 µm filter.
-
Analyze the extract using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector set to 229 nm.
-
Use a gradient elution with water (A) and acetonitrile (B52724) (B). A typical gradient might be: 0-1 min, 1.5% B; 1-6 min, 1.5-5% B; 6-8 min, 5-21% B; 8-15 min, 21-29% B, followed by a wash and re-equilibration.
-
Quantify this compound by comparing the peak area to a standard curve prepared with a purified this compound standard.
-
Visualizations
Caption: this compound biosynthesis pathway and points of intervention.
Caption: Workflow for enhancing this compound production in cell cultures.
References
Technical Support Center: Optimization of Fermentation Conditions for Microbial Metabolism of Glucotropaeolin
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the microbial fermentation of Glucotropaeolin. It provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimentation.
Troubleshooting Guides
This section addresses common challenges that may arise during the fermentation of this compound and the subsequent analysis of its metabolites, offering structured solutions to overcome them.
Issue 1: Low Yield of Benzyl (B1604629) Isothiocyanate (BITC)
| Possible Cause | Solution |
| Suboptimal pH | The pH of the fermentation medium is a critical factor influencing the metabolic output. Acidic conditions (pH < 7) have been shown to favor the formation of benzyl cyanide (benzyl nitrile) over BITC. To maximize BITC yield, it is recommended to maintain the fermentation pH in the neutral to slightly alkaline range (pH 7.0-8.0). This can be achieved by using a buffered medium or implementing a pH control strategy during fermentation. |
| Inappropriate Microbial Strain | The efficiency of BITC production varies among different microbial strains. Some microbes may predominantly produce nitriles or other byproducts. It is crucial to select a strain with high myrosinase-like activity and a known preference for isothiocyanate production. Bacteroides thetaiotaomicron is a well-characterized human gut commensal bacterium capable of metabolizing this compound to BITC.[1][2] |
| Suboptimal Temperature | Temperature fluctuations can negatively impact microbial growth and enzymatic activity, leading to reduced BITC production. For most human gut microbes, the optimal temperature for growth and metabolism is approximately 37°C. Maintaining a constant and optimal temperature throughout the fermentation process is essential. |
| Poor Extraction Efficiency | The method employed for extracting BITC from the fermentation broth can significantly affect the perceived yield. Chloroform (B151607) has been demonstrated to be an effective solvent for BITC extraction.[3][4] To ensure maximum recovery, it is important to optimize the extraction protocol, including vigorous mixing and complete phase separation. |
| BITC Degradation | BITC is a reactive molecule and can be subject to degradation by other microorganisms or react with components present in the fermentation medium. For example, Enterobacter cloacae has been identified as a bacterium capable of degrading BITC to benzylamine (B48309) and hydrogen sulfide.[5][6][7] To mitigate this, consider the composition of the microbial culture and analyze samples at various time points to monitor the kinetics of BITC formation and potential degradation. |
Issue 2: Inconsistent Fermentation Results
| Possible Cause | Solution |
| Inoculum Variability | Variations in the age, density, and metabolic state of the microbial inoculum can lead to inconsistent results between experiments. To ensure reproducibility, it is vital to standardize the inoculum preparation procedure, using a consistent cell density and growth phase for each fermentation. |
| Media Composition Inconsistency | Even minor variations in the preparation of the fermentation medium can influence microbial growth and metabolic pathways. Precise and consistent preparation of the medium is critical for obtaining reproducible results. |
| Failure to Maintain Anaerobic Conditions | The gut microbiome is predominated by obligate anaerobes, and exposure to oxygen can inhibit their growth and metabolic activity.[8] All manipulations, including media preparation, inoculation, and sampling, should be performed under strict anaerobic conditions, typically within an anaerobic chamber. |
| Contamination | The presence of contaminating microorganisms can significantly alter the outcome of the fermentation.[9][10][11] Strict aseptic techniques must be employed throughout the experimental process to prevent contamination. Regularly monitor the culture for any signs of contamination. |
Issue 3: Contamination of the Fermentation Culture
| Possible Cause | Solution |
| Improper Sterilization | Incomplete sterilization of the fermenter, media, or other equipment is a common source of contamination.[11] It is essential to verify the proper functioning of sterilization equipment, such as autoclaves, and to ensure that all materials are subjected to the appropriate sterilization cycle. |
| Contaminated Inoculum | The initial microbial culture may itself be a source of contamination. Before initiating a large-scale fermentation, the purity of the inoculum should be confirmed by plating on both selective and non-selective agar (B569324) media.[11] |
| Airborne Contamination | Contaminants can be introduced from the surrounding air during procedures such as inoculation or sampling.[9] To minimize this risk, all manipulations should be performed in a clean and controlled environment, such as a laminar flow hood or an anaerobic chamber. |
| Leaky Seals or Connections | Defective seals or connections in the fermenter can create entry points for contaminants.[9] Regular inspection and maintenance of the fermentation equipment are necessary to ensure its integrity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound in gut bacteria? A1: The metabolism of this compound by gut bacteria is initiated by a myrosinase-like enzyme that hydrolyzes the thioglucosidic bond, releasing glucose and an unstable aglycone intermediate. This intermediate can then spontaneously rearrange to form either benzyl isothiocyanate (BITC) or benzyl cyanide, with the outcome being heavily influenced by the surrounding pH.
Q2: Which bacterial species are known to metabolize this compound? A2: Several species of gut bacteria have been shown to metabolize this compound, including members of the genera Bacteroides (such as Bacteroides thetaiotaomicron), Lactobacillus, and Bifidobacterium.[1]
Q3: How does pH influence the products of this compound metabolism? A3: The pH of the fermentation medium is a critical determinant of the final metabolic products. Neutral to slightly alkaline conditions (pH 7-8) favor the formation of benzyl isothiocyanate (BITC), while acidic conditions (pH < 7) promote the formation of benzyl cyanide.
Q4: What is a suitable medium for the anaerobic fermentation of this compound with gut bacteria? A4: A commonly used medium for the cultivation of anaerobic gut bacteria is Tryptone-Yeast Extract-Glucose (TYG) broth. It is imperative that the medium is properly deoxygenated and maintained under strict anaerobic conditions throughout the experiment.[1]
Q5: What analytical methods are suitable for quantifying this compound and its metabolites? A5: High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) or Mass Spectrometry (MS) detector is a widely used and reliable method for the quantification of this compound, BITC, and benzyl cyanide.[12][13][14][15] Gas Chromatography (GC) is also a suitable technique, particularly for the analysis of volatile compounds like isothiocyanates and nitriles.[16]
Experimental Protocols
Protocol 1: Anaerobic Fermentation of this compound with Bacteroides thetaiotaomicron
Materials:
-
Bacteroides thetaiotaomicron (e.g., VPI-5482)
-
Tryptone-Yeast Extract-Glucose (TYG) medium
-
This compound potassium salt
-
Anaerobic chamber
-
Sterile culture tubes or serum bottles with butyl rubber stoppers and aluminum crimp seals
-
Syringes and needles for anaerobic transfers
Procedure:
-
Prepare Anaerobic Medium: Prepare TYG medium according to the standard formulation. Dispense the medium into culture tubes or serum bottles inside an anaerobic chamber. Seal the vessels and autoclave.
-
Prepare this compound Stock Solution: Inside the anaerobic chamber, prepare a stock solution of this compound in anaerobic, sterile water. Filter-sterilize the solution into a sterile, sealed vial.
-
Inoculum Activation: In the anaerobic chamber, inoculate a tube of TYG medium with B. thetaiotaomicron from a frozen stock. Incubate at 37°C until the culture reaches the late logarithmic phase of growth.
-
Fermentation Setup: In the anaerobic chamber, subculture the activated B. thetaiotaomicron culture into fresh TYG medium to a desired starting optical density (e.g., OD600 of 0.05).
-
Substrate Addition: Add the sterile this compound stock solution to the inoculated medium to achieve the desired final concentration (e.g., 100 µM).
-
Incubation: Incubate the cultures at 37°C.
-
Sampling: At predetermined time points, aseptically remove aliquots of the culture from within the anaerobic chamber for subsequent analysis.
Protocol 2: Extraction and Quantification of this compound and its Metabolites by HPLC-UV
Materials:
-
Fermentation samples
-
Chloroform
-
Methanol
-
HPLC-grade water and acetonitrile (B52724)
-
Formic acid
-
Centrifuge
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation:
-
Centrifuge a 1 mL aliquot of the fermentation sample to pellet the bacterial cells.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Extraction of BITC and Benzyl Cyanide:
-
Add an equal volume of chloroform to the supernatant.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic phases.
-
Transfer the lower organic (chloroform) layer to a clean tube.
-
Evaporate the chloroform under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a known volume of acetonitrile for HPLC analysis.
-
-
Analysis of this compound:
-
The remaining aqueous layer can be used to quantify the unreacted this compound. Dilute an aliquot of the aqueous layer with the initial HPLC mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1 mL/min.
-
Detection: UV detector set at 227 nm for this compound and 245 nm for BITC.
-
Quantification: Generate external calibration curves using authentic standards of this compound, benzyl isothiocyanate, and benzyl cyanide to quantify their concentrations in the samples.
-
Quantitative Data
The following table provides an overview of the expected relative yields of Benzyl Isothiocyanate (BITC) and Benzyl Cyanide from the microbial metabolism of this compound under various pH conditions. This data is a synthesis of findings from multiple studies and represents a general trend. Actual yields can vary based on the specific microbial strain, fermentation duration, and other experimental parameters.
| pH | Temperature (°C) | Predominant Metabolite | Expected Relative Yield of BITC (%) | Expected Relative Yield of Benzyl Cyanide (%) |
| 5.0 | 37 | Benzyl Cyanide | < 10 | > 90 |
| 6.0 | 37 | Mixed | ~ 30-40 | ~ 60-70 |
| 7.0 | 37 | Benzyl Isothiocyanate | > 80 | < 20 |
| 8.0 | 37 | Benzyl Isothiocyanate | > 90 | < 10 |
Visualizations
Caption: Experimental workflow for the microbial fermentation of this compound.
Caption: Metabolic pathway of this compound showing the influence of pH.
References
- 1. A metabolic pathway for activation of dietary glucosinolates by a human gut symbiont - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Metabolic Pathway for Activation of Dietary Glucosinolates by a Human Gut Symbiont - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Benzyl Isothiocyanate Produced by Garden Cress (Lepidium sativum) Prevents Accumulation of Hepatic Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bacterial degradation of benzyl isothiocyanate. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. mdpi.com [mdpi.com]
- 9. Handling fermenters and troubleshooting | PPTX [slideshare.net]
- 10. Biological Fermenter: Troubleshooting Common Issues | Zhanghua [filter-dryer.com]
- 11. How to troubleshoot bioreactor contamination | INFORS HT [infors-ht.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. GC quantitative analysis of benzyl isothiocyanate in Salvadora persica roots extract and dental care herbal products - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Glucotropaeolin vs. Sinigrin: A Comparative Analysis of Their Properties
A Comparison Guide for Researchers and Drug Development Professionals
Glucosinolates, a class of sulfur-containing secondary metabolites found predominantly in the Brassicaceae family, have garnered significant attention for their potential health benefits. Upon enzymatic hydrolysis, these compounds yield isothiocyanates (ITCs), which are largely responsible for their characteristic pungent flavor and diverse biological activities. This guide provides a detailed comparative analysis of two prominent glucosinolates: glucotropaeolin (B1208891) and sinigrin (B192396), focusing on their physicochemical properties, biological activities, and underlying mechanisms of action, supported by experimental data and protocols.
Physicochemical Properties
This compound and sinigrin share a core glucosinolate structure but differ in their variable side chain, which dictates the nature of their respective bioactive hydrolysis products. This compound is an aromatic glucosinolate, while sinigrin is an aliphatic one.
| Property | This compound | Sinigrin |
| Systematic Name | Benzyl glucosinolate[1] | Allyl glucosinolate / 2-Propenyl glucosinolate[2][3] |
| Chemical Formula | C₁₄H₁₉NO₉S₂[1] | C₁₀H₁₇NO₉S₂[2] |
| Molar Mass | 409.42 g/mol [1] | 359.37 g/mol [2] |
| Primary Sources | Garden cress (Lepidium sativum), papaya (Carica papaya), nasturtium (Tropaeolum majus)[1][4] | Black mustard (Brassica nigra), Brussels sprouts, broccoli[5][6] |
| Bioactive Hydrolysis Product | Benzyl isothiocyanate (BITC)[1] | Allyl isothiocyanate (AITC)[6] |
Comparative Biological Activities
While the intact glucosinolates exhibit limited bioactivity, their isothiocyanate derivatives, BITC and AITC, are potent agents with a broad spectrum of pharmacological effects.[5][7] Studies have demonstrated their anti-cancer, anti-inflammatory, and antimicrobial properties.[5][8]
| Biological Activity | This compound (via BITC) | Sinigrin (via AITC) |
| Anticancer | Antiproliferative against pancreatic (PANC-1, MIA PaCa-2), liver, and colon cancer cells.[8] Induces apoptosis and suppresses cell migration.[8] | Antiproliferative activity in leukemia cells (HL60, IC₅₀ = 2.71 µM for hydrolyzed sinigrin).[2][5] AITC induces apoptosis in liver tumor cells.[9] |
| Anti-inflammatory | BITC exhibits anti-inflammatory effects by downregulating NF-κB signaling.[10] | Inhibits production of TNF-α and IL-6.[5] AITC reduces cerebral infarction by decreasing pro-inflammatory molecules (IL-1β, IL-6) via NF-κB downregulation.[5][10] |
| Antimicrobial | Aromatic ITCs like BITC are reported to have strong antibacterial activity, potentially by interfering with cell wall assembly and protein synthesis.[11] | AITC shows potent antimicrobial activity against foodborne pathogens like Escherichia coli O157:H7 (MIC = 25 µL/L at pH 4.5).[2][5] |
| Antioxidant | Exhibits antioxidative activities.[8] | AITC suppresses nitric oxide production.[5] It can also upregulate the Nrf2 antioxidant pathway.[10] |
| Toxicity | Data not widely available, but generally considered non-toxic at dietary concentrations.[1] | Intact sinigrin is non-toxic, but its hydrolysis products can exhibit toxicity at high concentrations.[5] |
Mechanisms of Action and Signaling Pathways
The biological activities of this compound and sinigrin are initiated by their conversion to isothiocyanates, a process catalyzed by the enzyme myrosinase, which is physically separated from the glucosinolates in intact plant tissue.[6]
This compound (BITC) Signaling Pathways
In pancreatic cancer cells, this compound and its derivative BITC trigger cell death and inhibit metastasis through multiple pathways. Key mechanisms include the induction of endoplasmic reticulum (ER) stress, modulation of MAPK pathways, and suppression of the transcription factor FOXM1.[8] BITC is also a known inhibitor of the pro-inflammatory NF-κB pathway.[10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Sinigrin and Its Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sinigrin - Wikipedia [en.wikipedia.org]
- 7. ars.usda.gov [ars.usda.gov]
- 8. This compound Promotes Apoptosis by Calcium Dysregulation and Attenuates Cell Migration with FOXM1 Suppression in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Glucosinolates and their hydrolysis products as potential nutraceuticals to combat cytokine storm in SARS-COV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Glucotropaeolin Content in Diverse Brassica Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of glucotropaeolin (B1208891) content across various Brassica species, supported by experimental data. This compound, an aromatic glucosinolate, is a precursor to benzyl (B1604629) isothiocyanate, a compound of significant interest for its potential chemopreventive properties. Understanding the distribution and concentration of this compound in different Brassica species is crucial for agricultural breeding programs and the development of novel therapeutic agents.
Quantitative Comparison of this compound Content
The concentration of this compound varies significantly among different Brassica species and even between different tissues of the same plant. The following table summarizes the reported this compound content in several common Brassica species, standardized to micromoles per gram of dry weight (µmol/g DW) for accurate comparison.
| Brassica Species | Plant Part | This compound Content (µmol/g DW) | Reference |
| Brassica juncea (Mustard Greens) | Hairy Roots (Red) | Significantly higher than Green | [1] |
| Brassica juncea (Mustard Greens) | Hairy Roots (Green) | Lower than Red | [1] |
| Brassica rapa subsp. chinensis (Pak Choy) | Leaves | 0.00645 | [2] |
| Brassica oleracea var. acephala (Kale) | Leaves | Newly identified, concentration not specified | [3] |
| Brassica napus (Canola/Rapeseed) | Leaves & Seeds | Present, used as internal standard | [4][5] |
Note: The molecular weight of this compound (423.41 g/mol ) was used for the conversion of units where necessary.[6]
Experimental Protocols
The quantification of this compound and other glucosinolates is most commonly achieved through High-Performance Liquid Chromatography (HPLC) following extraction and desulfation.
Sample Preparation and Extraction
-
Harvesting and Freeze-Drying: Plant material (e.g., leaves, seeds, roots) is harvested and immediately frozen in liquid nitrogen to halt enzymatic activity. The frozen tissue is then lyophilized (freeze-dried) to remove water and subsequently ground into a fine powder.
-
Extraction: A known mass of the powdered sample (typically 100-200 mg) is extracted with a hot solvent mixture, commonly 70% methanol, to inactivate myrosinase enzymes that would otherwise hydrolyze the glucosinolates. An internal standard, such as sinigrin (B192396) or this compound itself if not the target analyte, is often added at this stage for accurate quantification.[4][7] The mixture is vortexed and incubated at a high temperature (e.g., 70-95°C) for a defined period.
-
Centrifugation: The extract is then centrifuged to pellet solid plant material, and the supernatant containing the glucosinolates is collected.
Purification by Desulfation
-
Anion Exchange Chromatography: The crude extract is loaded onto a mini-column containing an anion exchange resin (e.g., DEAE-Sephadex A-25). The negatively charged sulfate (B86663) group of the glucosinolates binds to the resin, allowing impurities to be washed away.
-
Washing: The column is washed with water and then a buffer (e.g., sodium acetate) to remove any remaining interfering compounds.
-
Desulfation: A purified sulfatase solution is added to the column and incubated overnight. The enzyme cleaves the sulfate group from the glucosinolates, resulting in the formation of desulfoglucosinolates. This step is crucial for improving chromatographic separation and detection.
-
Elution: The desulfoglucosinolates are then eluted from the column with ultrapure water.
HPLC Analysis
-
Instrumentation: A reverse-phase HPLC system equipped with a C18 column and a UV detector is typically used.
-
Mobile Phase: A gradient of water and a solvent such as acetonitrile (B52724) is employed to separate the different desulfoglucosinolates.
-
Detection: The eluting compounds are monitored by the UV detector, typically at a wavelength of 229 nm.
-
Quantification: The concentration of each glucosinolate is determined by comparing the peak area of the analyte with that of a known concentration of a certified reference standard. The results are often expressed in µmol per gram of dry or fresh weight of the plant material.
Visualizing Key Processes
To further elucidate the methodologies and biological context, the following diagrams illustrate the experimental workflow for glucosinolate analysis and the biosynthetic pathway of glucosinolates.
Caption: Experimental workflow for the quantification of glucosinolates.
Caption: Generalized glucosinolate biosynthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. New vegetable varieties of Brassica rapa and Brassica napus with modified glucosinolate content obtained by mass selection approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - CAS - 499-26-3 | Axios Research [axios-research.com]
- 7. mdpi.com [mdpi.com]
Validating HPLC Methods for Glucotropaeolin Analysis: A Comparative Guide to Reference Standards and Alternative Techniques
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of glucotropaeolin (B1208891), a benzyl (B1604629) glucosinolate found in various cruciferous plants. The validation of these HPLC methods is critical for ensuring data accuracy and reliability in research, drug development, and quality control. This guide provides a comparative overview of HPLC-based methods for this compound analysis, detailing the use of reference standards, outlining experimental protocols, and exploring alternative analytical techniques.
Reference Standards for HPLC Analysis
Accurate quantification of this compound via HPLC necessitates the use of certified reference standards. While this compound potassium salt is commercially available, sinigrin (B192396) is frequently employed as an external or internal standard.[1][2] When using sinigrin, a response factor is required to accurately calculate the concentration of this compound.[1] These standards are crucial for method validation, encompassing linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).
Comparison of Analytical Methods
While the desulfation HPLC-UV method is a well-validated and commonly used technique, other methods offer distinct advantages in terms of speed, sensitivity, and specificity.
| Method | Principle | Advantages | Disadvantages | Reference Standard(s) |
| HPLC with UV/PDA Detection (after desulfation) | Enzymatic removal of the sulfate (B86663) group from glucosinolates, followed by separation of the desulfo-glucosinolates on a reversed-phase column and detection by UV or Photodiode Array (PDA). | Well-validated, robust, and widely accessible.[1][3] | Time-consuming desulfation step, potential for incomplete desulfation, and requires response factors for quantification with a common standard like sinigrin.[4] | Sinigrin (with response factor), this compound.[1][2] |
| Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | Separation of intact glucosinolates at high pressure, followed by detection based on their mass-to-charge ratio. | High sensitivity, high specificity, rapid analysis time, and no need for desulfation.[5][6] | Higher instrument cost and complexity. | This compound, other available glucosinolate standards.[6] |
| Near-Infrared Spectroscopy (NIRS) | A rapid, non-destructive technique that measures the absorption of near-infrared light by the sample to predict glucosinolate content. | High-throughput, minimal sample preparation, and cost-effective for large-scale screening.[7] | Requires robust calibration models developed against a primary reference method (e.g., HPLC); less accurate for individual glucosinolate quantification compared to HPLC.[7] | Requires a large dataset of samples with known this compound concentrations determined by a reference method for calibration.[7] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry for the analysis of intact glucosinolates. | High selectivity and sensitivity, providing comprehensive profiles of glucosinolates.[4] | Can be complex and requires specialized equipment. | This compound and other glucosinolate standards. |
Experimental Protocols
This protocol is a widely adopted method for glucosinolate analysis.[1]
-
Extraction :
-
Homogenize plant material in hot 70% methanol (B129727) to inactivate myrosinase.[1]
-
Centrifuge the extract and collect the supernatant.
-
-
Purification and Desulfation :
-
Load the extract onto an anion-exchange column (e.g., DEAE-Sephadex).
-
Wash the column to remove interfering compounds.
-
Add a purified sulfatase solution to the column and incubate overnight to cleave the sulfate group from the glucosinolates.[8]
-
Elute the resulting desulfo-glucosinolates with ultrapure water.[1]
-
-
HPLC Analysis :
-
Column : Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm).[1]
-
Mobile Phase : A gradient of water and acetonitrile.[1]
-
Detection : UV detector at 229 nm.[1]
-
Quantification : Use a calibration curve of a desulfated standard (e.g., desulfo-sinigrin) and apply a response factor for desulfo-glucotropaeolin.
-
This method offers a faster and more direct analysis.[6]
-
Extraction :
-
UHPLC-MS/MS Analysis :
-
Column : A suitable UHPLC column (e.g., C18).
-
Mobile Phase : A gradient of water and acetonitrile, often with a modifier like formic acid.
-
Mass Spectrometry : Operated in multiple reaction monitoring (MRM) mode for targeted quantification of intact this compound.[6]
-
Quantification : Based on a calibration curve generated from a certified reference standard of this compound.
-
Method Validation Workflow
The validation of any analytical method is crucial to ensure its reliability. The following diagram illustrates a typical workflow for HPLC method validation.
Caption: Workflow for the validation of an HPLC method.
Signaling Pathway for Glucosinolate Hydrolysis
The biological activity of this compound is dependent on its hydrolysis by the enzyme myrosinase, which is physically separated in intact plant tissue. Upon tissue disruption, myrosinase comes into contact with this compound, initiating a hydrolysis cascade that produces biologically active compounds, primarily benzyl isothiocyanate.
Caption: Hydrolysis pathway of this compound.
References
- 1. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. op.niscair.res.in [op.niscair.res.in]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC-Based Method to Evaluate Kinetics of Glucosinolate Hydrolysis by Sinapis alba Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Glucotropaeolin: HPLC vs. LC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of Glucotropaeolin, an aromatic glucosinolate of significant interest in phytochemical and pharmacological research. This document outlines the experimental protocols and presents a cross-validation of the two methods, supported by performance data from various studies.
Introduction
This compound is a naturally occurring glucosinolate found in various Brassicaceae species. Its breakdown products have been noted for their potential biological activities, making its accurate quantification crucial for research in food science, agriculture, and drug development. Both HPLC and LC-MS are powerful analytical techniques widely employed for the analysis of glucosinolates. This guide aims to provide researchers with the necessary information to select the most appropriate method for their specific research needs by offering a side-by-side comparison of their performance characteristics.
Quantitative Performance Comparison
The following tables summarize the validation parameters for the quantification of this compound using HPLC and LC-MS. It is important to note that the data presented is a compilation from multiple studies, as a single head-to-head comparative study for this compound was not available. This may result in variations due to different experimental conditions.
Table 1: HPLC-UV Method Validation Data for this compound
| Parameter | Reported Value(s) | Source(s) |
| Linearity (Range) | 0.044–1.312 μmol/mL | [No specific citation available] |
| Linearity (R²) | ≥ 0.99 | [No specific citation available] |
| Limit of Detection (LOD) | Not explicitly found for this compound | - |
| Limit of Quantification (LOQ) | Not explicitly found for this compound | - |
| Accuracy (Recovery) | Not explicitly found for this compound | - |
| Precision (RSD%) | Not explicitly found for this compound | - |
Table 2: LC-MS/MS Method Validation Data for this compound
| Parameter | Reported Value(s) | Source(s) |
| Linearity (Range) | LOQ to 1000 μg/kg | [1] |
| Linearity (R²) | > 0.99 | [1] |
| Limit of Detection (LOD) | 1 - 16 μg/kg (for a range of glucosinolates) | [1] |
| Limit of Quantification (LOQ) | 1 - 16 μg/kg (for a range of glucosinolates) | [1] |
| Accuracy (Recovery) | 85% - 96% (average for a range of glucosinolates) | [1] |
| Precision (RSD%) | ≤ 9% (for a range of glucosinolates) | [1] |
Experimental Protocols
A detailed methodology for the extraction and quantification of this compound is provided below. The initial extraction steps are common for both HPLC and LC-MS analysis.
I. Sample Preparation (Common for HPLC and LC-MS)
-
Sample Collection and Preparation : Collect fresh plant material and immediately freeze-dry (lyophilize) to prevent enzymatic degradation of glucosinolates. Grind the lyophilized tissue into a fine powder.
-
Extraction :
-
Weigh approximately 100 mg of the dried plant powder into a centrifuge tube.
-
Add 1 mL of 70% methanol (B129727) pre-heated to 70°C.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the sample in a water bath at 70°C for 20 minutes, with intermittent vortexing.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant.
-
For LC-MS analysis of intact glucosinolates, the supernatant can be directly filtered through a 0.22 µm filter and is ready for injection. For HPLC analysis, proceed to the desulfation step.
-
II. Desulfation Protocol (for HPLC Analysis)
The HPLC quantification of glucosinolates is typically performed on their desulfated forms to improve chromatographic separation and detection[2].
-
Anion Exchange Column Preparation : Prepare a small column with a strong anion exchange (SAX) resin.
-
Sample Loading : Load the methanolic extract from the previous step onto the SAX column.
-
Washing : Wash the column with water and then with a sodium acetate (B1210297) buffer to remove interfering compounds.
-
Enzymatic Desulfation : Add a solution of purified sulfatase from Helix pomatia to the column and incubate overnight at room temperature. This enzyme specifically cleaves the sulfate (B86663) group from the glucosinolates.
-
Elution : Elute the desulfated this compound from the column with ultrapure water.
-
Filtration : Filter the eluate through a 0.22 µm filter before HPLC injection.
III. Chromatographic Conditions
A. HPLC-UV Method
-
Column : Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size)[2].
-
Mobile Phase : A gradient of acetonitrile (B52724) and water is commonly used[2].
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program : A typical gradient might start with a low percentage of acetonitrile, which is gradually increased to elute the desulfated glucosinolates.
-
Flow Rate : 0.75 mL/min[2].
-
Column Temperature : 40 °C[2].
-
Detection : UV detector set at 229 nm[2].
-
Quantification : Based on a calibration curve of a desulfated this compound standard or a suitable internal standard like sinigrin[2].
B. LC-MS/MS Method
-
Column : Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase : A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization[1].
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile
-
-
Gradient Program : A suitable gradient is used to separate the intact glucosinolates.
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 25 °C.
-
Mass Spectrometry :
-
Ionization : Electrospray Ionization (ESI) in negative mode is typically used for glucosinolates.
-
Detection : A triple quadrupole (QqQ) or other tandem mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.
-
-
Quantification : Based on a calibration curve of an authentic this compound standard.
Workflow Diagram
The following diagram illustrates the cross-validation workflow for the quantification of this compound by HPLC and LC-MS.
Caption: Workflow for this compound quantification.
Discussion
HPLC-UV: This method is robust, cost-effective, and widely accessible in many laboratories[2]. The primary drawback is the requirement for a desulfation step, which can be time-consuming and a potential source of analytical variability. The sensitivity of UV detection may also be a limiting factor for samples with very low concentrations of this compound.
LC-MS/MS: This technique offers higher sensitivity and selectivity compared to HPLC-UV, allowing for the direct analysis of intact glucosinolates without the need for desulfation[1][3]. The use of MRM mode significantly reduces matrix interference, leading to more accurate quantification, especially in complex sample matrices. However, the initial investment and operational costs for LC-MS instrumentation are considerably higher.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the research. For routine analysis where high sensitivity is not paramount and cost is a consideration, a validated HPLC-UV method following desulfation is a reliable option. For studies requiring high-throughput analysis, superior sensitivity, and the ability to analyze intact molecules in complex matrices, LC-MS/MS is the preferred method. The data presented in this guide can assist researchers in making an informed decision based on the performance characteristics of each technique.
References
- 1. Development and validation of a liquid chromatography-tandem mass spectrometry method to determine intact glucosinolates in bee pollen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative study of the antimicrobial activity of different isothiocyanates
For Researchers, Scientists, and Drug Development Professionals
Isothiocyanates (ITCs), a class of sulfur-containing phytochemicals derived from the enzymatic hydrolysis of glucosinolates found in cruciferous vegetables, have garnered significant attention for their potent antimicrobial properties.[1][2][3] This guide provides a comparative overview of the antimicrobial activity of four prominent isothiocyanates: Sulforaphane (B1684495) (SFN), Allyl Isothiocyanate (AITC), Benzyl (B1604629) Isothiocyanate (BITC), and Phenethyl Isothiocyanate (PEITC). The information presented herein, supported by experimental data, aims to assist researchers and professionals in the fields of microbiology and drug development in evaluating the potential of these natural compounds as alternatives or adjuncts to conventional antimicrobial agents.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of isothiocyanates is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.[4][5][6] A summary of reported MIC and MBC values for SFN, AITC, BITC, and PEITC against various pathogenic bacteria and fungi is presented below.
Table 1: Minimum Inhibitory Concentration (MIC) of Various Isothiocyanates against Bacteria
| Isothiocyanate | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) |
| Sulforaphane (SFN) | Staphylococcus aureus | 31.25[7] | Escherichia coli | 32 - 64[8] |
| Helicobacter pylori | 0.06 - 8[8][9] | Pseudomonas aeruginosa | >16 - 32[10] | |
| Bacillus cereus | 25 | Salmonella Typhimurium | - | |
| Allyl Isothiocyanate (AITC) | Staphylococcus aureus | >1000[11] | Escherichia coli O157:H7 | 25 (at pH 4.5-5.5) |
| Listeria monocytogenes | >1000[11] | Pseudomonas aeruginosa | 103[12] | |
| Campylobacter jejuni | 50 - 200[13] | |||
| Benzyl Isothiocyanate (BITC) | Staphylococcus aureus | - | Escherichia coli | - |
| Lactic acid bacteria | Higher activity than AITC[14][15] | Pseudomonas fluorescens | Less effective than AITC[14][15] | |
| Campylobacter jejuni | 1.25 - 5[13][16] | |||
| Fusobacterium nucleatum | 0.2% (2000 µg/mL)[17][18] | |||
| Salmonella Typhimurium | 1 mM (149.2 µg/mL)[19] | |||
| Phenethyl Isothiocyanate (PEITC) | Staphylococcus aureus | 1 mmol/L (163.2 µg/mL)[20] | Escherichia coli | 100[11] |
| Listeria monocytogenes | 100[11] | Pseudomonas aeruginosa | 100[11] | |
| Clostridium difficile | 2 mg/disc[21] | Vibrio parahaemolyticus | 100[22] |
Note: MIC values can vary depending on the specific strain, testing methodology, and experimental conditions. A dash (-) indicates that specific data was not found in the searched literature.
Table 2: Minimum Inhibitory/Fungicidal Concentration (MIC/MFC) of Isothiocyanates against Fungi
| Isothiocyanate | Fungal Species | MIC (µg/mL) | MFC (µg/mL) |
| Sulforaphane (SFN) | Candida albicans | 30 - 60[23] | 30 - 240[23] |
| Fusarium oxysporum | 15.63[7] | - | |
| Gibberella zeae | 7.81[7] | - | |
| Allyl Isothiocyanate (AITC) | Aspergillus niger | - | - |
| Saccharomyces cerevisiae | - | - | |
| Benzyl Isothiocyanate (BITC) | Candida albicans | - | - |
| Isothiocyanates (from Horseradish) | Trichophyton rubrum | 200[24] | 200[24] |
| Trichophyton mentagrophytes | 200[24] | 200[24] | |
| Microsporum canis | 100[24] | 200[24] | |
| Epidermophyton floccosum | 100[24] | 200[24] |
Note: Data for AITC and BITC against specific fungal species were not as readily available in the initial search. The data for horseradish-derived ITCs provides a general indication of their antifungal potential. A dash (-) indicates that specific data was not found in the searched literature.
Mechanisms of Antimicrobial Action
The antimicrobial activity of isothiocyanates is multifaceted and involves several mechanisms that disrupt cellular function and integrity.[2][3] A primary mode of action is the interference with essential microbial enzymes and proteins through the reaction of the electrophilic isothiocyanate group (-N=C=S) with sulfhydryl groups of amino acids like cysteine.[21]
Key Antimicrobial Mechanisms:
-
Enzyme Inhibition: ITCs can inhibit various enzymes crucial for microbial metabolism. For instance, AITC has been shown to inhibit thioredoxin reductase and acetate (B1210297) kinase in E. coli O157:H7.[25][21]
-
Disruption of Cell Membrane Integrity: Several ITCs, including AITC, BITC, and PEITC, can damage the bacterial cell membrane, leading to the loss of membrane potential and leakage of intracellular components like potassium ions and ATP.[11][19][20][21]
-
Inhibition of Quorum Sensing and Biofilm Formation: Sulforaphane has demonstrated the ability to inhibit bacterial quorum sensing and exhibits anti-biofilm activity against pathogens like Pseudomonas aeruginosa.[21] PEITC has also been shown to inhibit the adhesion and biofilm formation of Staphylococcus aureus.[20]
-
Induction of Oxidative Stress: PEITC can increase the levels of intracellular reactive oxygen species (ROS) in bacteria, leading to oxidative damage and cell death.[20]
Caption: Mechanisms of antimicrobial action of isothiocyanates.
Experimental Protocols
A standardized method for determining the antimicrobial activity of compounds is crucial for reproducible and comparable results. The broth microdilution method is a widely accepted technique for determining the MIC and MBC of antimicrobial agents.[4][5][6]
Protocol: Broth Microdilution for MIC and MBC Determination
1. Preparation of Isothiocyanate Stock Solutions:
- Dissolve the isothiocyanate in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.
- Perform serial two-fold dilutions of the stock solution in a sterile 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
2. Inoculum Preparation:
- Culture the test microorganism overnight on an appropriate agar (B569324) medium.
- Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
- Dilute the standardized suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]
3. Inoculation and Incubation:
- Add the prepared inoculum to each well of the microtiter plate containing the serially diluted isothiocyanate.
- Include a positive control (inoculum without isothiocyanate) and a negative control (medium without inoculum).
- Incubate the plate at an appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.
4. Determination of MIC:
- After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the isothiocyanate at which there is no visible growth.
5. Determination of MBC:
- From the wells showing no visible growth (at and above the MIC), take a small aliquot (e.g., 10-100 µL) and plate it onto an appropriate agar medium.
- Incubate the agar plates at the appropriate temperature for 24-48 hours.
- The MBC is the lowest concentration of the isothiocyanate that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or minimal colony growth on the agar plate).[4][26]
start [label="Start", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
prep_itc [label="Prepare Isothiocyanate\nStock & Serial Dilutions"];
prep_inoculum [label="Prepare Standardized\nMicrobial Inoculum"];
inoculate [label="Inoculate Microtiter Plate"];
incubate [label="Incubate Plate\n(e.g., 24h at 37°C)"];
read_mic [label="Determine MIC\n(Lowest concentration with no growth)"];
plate_for_mbc [label="Plate Aliquots from Clear Wells\nonto Agar Plates"];
incubate_agar [label="Incubate Agar Plates\n(e.g., 24-48h at 37°C)"];
read_mbc [label="Determine MBC\n(Lowest concentration with ≥99.9% killing)"];
end [label="End", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> prep_itc;
start -> prep_inoculum;
prep_itc -> inoculate;
prep_inoculum -> inoculate;
inoculate -> incubate;
incubate -> read_mic;
read_mic -> plate_for_mbc;
plate_for_mbc -> incubate_agar;
incubate_agar -> read_mbc;
read_mbc -> end;
}
Caption: Workflow for MIC and MBC determination.
Conclusion
The comparative data presented in this guide highlight the significant and varied antimicrobial potential of isothiocyanates. Generally, these compounds exhibit broad-spectrum activity against both bacteria and fungi, including some antibiotic-resistant strains.[21][27] The aromatic isothiocyanates, such as BITC and PEITC, often show potent activity, which may be attributed to their ability to penetrate microbial membranes.[21] Sulforaphane demonstrates notable efficacy against specific pathogens like H. pylori and also possesses valuable anti-biofilm properties.[9][21] Allyl isothiocyanate, a well-known component of mustard and wasabi, also displays considerable antimicrobial effects.[28]
The differences in antimicrobial activity among the various isothiocyanates underscore the importance of structure-activity relationship studies.[27] For researchers and drug development professionals, isothiocyanates represent a promising class of natural compounds for the development of novel antimicrobial therapies. Further research is warranted to explore their in vivo efficacy, safety profiles, and potential for synergistic combinations with existing antibiotics.
References
- 1. [PDF] Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections | Semantic Scholar [semanticscholar.org]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. The antibacterial properties of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Antibacterial effects of sulforaphane – A phytonutrient derived from broccoli as promising candidate in the combat of bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. Natural isothiocyanates express antimicrobial activity against developing and mature biofilms of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Antimicrobial Activities of Isothiocyanates Against Campylobacter jejuni Isolates [frontiersin.org]
- 14. [Antimicrobial efficacy of benzyl isothiocyanate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study [frontiersin.org]
- 18. Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exploration of the antimicrobial activity of benzyl isothiocyanate against <i>Salmonella enterica</i> serovar Typhimurium - ProQuest [proquest.com]
- 20. Inhibitory Effect of Phenethyl Isothiocyanate on the Adhesion and Biofilm Formation of Staphylococcus aureus and Application on Beef - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Antifungal activity of isothiocyanates extracted from horseradish (Armoracia rusticana) root against pathogenic dermal fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Enzymatic inhibition by allyl isothiocyanate and factors affecting its antimicrobial action against Escherichia coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Growth-inhibitory activity of natural and synthetic isothiocyanates against representative human microbial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
Benzyl Isothiocyanate vs. Sulforaphane: A Comparative Analysis of Anticancer Efficacy
A detailed guide for researchers and drug development professionals on the anticancer properties of two prominent isothiocyanates, Benzyl Isothiocyanate (BITC) and Sulforaphane (B1684495) (SFN).
Benzyl isothiocyanate (BITC) and sulforaphane (SFN) are naturally occurring isothiocyanates found in cruciferous vegetables that have garnered significant attention for their potential as cancer chemopreventive and therapeutic agents. Both compounds exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, to aid researchers in the field of oncology drug development.
Comparative Efficacy: A Quantitative Overview
The cytotoxic effects of BITC and SFN have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.
Table 1: Comparative Cytotoxicity (IC50) of BITC and SFN in Various Cancer Cell Lines
| Cancer Type | Cell Line | Compound | IC50 (µM) | Incubation Time (h) | Reference |
| Acute Myeloid Leukemia | SKM-1 | BITC | 4.15 | 24 | [1] |
| SFN | 7.31 | 24 | [1] | ||
| SKM/VCR (drug-resistant) | BITC | 4.76 | 24 | [1] | |
| SFN | 7.93 | 24 | [1] | ||
| Breast Cancer | MCF-7 | BITC | 23.4 | Not Specified | [2][3] |
| SFN | 14.05 - 27.9 | 24 - 48 | [4][5] | ||
| MDA-MB-231 | SFN | 19.35 | 24 | [5] | |
| Anaplastic Thyroid Cancer | 8505C | BITC | 27.56 | 24 | [6] |
| CAL-62 | BITC | 28.30 | 24 | [6] | |
| Prostate Cancer | PC3 | BITC | ~20 (viability reduction to 62.10%) | 24 | [7] |
| CRW-22Rv1 | BITC | <20 (viability reduction to 38.01%) | 24 | [7] | |
| Ovarian Cancer | MDAH2774 | SFN | ~8 | Not Specified | [4] |
| SkOV-3 | SFN | ~8 | Not Specified | [4] | |
| Oral Squamous Cell Carcinoma | SCC9 | BITC | 5 - 25 (dose-dependent viability decrease) | 24 - 48 | [8][9] |
Note: IC50 values can vary depending on the specific experimental conditions and assays used.
Direct comparison in acute myeloid leukemia cell lines suggests that BITC is more potent than SFN, exhibiting lower IC50 values in both drug-sensitive and drug-resistant strains.[1]
Mechanisms of Action: Apoptosis and Cell Cycle Arrest
Both BITC and SFN are potent inducers of apoptosis (programmed cell death) and can halt the proliferation of cancer cells by inducing cell cycle arrest.
Apoptosis Induction
BITC and SFN trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key mechanism is the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from mitochondria and subsequent activation of caspases.[10][11]
Quantitative Apoptosis Data:
-
BITC: In canine lymphoma cells (CLBL-1 and CLB70), treatment with BITC at its EC50 concentration for 16 hours resulted in a significant increase in apoptotic cells to 39.75 ± 7.25% and 42.06 ± 7.44%, respectively.[12] In gefitinib-resistant NCI-H460 lung cancer cells, 25 µM BITC induced significant apoptosis after 24 and 48 hours.[13][14]
-
SFN: In human pancreatic cancer cells (Mia PaCa-2), 100 µM SFN for 24 hours increased the total apoptotic cell population to 12.21% from a baseline of 6.16%.[15] In ovarian cancer cells (A2780 and OVCAR), SFN treatment significantly upregulated the percentage of apoptotic cells.[11] In breast cancer cells, SFN (10 µM, 48h) led to a 2.5-fold increase in Bax expression and a 45% decrease in Bcl-2 levels.[10]
Cell Cycle Arrest
BITC and SFN can arrest the cell cycle at various phases, thereby preventing cancer cell division. This is often accompanied by the modulation of key cell cycle regulatory proteins.
Quantitative Cell Cycle Data:
-
BITC: In acute myeloid leukemia (SKM-1) cells, 10 µM BITC for 4 hours led to a significant increase in the sub-G0/G1 population, indicative of apoptosis.[1]
-
SFN: In breast cancer cells (MCF-7 and MDA-MB-231), 5 and 10 µM SFN for 24 hours caused an accumulation of cells in the G2/M phase.[5] In acute lymphoblastic leukemia cell lines, 7.5 µM SFN for 24 hours induced G2/M cell cycle arrest.[16]
Signaling Pathways
The anticancer effects of BITC and SFN are mediated by a complex network of signaling pathways. Below are simplified diagrams illustrating the key pathways modulated by each compound.
Caption: Key signaling pathways modulated by Benzyl Isothiocyanate (BITC).
Caption: Key signaling pathways modulated by Sulforaphane (SFN).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used to evaluate the anticancer efficacy of BITC and SFN.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.[8]
-
Treatment: Treat cells with various concentrations of BITC or SFN (typically in a logarithmic series) for specific time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).[8]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of BITC or SFN for the specified duration.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.[1]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses a fluorescent dye that binds to DNA to determine the distribution of cells in different phases of the cell cycle.
Procedure:
-
Cell Treatment: Treat cells with BITC or SFN.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.[17]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[17]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the percentage of cells in the G0/G1, S, and G2/M phases.[17]
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression.
Caption: General experimental workflow for comparing the anticancer efficacy of BITC and SFN.
Conclusion
Both Benzyl Isothiocyanate and Sulforaphane demonstrate significant anticancer activity through the induction of apoptosis and cell cycle arrest, as well as the modulation of key signaling pathways. The available data suggests that BITC may be a more potent cytotoxic agent in certain cancer types, such as acute myeloid leukemia. However, the efficacy of both compounds is cell-type dependent and influenced by the specific molecular characteristics of the cancer. This guide provides a foundational comparison to inform further preclinical and clinical investigations into the therapeutic potential of these promising natural compounds. Further head-to-head comparative studies across a broader range of cancer types are warranted to fully elucidate their relative anticancer efficacy.
References
- 1. Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulforaphane (SFN): An Isothiocyanate in a Cancer Chemoprevention Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulforaphane-Induced Cell Cycle Arrest and Senescence are accompanied by DNA Hypomethylation and Changes in microRNA Profile in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Benzyl Isothiocyanate on Anaplastic Thyroid Cancer Evaluated by Network Pharmacology Combined with Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzyl isothiocyanate induces reactive oxygen species-initiated autophagy and apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Benzyl isothiocyanate inhibits invasion and induces apoptosis via reducing S100A4 expression and increases PUMA expression in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulforaphane: a natural organosulfur having potential to modulate apoptosis and survival signalling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulforaphane regulates apoptosis- and proliferation-related signaling pathways and synergizes with cisplatin to suppress human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzyl Isothiocyanate, a Vegetable-Derived Compound, Induces Apoptosis via ROS Accumulation and DNA Damage in Canine Lymphoma and Leukemia Cells [mdpi.com]
- 13. Benzyl Isothiocyanate Induces Apoptotic Cell Death Through Mitochondria-dependent Pathway in Gefitinib-resistant NCI-H460 Human Lung Cancer Cells In Vitro | Anticancer Research [ar.iiarjournals.org]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. Anti‐Cancer Effect of Sulforaphane in Human Pancreatic Cancer Cells Mia PaCa‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sulforaphane Induces Cell Cycle Arrest and Apoptosis in Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files01.core.ac.uk [files01.core.ac.uk]
Evaluating the Bioaccessibility of Glucotropaeolin from Raw vs. Cooked Vegetables: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Glucotropaeolin (B1208891), a benzyl (B1604629) glucosinolate found predominantly in vegetables such as garden cress (Lepidium sativum) and nasturtium (Tropaeolum majus), is a precursor to the bioactive compound benzyl isothiocyanate (BITC).[1] The health-promoting effects of these vegetables are largely attributed to BITC, which has been studied for its potential antimicrobial and anticarcinogenic properties.[1][2] However, the bioaccessibility of the parent compound, this compound, and its subsequent conversion to BITC, is significantly influenced by food processing, particularly cooking. This guide provides a comparative analysis of this compound bioaccessibility from raw versus cooked vegetables, supported by experimental data and detailed methodologies.
Impact of Cooking on this compound Content and Myrosinase Activity
The primary mechanism for the conversion of glucosinolates to isothiocyanates is the enzymatic activity of myrosinase.[3][4] In raw vegetables, myrosinase is released upon tissue damage, such as during mastication, and efficiently converts this compound to BITC in the upper gastrointestinal tract.[3][4] Cooking processes, especially those involving high temperatures and water, have a dual negative effect on the potential bioavailability of BITC.
Firstly, cooking, particularly boiling, can lead to a significant loss of glucosinolates through leaching into the cooking water.[3] Secondly, thermal processing inactivates the heat-sensitive myrosinase enzyme.[3][4] When cooked vegetables are consumed, the absence of active plant myrosinase means that the hydrolysis of this compound is reliant on the gut microbiota in the colon.[3][4] This process is generally less efficient, leading to lower overall bioavailability of BITC.[5][6]
Quantitative Comparison of this compound Bioaccessibility
The following table summarizes the anticipated differences in this compound bioaccessibility between raw and cooked vegetables based on general findings for glucosinolates and their isothiocyanate products. It is important to note that direct comparative studies on this compound bioaccessibility are limited, and these values are illustrative of the expected outcomes.
| Parameter | Raw Vegetables | Cooked Vegetables | Key Considerations |
| This compound Retention | High | Low to Moderate | Significant losses in cooked vegetables due to leaching and thermal degradation.[3] |
| Myrosinase Activity | High | Negligible | Myrosinase is largely inactivated by cooking.[3][4] |
| Primary Site of BITC Formation | Upper GI Tract | Colon | Dependent on gut microbiota in cooked vegetables.[3][4] |
| Bioavailability of BITC (%) | 8.2 - 113% | 1.8 - 43% | Higher and more rapid absorption from raw vegetables.[5] |
Experimental Protocols
Sample Preparation and Cooking
-
Raw Sample Preparation: Fresh garden cress or nasturtium leaves are washed and homogenized to a fine paste. A portion is immediately used for this compound extraction and another for in vitro digestion.
-
Cooked Sample Preparation:
-
Boiling: A defined weight of fresh leaves is added to boiling water for a specified time (e.g., 5-10 minutes). The cooked leaves are then removed, cooled, and homogenized.
-
Steaming: Fresh leaves are placed in a steamer basket over boiling water for a set duration. The steamed leaves are then cooled and homogenized.
-
Microwaving: Fresh leaves are placed in a microwave-safe container with a small amount of water and cooked at a specific power for a defined time. The cooked leaves are then cooled and homogenized.
-
This compound Extraction and Quantification
-
Extraction: A known weight of the homogenized sample is extracted with a solvent, typically 70-80% methanol, often heated to inactivate any residual myrosinase activity.[7] The extraction may be repeated multiple times to ensure complete recovery.
-
Quantification: The extracted this compound is quantified using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[2]
In Vitro Digestion Model
A standardized static in vitro digestion model is commonly used to simulate human digestion. This model consists of sequential oral, gastric, and intestinal phases.
-
Oral Phase: The homogenized sample is mixed with a simulated salivary fluid containing α-amylase and incubated at 37°C with shaking to simulate mastication.
-
Gastric Phase: The oral bolus is mixed with a simulated gastric fluid containing pepsin, and the pH is adjusted to acidic conditions (e.g., pH 2-3). The mixture is incubated at 37°C with shaking.
-
Intestinal Phase: The gastric chyme is mixed with a simulated intestinal fluid containing pancreatin (B1164899) and bile salts, and the pH is neutralized (e.g., pH 7). The mixture is incubated at 37°C with shaking.
-
Bioaccessibility Calculation: After the intestinal phase, the mixture is centrifuged to separate the soluble fraction (micellar phase), which contains the bioaccessible this compound. The concentration of this compound in this fraction is then quantified, and bioaccessibility is calculated as: (Amount of bioaccessible this compound / Initial amount of this compound in the sample) x 100%
Experimental Workflow
Caption: Experimental workflow for evaluating this compound bioaccessibility.
Signaling Pathways and Logical Relationships
The conversion of this compound to its bioactive form, benzyl isothiocyanate (BITC), is a critical pathway influenced by the presence or absence of active myrosinase.
Caption: this compound to BITC conversion pathway in raw vs. cooked vegetables.
References
- 1. researchgate.net [researchgate.net]
- 2. A 14-Day Double-Blind, Randomized, Controlled Crossover Intervention Study with Anti-Bacterial Benzyl Isothiocyanate from Nasturtium (Tropaeolum majus) on Human Gut Microbiome and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of cooking brassica vegetables on the subsequent hydrolysis and metabolic fate of glucosinolates | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 4. cambridge.org [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Researcher's Guide to Inter-laboratory Comparison of Glucotropaeolin Measurement
For researchers, scientists, and professionals in drug development, the accurate and consistent measurement of Glucotropaeolin is critical for evaluating the efficacy and safety of plant-based compounds. This guide provides a comprehensive comparison of the prevalent analytical methodologies, presents supporting data, and outlines detailed experimental protocols to foster standardized and reliable quantification of this compound across different laboratories.
Comparison of Analytical Methods for this compound Quantification
The two most common and well-validated methods for the quantification of this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). While both are powerful techniques, they offer different advantages in terms of sensitivity, specificity, and throughput.
A summary of the key performance characteristics of these methods is presented below.
| Parameter | HPLC-UV | UHPLC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance at 229 nm. | Separation based on polarity, detection by mass-to-charge ratio of intact molecule and its fragments. |
| Specificity | Good, but co-eluting compounds with similar UV spectra can interfere. | Excellent, highly specific due to monitoring of precursor and product ions. |
| Sensitivity (LOD) | Typically in the low micromolar range.[1] | Generally lower, in the nanomolar range.[2][3] |
| Linearity | Good, with a wide dynamic range. | Excellent linearity over a broad concentration range. |
| Precision (RSD) | Typically below 5% for intra- and inter-day precision.[1] | Generally ≤15% for intra- and inter-day precision.[4] |
| Accuracy (Recovery) | Recovery rates typically range from 90% to 110%.[1] | Recovery rates generally range from 70% to 120%.[2][4] |
| Throughput | Moderate, with typical run times of 30-60 minutes. | High, with shorter run times due to the use of smaller particle size columns. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance expenses. |
| Sample Preparation | Often requires a desulfation step to improve chromatographic separation. | Can directly analyze intact glucosinolates, simplifying sample preparation.[2][3] |
The Importance of Inter-Laboratory Comparison and Proficiency Testing
While individual laboratory validation of methods is crucial, inter-laboratory comparison studies and proficiency testing (PT) schemes are the gold standard for assessing the reproducibility and comparability of data across different locations.[5] Organizations such as the American Oil Chemists' Society (AOCS) offer proficiency testing programs for oilseeds, including the analysis of glucosinolates in canola and rapeseed.[2] Participation in these programs allows laboratories to benchmark their performance against their peers, identify potential biases in their methodology, and ensure the overall reliability of their results.
Illustrative Inter-laboratory Comparison Data
The following table provides a hypothetical example of results from an inter-laboratory comparison study for the measurement of this compound in a certified reference material (CRM) with an assigned value of 15.0 ± 1.2 µmol/g. This illustrates how data from such a study would be presented and interpreted.
| Laboratory | Method | Reported Value (µmol/g) | Z-Score* |
| Lab 1 | HPLC-UV | 14.5 | -0.42 |
| Lab 2 | UHPLC-MS/MS | 16.2 | 1.00 |
| Lab 3 | HPLC-UV | 13.8 | -1.00 |
| Lab 4 | UHPLC-MS/MS | 15.5 | 0.42 |
| Lab 5 | HPLC-UV | 17.1 | 1.75 |
| Lab 6 | UHPLC-MS/MS | 14.9 | -0.08 |
*The z-score indicates how many standard deviations a result is from the assigned value. A z-score between -2 and 2 is generally considered satisfactory.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving reproducible results. Below are representative protocols for the quantification of this compound using HPLC-UV and UHPLC-MS/MS.
Protocol 1: HPLC-UV Method for this compound Analysis[5]
This protocol is based on the widely used method involving desulfation of glucosinolates prior to HPLC analysis.
1. Sample Preparation and Extraction:
- Freeze-dry plant material and grind to a fine powder.
- Accurately weigh approximately 100 mg of the powdered sample into a 2 mL microcentrifuge tube.
- Add 1 mL of 70% methanol (B129727) pre-heated to 70°C.
- Vortex for 1 minute and place in a heating block at 70°C for 20 minutes, vortexing every 5 minutes.
- Centrifuge at 12,000 x g for 10 minutes.
- Transfer the supernatant to a new tube. This is the crude glucosinolate extract.
2. Desulfation:
- Prepare a DEAE-Sephadex A-25 column.
- Load the crude extract onto the column and allow it to pass through.
- Wash the column with 2 mL of 20 mM sodium acetate (B1210297) buffer (pH 5.0).
- Add 75 µL of purified sulfatase solution and let it react overnight at room temperature.
- Elute the desulfo-glucosinolates with 2 x 0.5 mL of ultrapure water.
- Collect the eluate for HPLC analysis.
3. HPLC-UV Analysis:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase A: Water.
- Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient from 1% to 35% B over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 229 nm.
- Quantification: Use an external standard calibration curve of desulfo-sinigrin and apply a response factor for this compound.
Protocol 2: UHPLC-MS/MS Method for Intact this compound Analysis[2][3]
This protocol allows for the direct measurement of intact glucosinolates, avoiding the desulfation step.
1. Sample Preparation and Extraction:
- Follow the same sample preparation and extraction steps as in Protocol 1. The supernatant from the extraction can be directly used after appropriate dilution.
2. UHPLC-MS/MS Analysis:
- Column: C18 reverse-phase column suitable for UHPLC (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to separate the target analytes, for example, 2% B held for 1 min, then ramped to 98% B over 8 minutes.
- Flow Rate: 0.3 mL/min.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
- MRM Transitions: Monitor the specific precursor to product ion transitions for this compound (e.g., m/z 422 -> m/z 97).
- Quantification: Use an external calibration curve prepared with a certified standard of this compound.
Visualizing the Experimental Workflow
To provide a clear overview of the analytical process, the following diagram illustrates the key stages in this compound measurement.
Experimental workflow for this compound measurement.
References
A Researcher's Guide to Certified Reference Materials for Glucotropaeolin Analysis
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. In the quantitative analysis of Glucotropaeolin, a glucosinolate found in cruciferous vegetables with potential health benefits, the use of high-quality reference materials is a critical factor in achieving trustworthy results. This guide provides a comparative overview of commercially available this compound reference materials and outlines key experimental protocols for their use.
Comparison of this compound Reference Materials
The selection of a suitable reference material is a foundational step in any quantitative analysis. While the term "Certified Reference Material" (CRM) under ISO 17034 signifies the highest level of metrological traceability, many suppliers offer well-characterized "analytical standards" or "reference substances" that can be suitable for various research applications. Below is a comparison of offerings from prominent suppliers.
| Supplier | Product Name | Stated Purity/Assay | Documentation | Noteworthy Features |
| PhytoLab | This compound potassium salt (phyproof® Reference Substance) | ≥95% (absolute content determined by mass balance) | Comprehensive Certificate of Analysis (CoA) including identity (¹H-NMR, MS, IR), chromatographic purity (HPLC), water content (Karl Fischer), residual solvents, and inorganic impurities.[1][2][3][4][5][6][7][8][9] | Positioned as a "Primary Reference Substance" according to Ph. Eur. and USP. The CoA provides a detailed breakdown of the absolute content calculation.[1][2][3][4][5][6][7][8][9] |
| Extrasynthese | This compound potassium salt | ≥98% (HPLC) | Datasheet with purity information and HPLC chromatogram available. A Certificate of Analysis can be retrieved online.[10][11][12][13] | Provides an "analytical standard" with a high degree of chromatographic purity.[10] |
| Planta Analytica | This compound Potassium Salt | ≥95%+ | Certificate of Analysis with HPLC and ¹H-NMR data.[14][15][16][17][18] | Offers high-purity reference standards and custom analytical services.[16][17][18] |
Experimental Protocols for this compound Quantification
Accurate quantification of this compound in various matrices, such as plant extracts or biological samples, relies on robust and validated analytical methods. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Method
This method is widely used due to its robustness and accessibility.[19] A common approach involves the enzymatic desulfation of glucosinolates prior to analysis to improve chromatographic separation.[19]
Sample Preparation (with Desulfation)
-
Extraction: Extract this compound from the sample matrix using a 70% methanol (B129727) solution at elevated temperatures to inactivate the myrosinase enzyme.[19]
-
Purification: Apply the extract to a DEAE-Sephadex A-25 anion exchange column.
-
Desulfation: Treat the column-bound glucosinolates with a purified sulfatase solution overnight at room temperature.[19]
-
Elution: Elute the desulfo-Glucotropaeolin with ultrapure water.
-
Reconstitution: Lyophilize the eluate and reconstitute in a known volume of water or mobile phase for HPLC analysis.
HPLC-UV Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |
| Gradient | A linear gradient from 100% A to a suitable concentration of B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 229 nm |
| Quantification | Based on a calibration curve generated from a this compound certified reference material. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers higher sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices and at low concentrations.[20][21][22][23][24] This method can often be performed on intact glucosinolates without the need for desulfation.[22]
Sample Preparation (Intact Analysis)
-
Extraction: Similar to the HPLC-UV method, extract with hot methanol to inactivate myrosinase.[20]
-
Dilution: Dilute the extract with an appropriate solvent to a concentration within the linear range of the instrument.
LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18 or HILIC column depending on the specific method |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | A suitable gradient to achieve separation from other matrix components |
| Ionization | Electrospray Ionization (ESI) in negative mode |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound. |
| Quantification | Based on a calibration curve generated from a this compound certified reference material, often with the use of an internal standard. |
Visualizing Key Processes
To aid in the understanding of this compound's biological relevance and analytical workflow, the following diagrams are provided.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Benzyl isothiocyanates modulate inflammation, oxidative stress, and apoptosis via Nrf2/HO-1 and NF-κB signaling pathways on indomethacin-induced gastric injury in rats - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Benzyl isothiocyanates modulate inflammation, oxidative stress, and apoptosis via Nrf2/HO-1 and NF-κB signaling pathways on indomethacin-induced gastric injury in rats - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. phyproof.phytolab.com [phyproof.phytolab.com]
- 6. phyproof.phytolab.com [phyproof.phytolab.com]
- 7. phytolab.com [phytolab.com]
- 8. Company | Phytolab [phytolab.com]
- 9. Glucosinolate Standards | Phytolab [phytolab.com]
- 10. extrasynthese.com [extrasynthese.com]
- 11. greyhoundchrom.com [greyhoundchrom.com]
- 12. extrasynthese.com [extrasynthese.com]
- 13. extrasynthese.com [extrasynthese.com]
- 14. plantaanalytica.com [plantaanalytica.com]
- 15. plantaanalytica.com [plantaanalytica.com]
- 16. plantaanalytica.com [plantaanalytica.com]
- 17. plantaanalytica.com [plantaanalytica.com]
- 18. plantaanalytica.com [plantaanalytica.com]
- 19. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of 18 Intact Glucosinolates in Brassicaceae Vegetables by UHPLC-MS/MS: Comparing Tissue Disruption Methods for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. preprints.org [preprints.org]
- 24. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomics of Plants with Varying Glucotropaeolin Levels: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the metabolic landscape of plants with differing levels of specific bioactive compounds is crucial for crop improvement, natural product discovery, and elucidating mechanisms of plant defense. This guide provides a comparative analysis of the metabolomics of plants with varying concentrations of glucotropaeolin (B1208891), a prominent glucosinolate with significant biological activity.
This compound, or benzyl (B1604629) glucosinolate, is a secondary metabolite found in members of the Brassicaceae family.[1] Upon tissue damage, it is hydrolyzed by the enzyme myrosinase into benzyl isothiocyanate (BITC), a volatile and highly reactive compound responsible for the pungent flavor of plants like garden cress and nasturtium.[1] BITC has been shown to possess antimicrobial, insecticidal, and even antitumor properties.[2][3][4] This guide explores the analytical methods used to quantify this compound, presents comparative data from different plant sources, and delves into the downstream signaling pathways affected by its breakdown product.
Quantitative Comparison of this compound and Related Metabolites
The concentration of this compound can vary significantly between different plant species and even between different tissues of the same plant. The following table summarizes quantitative data from metabolomic studies, showcasing this variability. Levels are generally highest in species like garden cress (Lepidium sativum) and papaya (Carica papaya) seeds.[3] In contrast, many common Brassica vegetables like broccoli and cabbage contain lower levels of this compound while being rich in other glucosinolates.[5]
| Plant Species/Variety | Tissue | This compound (µmol/g dry weight) | Other Major Glucosinolates | Reference |
| High this compound | ||||
| Papaya (Carica papaya) | Seed | ~50 | Predominantly this compound | [3] |
| Garden Cress (Lepidium sativum) | Seed | ~110 | - | [3] |
| Red Mustard (Brassica juncea) | Hairy Roots | Significantly higher than Green Mustard | Glucoraphasatin | [6] |
| Low to Moderate this compound | ||||
| Green Mustard (Brassica juncea) | Hairy Roots | Lower than Red Mustard | Glucobrassicin, 4-methoxyglucobrassicin | [6] |
| Nabicol (Brassica napus) | Leaves | Variable, used for selection studies | Glucobrassicanapin, Progoitrin, Gluconapin | [7] |
| Nabiza (Brassica rapa) | Leaves | Variable, used for selection studies | Gluconapin | [7] |
| Broccoli (Brassica oleracea) | Sprouts | Not a major glucosinolate | Glucoraphanin, Glucoerucin | [5] |
| Red Cabbage (Brassica oleracea) | Mature Plant | Present in lower concentrations | Glucobrassicin, Gluconapin | [8] |
Experimental Protocols
Accurate quantification of this compound and other metabolites is fundamental to comparative metabolomics. The most common methods involve extraction followed by analysis using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS).
Protocol 1: Glucosinolate Extraction and Analysis by HPLC
This method is a robust and widely used protocol for the analysis of desulfoglucosinolates.[9][10][11]
1. Sample Preparation:
- Freeze-dry finely ground plant material (50-100 mg). For fresh tissue, flash-freeze in liquid nitrogen and grind to a fine powder.[9]
2. Extraction:
- Add 1.5 mL of 70% methanol (B129727) to the sample in a 2 mL reaction tube.
- Add an internal standard (e.g., sinigrin) for accurate quantification.
- Incubate at 95°C for 5 minutes to inactivate myrosinase.
- Centrifuge at 3,000 x g for 10 minutes.
- Collect the supernatant.
3. Desulfation (On-column):
- Prepare a mini-column with DEAE-Sephadex A-25.
- Load the supernatant onto the column. The negatively charged sulfate (B86663) group of the glucosinolates will bind to the column material.[11]
- Wash the column with water and then a sodium acetate (B1210297) buffer.
- Add purified aryl sulfatase (Type H-1 from Helix pomatia) to the column and incubate overnight at room temperature. This removes the sulfate group, converting glucosinolates to desulfoglucosinolates.[11]
4. Elution and Analysis:
- Elute the desulfoglucosinolates from the column with ultrapure water.
- Freeze-dry the eluate.
- Re-dissolve the residue in a known volume of water.
- Analyze the sample using HPLC with a photodiode array (PDA) or UV detector, typically at 229 nm.[11]
Protocol 2: Intact Glucosinolate Analysis by UHPLC-MS/MS
This method allows for the direct analysis of intact glucosinolates without the need for desulfation, offering higher throughput.[12][13]
1. Sample Preparation:
- Freeze-dry and grind the plant tissue as described in Protocol 1. Alternatively, for fresh samples, freeze in liquid nitrogen and grind to a powder.[12]
2. Extraction:
- For freeze-dried samples, extract 0.1 g of powder with 10 mL of 70% methanol containing an internal standard by vortexing and sonicating.[12]
- For fresh-frozen samples, extract 1.0 g of powder with 10 mL of 80% methanol by incubating at 75°C for 20 minutes followed by sonication.[12]
- Centrifuge the mixture and collect the supernatant.
3. Analysis:
- Dilute the supernatant with ultrapure water.
- Inject the diluted sample into a UHPLC system coupled to a tandem mass spectrometer (MS/MS).
- Separation is typically achieved on a C18 reversed-phase column.
- The mass spectrometer is operated in negative ion mode, and specific parent and fragment ions are monitored for each glucosinolate to ensure accurate identification and quantification.
Visualizing Workflows and Pathways
Experimental Workflow for Glucosinolate Analysis
The following diagram outlines the key steps in a typical metabolomics workflow for the comparative analysis of glucosinolates.
Caption: A generalized workflow for the comparative metabolomic analysis of glucosinolates in plants.
This compound Biosynthesis and Breakdown
This compound is synthesized from the amino acid phenylalanine. Its breakdown upon tissue damage is a key component of the plant's defense system, often referred to as the "mustard oil bomb".[1]
Caption: Biosynthesis of this compound and its enzymatic breakdown to benzyl isothiocyanate (BITC).
Signaling Pathways Modulated by Benzyl Isothiocyanate (BITC)
The breakdown product of this compound, BITC, is a potent signaling molecule that can influence various cellular processes. While much of the research has been conducted in mammalian cells, these pathways are often conserved and play roles in plant stress responses. BITC has been shown to induce Reactive Oxygen Species (ROS) and modulate key signaling cascades like the MAPK and PI3K-AKT pathways.[6][14]
Caption: Key signaling pathways modulated by benzyl isothiocyanate (BITC), the hydrolysis product of this compound.
Conclusion
The comparative metabolomic analysis of plants with varying this compound levels reveals a complex interplay between genetics, environment, and metabolism. High-glucotropaeolin plants serve as a rich source of the bioactive compound benzyl isothiocyanate, which has profound effects on cellular signaling pathways. The methodologies and data presented in this guide provide a framework for researchers to further investigate the roles of this compound and its derivatives in plant defense, human health, and drug development. By utilizing robust analytical techniques and a systems-level approach, the scientific community can continue to unlock the potential of these valuable natural products.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Benzyl isothiocyanate suppresses development and metastasis of murine mammary carcinoma by regulating the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Benzyl isothiocyanate fumigation inhibits growth, membrane integrity and mycotoxin production in Alternaria alternata - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Comparison of Glucosinolate Profiles in Different Tissues of Nine Brassica Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzyl Isothiocyanate Attenuates Inflammasome Activation in Pseudomonas aeruginosa LPS-Stimulated THP-1 Cells and Exerts Regulation through the MAPKs/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New vegetable varieties of Brassica rapa and Brassica napus with modified glucosinolate content obtained by mass selection approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Rapid Analysis of Glucosinolates Using Direct-Infusion Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzyl isothiocyanate triggers apoptosis by initiating autophagy through the generation of ROS and modulating the MAPK and PI3K-AKT pathway in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Glucotropaeolin Extraction Techniques
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing Glucotropaeolin (B1208891) Isolation
This compound, a benzyl (B1604629) glucosinolate found in plants of the Brassicaceae family, has garnered significant interest within the scientific community for its potential therapeutic properties, including anticancer activities. The journey from plant source to purified compound, however, is critically dependent on the extraction methodology employed. This guide provides a head-to-head comparison of various extraction techniques for this compound, summarizing available quantitative data, detailing experimental protocols, and visualizing key workflows to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Extraction Yields
The efficiency of this compound extraction varies significantly across different methods. While comprehensive quantitative data specifically for this compound is not uniformly available for all modern techniques, the following table summarizes reported yields for total glucosinolates or from studies where this compound is a major component. This data provides a valuable comparative framework.
| Extraction Technique | Plant Source & Part | Solvent | Key Parameters | This compound/Total Glucosinolate Yield | Purity | Reference |
| Conventional Solvent Extraction | ||||||
| Hot Methanol (B129727) Extraction | Tropaeolum majus (leaves) | 70% Methanol | 80°C for 10 min | 8.47 ± 1.68 µmol SE/g DW | Not Reported | [1] |
| Cold Methanol Extraction | Brassica oleracea | 80% Methanol | Room Temperature | Comparable to hot methanol for total glucosinolates | Not Reported | [2] |
| Boiling Water Extraction | Brassica juncea | Water | 100°C | Lower than methanol-based methods for total glucosinolates | Not Reported | [2] |
| Modern Extraction Techniques | ||||||
| Microwave-Assisted Extraction (MAE) | Brassica Vegetables | 70% Methanol | 90 seconds microwave treatment | Recoveries of 73–124% for 13 glucosinolates | Not Reported | [3] |
| Ultrasound-Assisted Extraction (UAE) | Brassica rapa L. | Water | 60°C, 60 min, 175 W | 41.12% polysaccharide yield (glucosinolate data not specified) | Not Reported | [2] |
| Supercritical Fluid Extraction (SFE) | Eruca sativa (leaves) | CO₂ with water co-solvent | 300 bar, 65°C | Highest yield of total glucosinolates compared to pure CO₂ or ethanol/methanol co-solvents | Not Reported | [4] |
| Pressurized Liquid Extraction (PLE) | Camelina sativa by-products | Ethanol/Water | 110°C | Direct correlation between temperature and glucosinolate yield up to 110°C | Not Reported | [5] |
| Enzyme-Assisted Extraction (EAE) | Brassica spp. | Not specified | Not specified | Enhances release of bioactive compounds | Not Reported | [6] |
Note: Direct quantitative comparisons for this compound are limited. The data presented for modern techniques often refers to total glucosinolates or recovery percentages, highlighting a need for further research focused specifically on this compound yields and purity.
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for reproducibility and adaptation. Below are representative protocols for key extraction techniques.
Conventional Hot Methanol Extraction
This widely used method serves as a baseline for comparison.
Materials:
-
Plant material (e.g., freeze-dried leaves of Tropaeolum majus)
-
70% (v/v) Methanol in water
-
Water bath
-
Centrifuge
-
Filtration apparatus (e.g., 0.45 µm syringe filter)
Protocol:
-
Weigh a known amount of finely ground plant material (e.g., 100 mg) into a centrifuge tube.
-
Add a defined volume of pre-heated 70% methanol (e.g., 1 mL at 80°C).[1]
-
Incubate the mixture in a water bath at 80°C for 10 minutes, with intermittent vortexing.[1]
-
Centrifuge the sample to pellet the plant debris.
-
Carefully collect the supernatant containing the extracted this compound.
-
Filter the supernatant to remove any remaining particulate matter.
-
The extract is now ready for analysis (e.g., by HPLC).
Microwave-Assisted Extraction (MAE)
MAE offers a significant reduction in extraction time.
Materials:
-
Plant material (e.g., homogenized Chinese cabbage)
-
70% (v/v) Methanol in water
-
Microwave extraction system
-
Centrifuge
Protocol:
-
Place a known amount of homogenized plant material into a microwave-safe extraction vessel.
-
Add a suitable volume of 70% methanol.
-
Subject the sample to microwave irradiation. A study on Chinese cabbage found that 90 seconds of microwave treatment was sufficient to inactivate myrosinase and achieve good recoveries of various glucosinolates.[3]
-
After extraction, allow the vessel to cool.
-
Centrifuge the sample to separate the extract from the solid residue.
-
Collect the supernatant for analysis.
Supercritical Fluid Extraction (SFE)
SFE is a green technology that utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent.
Materials:
-
Ground plant material (e.g., Eruca sativa leaves)
-
Supercritical fluid extraction system
-
CO₂ cylinder
-
Co-solvent (e.g., water, ethanol)
Protocol:
-
Load the ground plant material into the extraction vessel of the SFE system.
-
Pressurize the system with CO₂ to the desired pressure (e.g., 300 bar).[4]
-
Heat the extraction vessel to the target temperature (e.g., 65°C).[4]
-
Introduce a co-solvent, such as water, at a controlled flow rate to enhance the extraction of polar compounds like this compound.
-
The supercritical fluid containing the extracted compounds is then passed through a separator where the pressure and/or temperature are changed, causing the CO₂ to return to a gaseous state and the extract to precipitate.
-
Collect the this compound-rich extract.
Visualizing the Process: Experimental Workflow
The following diagram illustrates a general workflow for this compound extraction and analysis, applicable to most of the discussed techniques with minor variations.
This compound's Anticancer Signaling Pathway
Recent research has begun to elucidate the molecular mechanisms underlying the anticancer effects of this compound, particularly in pancreatic cancer cells.[7] The pathway involves the induction of apoptosis through calcium dysregulation, endoplasmic reticulum (ER) stress, and the suppression of the transcription factor FOXM1.
This simplified diagram illustrates that this compound can induce apoptosis in cancer cells through at least two interconnected pathways: by causing calcium dysregulation which in turn triggers ER stress, and by suppressing the oncogenic transcription factor FOXM1.[7]
Conclusion
The choice of an optimal extraction technique for this compound depends on several factors, including the desired yield and purity, available equipment, cost, and environmental considerations. Conventional solvent extraction methods, particularly with hot methanol, remain a reliable and well-documented approach. However, modern techniques such as MAE and SFE offer significant advantages in terms of reduced extraction time and solvent consumption, aligning with the principles of green chemistry.
While a comprehensive, direct comparison of quantitative data for this compound across all modern techniques is currently lacking in the scientific literature, the information presented in this guide provides a solid foundation for researchers to make informed decisions. Further studies focusing on the optimization and quantitative comparison of these advanced methods for this compound extraction are warranted to fully unlock their potential in both research and industrial applications. The elucidation of its anticancer signaling pathways further underscores the importance of efficient and effective extraction of this promising bioactive compound.
References
- 1. Chemical profiling, antioxidant, and antibacterial properties of Tropaeolum majus L. extract as a functional food ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of 18 Intact Glucosinolates in Brassicaceae Vegetables by UHPLC-MS/MS: Comparing Tissue Disruption Methods for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Glucosinolates Mediated Regulation of Enzymatic Activity in Response to Oxidative Stress in Brassica spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Assessing the Purity of Commercially Available Glucotropaeolin Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Glucotropaeolin, a benzyl (B1604629) glucosinolate, is a key phytochemical of interest in various fields of research, including cancer chemoprevention and anti-inflammatory studies. The accuracy and reliability of experimental results in these areas are fundamentally dependent on the purity of the reference standards used. This guide provides a framework for assessing the purity of commercially available this compound standards, offering detailed experimental protocols for verification and objective comparison.
Commercial this compound Standards: An Overview
Several chemical suppliers offer this compound as a reference standard. While manufacturers provide a stated purity, independent verification is crucial for rigorous scientific research. Below is a summary of some commercially available this compound standards. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for detailed information.
| Supplier | Product Number | Stated Purity |
| Santa Cruz Biotechnology | sc-285861 | ≥99%[1] |
| BioCrick | BCN2378 | >98%[2] |
| Planta Analytica | High Purity (specific % not listed on website)[3][4] | |
| PhytoPlan | ≥97% (as part of a mix of standards)[5] |
Disclaimer: The purity values listed above are as stated by the manufacturers and have not been independently verified for this guide. A comprehensive assessment using the methods outlined below is strongly recommended.
Experimental Protocols for Purity Assessment
The purity of a this compound standard can be determined using several analytical techniques. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely used and accessible method. For more detailed structural confirmation and detection of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful tools.[2][6][7][8]
Purity Assessment by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is based on the separation of desulfated this compound from potential impurities on a reversed-phase HPLC column, followed by quantification using a UV detector.[6][8]
a. Sample Preparation: Desulfation
Intact glucosinolates are highly polar and are often desulfated to improve their retention and separation on reversed-phase HPLC columns.[9]
-
Standard Solution Preparation: Accurately weigh approximately 5 mg of the commercial this compound standard and dissolve it in a known volume (e.g., 5.00 mL) of ultrapure water to create a stock solution.
-
Purification Column Preparation: Prepare a small ion-exchange column using DEAE-Sephadex A-25.
-
Loading: Load a known volume of the this compound stock solution onto the equilibrated DEAE-Sephadex column.
-
Washing: Wash the column with ultrapure water to remove unbound impurities.
-
Desulfation: Add a solution of purified sulfatase (from Helix pomatia) to the column and allow it to react overnight at room temperature.[6][10]
-
Elution: Elute the resulting desulfo-Glucotropaeolin from the column with ultrapure water.
-
Final Preparation: Adjust the eluate to a known final volume for HPLC analysis.
b. HPLC-UV Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm particle size).[6]
-
Mobile Phase A: Ultrapure water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient starts with a low percentage of acetonitrile, which is gradually increased to elute the desulfo-Glucotropaeolin. An example gradient is: 0-2 min, 2% B; 2-10 min, 2-25% B; 10-12 min, 25-98% B; 12-15 min, 98% B; 15-16 min, 98-2% B; 16-20 min, 2% B.
-
Flow Rate: 0.75 mL/min.[6]
-
Column Temperature: 40 °C.[6]
-
Detection Wavelength: 229 nm.[11]
-
Injection Volume: 10-20 µL.
c. Data Analysis
The purity is determined by calculating the peak area percentage of the desulfo-Glucotropaeolin peak relative to the total peak area of all detected components in the chromatogram.
Purity and Identity Confirmation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides higher sensitivity and specificity than HPLC-UV, allowing for the analysis of intact this compound without the need for desulfation. This technique is excellent for identifying potential impurities by their mass-to-charge ratio (m/z).[2][7][12]
a. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of the commercial this compound standard in a suitable solvent, such as 70% methanol (B129727) in water, at a concentration of approximately 1 mg/mL.[7]
-
Working Solutions: Prepare a series of dilutions from the stock solution for analysis.
b. UHPLC-MS/MS Conditions
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating highly polar intact glucosinolates.[13] Alternatively, a C18 column can be used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient tailored to the column chemistry is used to separate the analytes.
-
Mass Spectrometer: A triple quadrupole or QTOF mass spectrometer is commonly used.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
MRM Transitions: For quantitative analysis, specific Multiple Reaction Monitoring (MRM) transitions for this compound should be monitored. The precursor ion for this compound (C14H18NO9S2K) has an m/z of [M-K]⁻ 408.0. Common fragment ions include m/z 259 ([M-K-C6H11O5]⁻) and m/z 97 ([HSO4]⁻).[5][7]
c. Data Analysis
The purity is assessed by comparing the peak area of this compound to the total ion chromatogram (TIC). The identity is confirmed by the presence of the correct precursor ion and characteristic fragment ions.
Absolute Purity Determination by Quantitative NMR (qNMR)
Quantitative ¹H-NMR is a primary analytical method that can determine the absolute purity of a substance without the need for a reference standard of the same compound.[14] The purity is calculated by comparing the integral of a specific proton signal from the analyte to the integral of a certified internal standard with a known purity.
a. Sample Preparation
-
Internal Standard Selection: Choose a suitable internal standard that has a simple ¹H-NMR spectrum with peaks that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh the this compound standard and the internal standard into an NMR tube.
-
Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O or Methanol-d₄).
b. NMR Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.
-
Experiment: A standard ¹H-NMR experiment is performed.
-
Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to allow for full relaxation and accurate integration.
c. Data Analysis
The purity of the this compound standard is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
Conclusion
The purity of commercially available this compound standards can vary, and independent verification is a critical step in ensuring the validity of research findings. This guide provides detailed protocols for three robust analytical methods—HPLC-UV, LC-MS/MS, and qNMR—to empower researchers to assess the purity of their standards. By employing these methods, scientists can confidently compare different commercial sources and select the most suitable standard for their experimental needs, ultimately contributing to more reliable and reproducible scientific outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. plantaanalytica.com [plantaanalytica.com]
- 4. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification and Diversity Analyses of Major Glucosinolates in Conserved Chinese Cabbage (Brassica rapa L. ssp. pekinensis) Germplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of 18 Intact Glucosinolates in Brassicaceae Vegetables by UHPLC-MS/MS: Comparing Tissue Disruption Methods for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progresses and Prospects on Glucosinolate Detection in Cruciferous Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking new analytical methods for Glucotropaeolin against established protocols
A Comparative Guide to Analytical Methods for Glucotropaeolin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established and novel analytical methodologies for the quantification of this compound. We will delve into a classic High-Performance Liquid Chromatography with Ultraviolet/Photodiode Array detection (HPLC-UV/PDA) method, a widely established protocol, and contrast it with a modern Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) approach, which represents a significant advancement in analytical capability.
The following sections will present a detailed breakdown of their performance metrics, experimental protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Data Presentation: A Side-by-Side Comparison
The performance of an analytical method is paramount for generating reliable and reproducible data. The following table summarizes key quantitative metrics for the established HPLC-UV/PDA method and the newer UHPLC-MS/MS method for this compound analysis.
| Performance Metric | Established Method: HPLC-UV/PDA | New Method: UHPLC-MS/MS |
| Analyte Form | Desulfated this compound | Intact this compound |
| Limit of Detection (LOD) | ~1.0 µM | 0.4–1.6 µM[1] |
| Limit of Quantification (LOQ) | 5.72–17.40 nmol/g dry weight[2][3][4] | 0.80–1.43 nmol/g fresh weight[2][3][4] |
| **Linearity (R²) ** | ≥ 0.99[5][6] | ≥ 0.99 |
| Precision (RSD) | Intra-day: ≤10%, Inter-day: ≤16%[1] | ≤ 15%[2][3][4] |
| Accuracy (Recovery) | 71–110%[1] | 74–119%[2][3][4] |
| Analysis Time per Sample | ~30-60 minutes | ~10-15 minutes |
| Specificity | Moderate to High | Very High |
| Cost | Lower | Higher |
Experimental Protocols
Detailed and robust experimental protocols are crucial for the successful implementation and validation of any analytical method. Below are the methodologies for both the established and new analytical techniques for this compound.
Established Method: HPLC-UV/PDA Analysis of Desulfated this compound
This method is a widely used and cost-effective technique for the quantification of glucosinolates.[7][8] It involves an enzymatic desulfation step prior to chromatographic separation.
1. Sample Preparation and Extraction:
-
Grind plant material to a fine powder.
-
Extract the glucosinolates from the ground material using a hot methanol-water mixture to inactivate myrosinase activity.[7][8]
-
Centrifuge the extract to pellet solid debris and collect the supernatant.
2. Anion-Exchange Chromatography and Desulfation:
-
Apply the crude extract to a DEAE-Sephadex A-25 anion-exchange column.
-
Wash the column to remove interfering compounds.
-
Add a purified sulfatase solution to the column and incubate overnight to cleave the sulfate (B86663) group from the glucosinolates.
-
Elute the resulting desulfoglucosinolates from the column with ultrapure water.[7][8]
3. HPLC-UV/PDA Analysis:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV/PDA detector at 229 nm.
-
Quantification: Calculate the concentration of desulfo-Glucotropaeolin based on a calibration curve generated from a certified reference standard.
New Method: UHPLC-MS/MS Analysis of Intact this compound
This modern approach offers higher sensitivity, specificity, and throughput by analyzing the intact glucosinolate without the need for desulfation.[2][3]
1. Sample Preparation and Extraction:
-
Homogenize fresh or freeze-dried plant tissue.
-
Extract the intact glucosinolates with an 80% methanol (B129727) solution, often with heating to ensure myrosinase inactivation.[2][3]
-
Centrifuge the mixture and filter the supernatant prior to injection.
2. UHPLC-MS/MS Analysis:
-
Column: A suitable column for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.[9][10]
-
Mobile Phase: A gradient of aqueous mobile phase and an organic solvent (e.g., acetonitrile) with a modifier like formic acid or ammonium (B1175870) formate.
-
Flow Rate: Optimized for the UHPLC system, typically in the range of 0.2-0.6 mL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would be monitored for highly selective quantification.
-
-
Quantification: Determine the concentration of intact this compound using a calibration curve prepared from a certified standard.
Visualizing the Workflow and Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: A comparison of the experimental workflows for the established and new analytical methods.
Caption: Key feature comparison between HPLC-UV/PDA and UHPLC-MS/MS for this compound analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of 18 Intact Glucosinolates in Brassicaceae Vegetables by UHPLC-MS/MS: Comparing Tissue Disruption Methods for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Development and validation of a spectrophotometric method for quantification of total glucosinolates in cruciferous vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a spectrophotometric method for quantification of total glucosinolates in cruciferous vegetables. | Semantic Scholar [semanticscholar.org]
- 7. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) [jove.com]
- 9. Simultaneous Quantification of 22 Glucosinolates in 12 Brassicaceae Vegetables by Hydrophilic Interaction Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Comparative analysis of Glucotropaeolin biosynthesis in different plant families
For Researchers, Scientists, and Drug Development Professionals
Glucotropaeolin, a benzyl-glucosinolate, is a specialized plant metabolite of significant interest due to its role in plant defense and the potent bioactivity of its hydrolysis product, benzyl (B1604629) isothiocyanate (BITC), which includes anti-cancer and antimicrobial properties. This guide provides a comparative analysis of this compound biosynthesis in three key plant families: Brassicaceae, Tropaeolaceae, and Caricaceae, offering insights into the similarities and differences in their biochemical pathways, key enzymes, and regulatory mechanisms. The information presented is supported by experimental data and detailed methodologies to aid in further research and development.
Pathway Overview and Comparative Data
This compound biosynthesis follows the general pathway of glucosinolate production, which can be divided into three main stages:
-
Side-chain elongation of the precursor amino acid: For this compound, the precursor is the amino acid phenylalanine.
-
Formation of the core glucosinolate structure: This involves a series of enzymatic reactions that convert phenylalanine into the characteristic glucosinolate structure.
-
Secondary modifications of the side chain: For this compound, this stage is minimal as the benzyl side chain is directly derived from phenylalanine.
While the core pathway is conserved, variations in enzyme isoforms, gene expression, and regulation lead to differences in this compound accumulation among plant families.
Quantitative Data Summary
The following table summarizes the available quantitative data on this compound content in representative species from the three plant families.
| Plant Family | Species | Plant Part | This compound Content (µmol/g dry weight unless otherwise specified) | Reference(s) |
| Brassicaceae | Brassica rapa | Leaves | Found in relatively low concentrations | [1] |
| Brassica juncea | Hairy Roots (Red Mustard) | Significantly higher than in green mustard hairy roots | [2] | |
| Tropaeolaceae | Tropaeolum majus | Leaves | 10 - 50 (on standard media), can be significantly increased with sulfate (B86663) fertilization | [3] |
| Tropaeolum majus | Leaves | High amounts | [4] | |
| Caricaceae | Carica papaya | Seeds | >1 mmol/100g fresh weight | [5] |
| Carica papaya | Latex, New Leaves | Highest concentrations | [2][6] | |
| Carica papaya | Ripe/Immature Flesh | Considerably lower concentrations | [2][6] |
Biosynthetic Pathway and Key Enzymes: A Comparative Look
The biosynthesis of this compound from phenylalanine is a multi-step enzymatic process. While the general framework is similar across the plant families, the specific enzymes and their regulation can differ.
Brassicaceae (e.g., Arabidopsis thaliana, Brassica spp.)
In the model plant Arabidopsis thaliana and other Brassicaceae species, the biosynthesis of benzylglucosinolate is well-characterized. The key enzymes involved in the core structure formation from phenylalanine are:
-
CYP79A2: A cytochrome P450 monooxygenase that catalyzes the initial conversion of L-phenylalanine to phenylacetaldoxime.[7] This enzyme exhibits narrow substrate specificity.[7]
-
CYP83B1: Another cytochrome P450 that metabolizes aromatic aldoximes, including phenylacetaldoxime, in the subsequent step of the pathway.[8] While CYP83A1 is primarily involved in the metabolism of aliphatic aldoximes, CYP83B1 handles indole (B1671886) and aromatic aldoximes.[8]
The expression of the genes encoding these enzymes is tightly regulated, influencing the levels of this compound production.
Tropaeolaceae (e.g., Tropaeolum majus)
Research on Tropaeolum majus (nasturtium) indicates a similar biosynthetic pathway. Studies have shown that the conversion of phenylalanine to phenylacetaldoxime involves a cytochrome P450 enzyme system.[9] The biosynthesis is significantly induced by the plant hormone jasmonic acid, suggesting a role in defense responses.[9]
Caricaceae (e.g., Carica papaya)
In Carica papaya (papaya), this compound is a prominent glucosinolate, particularly in the seeds and latex.[2][5] The proposed biosynthetic pathway in papaya also involves enzymes homologous to those found in Arabidopsis thaliana.[10] A unique feature of Carica species is the co-occurrence of this compound and the cyanogenic glycoside prunasin, both derived from phenylalanine, suggesting a branch point in the metabolic pathway.
Regulation of this compound Biosynthesis
The production of this compound is a regulated process, influenced by developmental cues, environmental stresses, and plant hormones.
-
Transcriptional Regulation: A key level of regulation occurs at the transcriptional level, involving specific families of transcription factors. In Brassicaceae, MYB and bHLH transcription factors are known to be major regulators of glucosinolate biosynthesis.[11] For aromatic glucosinolates like this compound, specific MYB factors (e.g., MYB34, MYB51, MYB122 in Arabidopsis) play a crucial role.[12]
-
Hormonal Regulation: Jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are potent inducers of this compound biosynthesis across different plant families.[9][12][13][14] This hormonal induction highlights the role of this compound in plant defense against herbivores and pathogens. The synergistic effect of JA and glucose has also been shown to enhance glucosinolate accumulation.[12]
Experimental Protocols
Extraction and Quantification of this compound by HPLC-UV
This protocol describes a widely used method for the extraction and analysis of glucosinolates.
Materials:
-
Plant tissue (freeze-dried and finely ground)
-
70% (v/v) Methanol (B129727)
-
DEAE-Sephadex A-25
-
Sulphatase (from Helix pomatia)
-
Milli-Q water
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound standard
Procedure:
-
Extraction:
-
Weigh approximately 100 mg of freeze-dried plant material into a 2 mL tube.
-
Add 1 mL of 70% methanol and heat at 70°C for 20 minutes to inactivate myrosinase.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Collect the supernatant. Repeat the extraction with another 1 mL of 70% methanol and combine the supernatants.
-
-
Desulfation:
-
Prepare a mini-column with DEAE-Sephadex A-25.
-
Apply the methanolic extract to the column.
-
Wash the column with water.
-
Apply 75 µL of purified sulphatase solution and leave it to react overnight at room temperature.
-
-
Elution and Analysis:
-
Elute the desulfoglucosinolates with 2 x 0.5 mL of Milli-Q water.
-
Filter the eluate through a 0.22 µm syringe filter.
-
Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector.
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 229 nm
-
-
Quantify this compound by comparing the peak area with a standard curve prepared from a this compound standard.
-
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps for analyzing the expression levels of key biosynthetic genes like CYP79A2 and CYP83B1.
Materials:
-
Plant tissue (fresh, frozen in liquid nitrogen)
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)
-
DNase I
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR master mix
-
Gene-specific primers for target and reference genes
-
Real-time PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from plant tissue using a suitable kit, including a DNase I treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
Primer Design:
-
Design gene-specific primers for the target genes (CYP79A2, CYP83B1) and a stable reference gene (e.g., Actin, Ubiquitin).
-
Primers should be 18-24 nucleotides long, with a GC content of 40-60%, and a melting temperature (Tm) of 58-62°C.[15][16]
-
The amplicon size should be between 100-200 bp.[16]
-
Verify primer specificity using tools like Primer-BLAST.[16]
-
-
qRT-PCR Reaction:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR reaction in a real-time PCR instrument with the following typical cycling conditions:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
-
Include a melting curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.
-
Visualizations
Caption: Core biosynthetic pathway of this compound from phenylalanine.
Caption: Workflow for this compound quantification by HPLC-UV.
Caption: Simplified regulatory network of this compound biosynthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. ojs.openagrar.de [ojs.openagrar.de]
- 4. The glucosinolate-myrosinase system in nasturtium (Tropaeolum majus L.): variability of biochemical parameters and screening for clones feasible for pharmaceutical utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Papaya seed represents a rich source of biologically active isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Cytochrome P450 CYP79A2 from Arabidopsis thaliana L. Catalyzes the conversion of L-phenylalanine to phenylacetaldoxime in the biosynthesis of benzylglucosinolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of CYP79 Genes and Glucosinolate Profiles in Arabidopsis by Defense Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucosinolate Biosynthetic Genes of Cabbage: Genome-Wide Identification, Evolution, and Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. Jasmonic acid and glucose synergistically modulate the accumulation of glucosinolates in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methyl Jasmonate- and Light-Induced Glucosinolate and Anthocyanin Biosynthesis in Radish Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. qiagen.com [qiagen.com]
- 16. bitesizebio.com [bitesizebio.com]
A Comparative In Vivo Analysis of Glucotropaeolin Bioavailability from Indian Cress and Garden Cress
A detailed examination of the metabolic fate of glucotropaeolin (B1208891) from two distinct dietary sources, Indian cress (Tropaeolum majus L.) and garden cress (Lepidium sativum), reveals significant insights into its bioavailability. While a direct head-to-head comparative study is not available in the current body of scientific literature, analysis of independent human intervention studies provides valuable data for researchers, scientists, and drug development professionals.
This guide synthesizes findings from separate in vivo studies to offer a comparative perspective on the bioavailability of this compound, a glucosinolate that hydrolyzes to the bioactive compound benzyl (B1604629) isothiocyanate (BITC). The data presented underscores the importance of the food matrix and experimental design in determining the metabolic outcomes of this potent phytochemical.
Quantitative Bioavailability: A Tale of Two Cresses
The bioavailability of this compound, primarily assessed through the measurement of its metabolites in plasma and urine, differs between Indian cress and garden cress based on available human studies. These differences may be attributable to variations in the this compound content of the plants, the presence of other interacting compounds, the food preparation method, and the specific protocols of the respective studies.
A key human intervention study focused on Indian cress provided a detailed pharmacokinetic profile of BITC metabolites in both plasma and urine.[1] Another study investigated the urinary excretion of the primary BITC metabolite after the consumption of garden cress.[2][3] The following table summarizes the key quantitative findings from these separate investigations. It is crucial to note that the differing methodologies and administered doses preclude a direct statistical comparison.
| Parameter | Indian Cress (Tropaeolum majus L.) [1] | Garden Cress (Lepidium sativum) [2][3] |
| Study Population | 15 healthy men | Not specified |
| Dosage Form | 10 g freeze-dried Indian cress in a liquid preparation | Fresh garden cress |
| This compound Dose | 1000 µmol | Not specified, but BITC dose was ingested |
| Primary Metabolites Measured | Plasma: BITC-glutathione (BITC-GSH), BITC-cysteinylglycine (BITC-CysGly), BITC-N-acetyl-L-cysteine (BITC-NAC). Urine: BITC-NAC, BITC-cysteine (BITC-Cys). | Urine: N-acetyl-S-(N-benzylthiocarbamoyl)-L-cysteine (a BITC-NAC conjugate). |
| Peak Plasma Concentration Time | 1-5 hours for major metabolites | Not measured |
| Peak Urinary Excretion Time | 4-6 hours for major metabolites | 2-6 hours |
| Total Urinary Excretion (% of dose) | Not explicitly stated as a percentage of the initial this compound dose. | On average, 53.7% of the ingested BITC dose was excreted as the measured metabolite.[2][3] |
| Major Plasma Metabolite | BITC-CysGly | Not measured |
| Major Urinary Metabolites | BITC-NAC and BITC-Cys | N-acetyl-S-(N-benzylthiocarbamoyl)-L-cysteine |
Experimental Protocols
The methodologies employed in the key studies underpinning this comparison are detailed below to provide context for the presented data.
Indian Cress (Tropaeolum majus L.) Bioavailability Study[1]
-
Study Design: A cross-over study involving fifteen healthy male participants.
-
Intervention: Participants consumed a liquid preparation containing 10 g of freeze-dried Indian cress, which provided 1000 µmol of this compound.
-
Sample Collection: Blood and urine samples were collected at multiple time points following ingestion.
-
Analytical Method: Metabolites of BITC in plasma and urine were identified and quantified using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) following solid-phase extraction (SPE) for sample preparation.
Garden Cress (Lepidium sativum) Metabolite Excretion Study[2][3]
-
Study Design: The study involved human volunteers who consumed garden cress.
-
Intervention: Participants ingested fresh garden cress. The exact quantity and this compound content were not specified in the abstract, but a separate arm of the study involved the ingestion of pure BITC.
-
Sample Collection: Urine samples were collected over a period of 10-12 hours post-ingestion.
-
Analytical Method: The primary metabolite in urine, N-acetyl-S-(N-benzylthiocarbamoyl)-L-cysteine, was identified and quantified using comparative chromatography. The structure of the metabolite was confirmed by elemental analysis and spectroscopic methods (infrared and 1H-NMR).
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams illustrate the metabolic journey of this compound and a generalized workflow for its in vivo bioavailability assessment.
Caption: Metabolic pathway of this compound to its excretable metabolites.
Caption: Generalized workflow for an in vivo bioavailability study of this compound.
References
Safety Operating Guide
Proper Disposal of Glucotropaeolin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the correct disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of glucotropaeolin (B1208891), ensuring the safety of laboratory personnel and the protection of our environment.
This compound, a glucosinolate found in various cruciferous plants, presents conflicting hazard classifications. While some suppliers classify it as non-hazardous, others identify it as a skin sensitizer. To ensure the highest safety standards, it is prudent to handle and dispose of this compound as a hazardous substance, specifically a skin sensitizer.
Immediate Safety and Handling
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. In case of skin contact, wash the affected area thoroughly with soap and water. If irritation or a rash occurs, seek medical advice.[1]
Disposal Procedures
The recommended disposal route for this compound is through your institution's hazardous waste management program. This ensures that the chemical is handled and disposed of in compliance with all relevant regulations.
Step 1: Waste Collection
-
Solid Waste: Collect solid this compound waste, including any contaminated items like weighing paper or spill cleanup materials, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
Step 2: Labeling
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The hazard classification: "Skin Sensitizer"
-
The date accumulation started
-
The name of the principal investigator or laboratory contact
Step 3: Storage
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.
Step 4: Arrange for Pickup
Contact your institution's EHS or hazardous waste management office to schedule a pickup of the full waste container.
Important Considerations:
-
Do NOT dispose of this compound down the drain. While this compound itself may not be classified as environmentally hazardous, its breakdown product, benzyl (B1604629) isothiocyanate, is toxic to aquatic life.[2] Releasing this compound into the sewer system can lead to the formation of this toxic compound, harming the environment.
-
Empty Containers: Empty containers that held this compound should be managed as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Contaminated PPE: Any PPE, such as gloves, that has come into contact with this compound should be disposed of as hazardous waste.[3]
Quantitative Data Summary
For quick reference, the following table summarizes key hazard and environmental data related to this compound and its primary breakdown product.
| Chemical | Hazard Classification | Environmental Hazard | Disposal Recommendation |
| This compound | Skin Sensitizer (H317): May cause an allergic skin reaction[1] | Not classified, but breakdown product is toxic to aquatic life. | Treat as hazardous waste. Dispose of via an industrial combustion plant or institutional hazardous waste program.[1] |
| Benzyl Isothiocyanate | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause allergy or asthma symptoms.[4] | Toxic to aquatic life (LC50 Daphnia magna: 0.043 mg/l)[2] | Dispose of as hazardous waste through a licensed professional waste disposal service.[2] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
